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  • Product: 1-methyl-1-(3-nitrophenyl)urea
  • CAS: 1803566-43-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9): Synthesis, Characterization, and Downstream Applications

Executive Summary 1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9) is a specialized, asymmetrically substituted urea derivative that serves as a critical intermediate in organic synthesis and medicinal chemistry[1]. Fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9) is a specialized, asymmetrically substituted urea derivative that serves as a critical intermediate in organic synthesis and medicinal chemistry[1]. Featuring an electron-withdrawing nitro group and an N-methylated urea core, this compound is primarily utilized as a precursor to 1-(3-aminophenyl)-1-methylurea (CAS: 1247579-66-3). The resulting aminophenyl pharmacophore is widely integrated into the design of small-molecule kinase inhibitors, where the urea moiety acts as a crucial hydrogen-bond donor/acceptor in the ATP-binding pocket of target kinases. This whitepaper details the physicochemical profile, mechanistic synthesis, and validation protocols for this essential building block.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 1-methyl-1-(3-nitrophenyl)urea is essential for optimizing reaction conditions and chromatographic purification[2]. The N-methylation of the urea core disrupts the planar, highly crystalline hydrogen-bonding network typically seen in primary ureas. This structural modification significantly enhances its solubility in polar aprotic solvents (e.g., DMF, DMSO, ethyl acetate) compared to its non-methylated analogs, facilitating easier handling during downstream liquid-phase reactions.

Table 1: Physicochemical Properties of 1-Methyl-1-(3-nitrophenyl)urea
PropertyValue / Description
Chemical Name 1-Methyl-1-(3-nitrophenyl)urea
CAS Number 1803566-43-9
Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
MDL Number MFCD28118550
SMILES String CN(C(N)=O)c1cccc([O-])c1
Structural Features Meta-nitro substitution; N-methylated secondary amine core

Mechanistic Synthesis Pathways

The synthesis of 1-methyl-1-(3-nitrophenyl)urea relies on the ureation of the secondary amine precursor, N-methyl-3-nitroaniline[3][4]. Two primary synthetic routes are viable, each with distinct mechanistic rationales and operational causalities.

Route A: Cyanate-Mediated Ureation (Preferred)

  • Causality & Rationale: This route involves reacting N-methyl-3-nitroaniline with sodium cyanate (NaOCN) in the presence of a mild acid (typically acetic acid). The acid serves a dual purpose: it protonates the cyanate anion to generate the highly electrophilic cyanic acid (HN=C=O) in situ, while maintaining a pH that prevents complete protonation of the weakly nucleophilic N-methyl-3-nitroaniline. This method is preferred for its operational safety—avoiding the use of highly toxic phosgene gas—and its excellent scalability.

  • Mechanism: The secondary amine lone pair attacks the carbonyl carbon of cyanic acid. Subsequent proton transfer (tautomerization) yields the stable urea product.

Route B: Carbamoyl Chloride Intermediate

  • Causality & Rationale: For highly sterically hindered amines, the cyanate method may suffer from low conversion. In such cases, reacting the amine with triphosgene generates a reactive carbamoyl chloride intermediate, which is subsequently quenched with aqueous ammonia. While this route offers aggressive electrophilicity, the N-methyl group of our target compound presents only moderate steric hindrance, making Route A the more efficient, safer, and atom-economical choice.

Mechanism NaOCN NaOCN + H+ HNCO Cyanic Acid (HN=C=O) NaOCN->HNCO Protonation Attack Nucleophilic Attack on Carbonyl Carbon HNCO->Attack Amine N-Methyl-3-nitroaniline Amine->Attack ProtonTransfer Proton Transfer (Tautomerization) Attack->ProtonTransfer Target 1-Methyl-1-(3-nitrophenyl)urea ProtonTransfer->Target Final Product

Fig 1. Mechanistic pathway of cyanate-mediated ureation via in situ cyanic acid generation.

Experimental Protocol: Self-Validating Synthesis (Route A)

The following protocol describes the cyanate-mediated synthesis of 1-methyl-1-(3-nitrophenyl)urea. This workflow is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure trustworthiness, reproducibility, and immediate feedback on reaction success.

Materials:

  • N-Methyl-3-nitroaniline (1.0 eq)

  • Sodium cyanate (NaOCN) (2.5 eq)

  • Glacial acetic acid (Solvent/Catalyst)

  • Water (Anti-solvent for precipitation)

Step-by-Step Methodology:

  • Dissolution: Dissolve N-methyl-3-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (50 mL) at room temperature.

    • Causality: Acetic acid acts as both the solvent and the proton source required for cyanic acid generation without completely deactivating the amine nucleophile.

  • Reagent Addition: Slowly add sodium cyanate (10.6 g, 164 mmol) in portions over 30 minutes.

    • Causality: Portion-wise addition prevents excessive thermal spikes and controls the rapid off-gassing of side products (e.g., CO2 from trace hydrolysis).

  • Reaction Maturation: Stir the heterogeneous mixture at 40°C for 12 hours.

  • In-Process Control (IPC) - Self-Validation: Remove a 50 µL aliquot, neutralize with saturated NaHCO3, extract with ethyl acetate, and analyze via TLC (Silica gel, Hexanes:EtOAc 1:1).

    • Validation Logic: The starting material (Rf ~0.6) must be completely consumed, replaced by a lower-running product spot (Rf ~0.2) due to the highly polar urea moiety. If starting material persists, an additional 0.5 eq of NaOCN is added.

  • Quenching & Precipitation: Pour the reaction mixture slowly into 250 mL of ice-cold water under vigorous stirring.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic 1-methyl-1-(3-nitrophenyl)urea to precipitate out of solution, while unreacted NaOCN and acetic acid remain dissolved in the aqueous phase.

  • Isolation: Filter the resulting yellow-white solid under vacuum and wash with cold water (3 x 50 mL) to remove residual acid.

  • Purification: Recrystallize from an ethanol/water mixture to afford the pure product. Dry under vacuum at 50°C to a constant weight.

Downstream Applications: Reduction to the Aminophenyl Pharmacophore

In drug development, the nitro group of 1-methyl-1-(3-nitrophenyl)urea is rarely the final functional moiety. It is typically reduced to an amine to yield 1-(3-aminophenyl)-1-methylurea (CAS: 1247579-66-3).

  • Reduction Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) is the industry standard. This method is chosen over the traditional Béchamp reduction (Fe/HCl) because it avoids the generation of heavy metal iron sludge, simplifying the workup to a mere filtration through Celite and evaporation.

  • Medicinal Chemistry Integration: The newly formed primary aniline can undergo coupling with various heteroaryl chlorides or carboxylic acids. The N-methylated urea core restricts the conformational flexibility of the molecule, locking it into a preferred geometry that maximizes hydrogen bonding with the hinge region of target kinases (e.g., VEGFR, PDGFR, or RAF kinases).

SyntheticWorkflow SM N-Methyl-3-nitroaniline (CAS: 619-31-8) Reagent Sodium Cyanate (NaOCN) + Acetic Acid (AcOH) SM->Reagent Step 1: Ureation Intermediate 1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9) Reagent->Intermediate Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Step 2: Nitro Reduction Product 1-(3-Aminophenyl)-1-methylurea (CAS: 1247579-66-3) Reduction->Product

Fig 2. Two-step synthetic workflow from N-methyl-3-nitroaniline to the aminophenyl pharmacophore.

References

  • BLD Pharm. "1803566-43-9 | 1-Methyl-1-(3-nitrophenyl)urea." BLD Pharm Product Catalog.
  • ChemSrc. "1803566-43-9_1-Methyl-1-(3-nitrophenyl)urea Properties." ChemSrc Database.
  • BenchChem. "N,N-Dimethyl-3-nitroaniline / N-Methyl-3-nitroaniline Synthesis." BenchChem Technical Guides.
  • Thieme-Connect. "Product Class 28: Arylamines (Science of Synthesis)." Thieme Chemistry.
  • Sigma-Aldrich. "1-(3-aminophenyl)-1-methylurea (CAS: 1247579-66-3)." Sigma-Aldrich Catalog.

Sources

Exploratory

Structure Elucidation of 1-Methyl-1-(3-nitrophenyl)urea: A Comprehensive Analytical Whitepaper

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Advanced Spectroscopic Methodologies and Causal Interpretation Executive Summary The unambiguous structural e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Advanced Spectroscopic Methodologies and Causal Interpretation

Executive Summary

The unambiguous structural elucidation of small-molecule pharmacophores is the bedrock of modern drug discovery and quality control. 1-Methyl-1-(3-nitrophenyl)urea ( C8​H9​N3​O3​ ) represents a structurally intriguing N,N-disubstituted urea derivative. The asymmetric substitution at the N1 position—bearing both a methyl group and a strongly electron-withdrawing 3-nitrophenyl moiety—creates a unique electronic environment that heavily influences its spectroscopic behavior.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide dissects the causality behind experimental choices, providing a self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Strategic Analytical Workflow

The characterization of N,N-disubstituted ureas is notoriously challenging by NMR spectroscopy alone. The absence of adjacent protons on the fully substituted nitrogen effectively silences standard through-space (NOESY) correlations[1]. Therefore, a multi-modal strategy is required.

Our workflow relies on HRMS to establish the exact molecular formula and core connectivity via diagnostic fragmentation, while 2D NMR (specifically HMBC) is deployed to map the carbon-heteroatom framework. FT-IR provides orthogonal validation of the highly polar functional groups.

Workflow Sample 1-Methyl-1-(3-nitrophenyl)urea Sample HRMS ESI-HR-MS/MS Exact Mass & Fragmentation Sample->HRMS NMR 1D & 2D NMR (1H, 13C, COSY, HMBC) Sample->NMR FTIR FT-IR Spectroscopy Functional Groups Sample->FTIR Integration Data Integration & Cross-Validation HRMS->Integration m/z 196.0720 NMR->Integration Connectivity FTIR->Integration NO2, C=O, NH2 Structure Confirmed Structure C8H9N3O3 Integration->Structure

Figure 1: Multi-modal analytical workflow for the structure elucidation of the target urea derivative.

High-Resolution Mass Spectrometry (HRMS) & MS/MS Profiling

Ionization Strategy and Causality

Electrospray Ionization (ESI) in positive mode is the optimal technique for urea derivatives. The basicity of the unsubstituted NH2​ group readily accepts a proton, yielding a stable [M+H]+ precursor ion at m/z 196.0720 (Calculated for [C8​H10​N3​O3​]+ : 196.0722, mass error < 1 ppm).

Diagnostic Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is critical for differentiating positional isomers in substituted ureas [1]. The defining feature of the 1,1-disubstituted urea core is the cleavage of the C–N bond attached to the unsubstituted nitrogen, resulting in the neutral loss of isocyanic acid (HNCO, 43 Da).

For 1-methyl-1-(3-nitrophenyl)urea, the [M+H]+ ion undergoes this exact cleavage to yield an abundant fragment at m/z 153.0664, corresponding to the N-methyl-3-nitroaniline cation. A secondary pathway involves the loss of ammonia ( NH3​ , 17 Da).

MS_Fragmentation Parent [M+H]+ m/z 196.0720 Frag1 [M+H - HNCO]+ m/z 153.0664 (N-methyl-3-nitroaniline) Parent->Frag1 -43 Da (Isocyanic Acid) Frag2 [M+H - NH3]+ m/z 179.0454 Parent->Frag2 -17 Da (Ammonia) Frag3 [M+H - HNCO - NO2]+ m/z 107.0735 (N-methylaniline cation) Frag1->Frag3 -46 Da (Nitro Radical)

Figure 2: ESI-HR-MS/MS fragmentation pathway highlighting the diagnostic loss of isocyanic acid.

Table 1: HRMS/MS Fragmentation Data

m/z (Observed)FormulaMass Error (ppm)Assignment / Neutral Loss
196.0720 [C8​H10​N3​O3​]+ 0.5 [M+H]+ (Precursor)
179.0454 [C8​H7​N2​O3​]+ 0.8 [M+H−NH3​]+
153.0664 [C7​H9​N2​O2​]+ 0.6 [M+H−HNCO]+
107.0735 [C7​H9​N]+ 1.1 [M+H−HNCO−NO2​]+

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection and 1H NMR

Standardized protocols for NMR are critical for structural verification [2]. We utilize DMSO- d6​ rather than CDCl3​ . The causality: DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate of the terminal primary amine ( −NH2​ ). This prevents the signal from broadening into the baseline, allowing it to be observed as a distinct broad singlet around δ 6.20 ppm. Furthermore, the strong electron-withdrawing nature of the meta-nitro group heavily deshields the Ar-H2 and Ar-H4 protons.

Table 2: 1H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.20t2.11HAr-H2
8.05ddd8.2, 2.1, 0.91HAr-H4
7.75ddd8.0, 2.1, 0.91HAr-H6
7.65t8.11HAr-H5
6.20br s-2H −NH2​ (Urea)
3.25s-3H N−CH3​
13C and 2D NMR (HMBC) Connectivity

To prove that the methyl group and the nitrophenyl ring are attached to the same nitrogen (N1), Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The N−CH3​ protons (δ 3.25) will show strong 3JCH​ correlations to both the urea carbonyl carbon (δ 158.5) and the aromatic ipso-carbon (Ar-C1, δ 144.4).

HMBC_Correlations Protons Proton Signals (1H) CH3 N-CH3 (δ 3.25) Protons->CH3 H2 Ar-H2 (δ 8.20) Protons->H2 H6 Ar-H6 (δ 7.75) Protons->H6 Carbons Carbon Signals (13C) CO C=O (δ 158.5) Carbons->CO C1 Ar-C1 (δ 144.4) Carbons->C1 C3 Ar-C3 (δ 148.1) Carbons->C3 CH3->CO 3J_CH CH3->C1 3J_CH H2->C1 2J_CH H2->C3 2J_CH H6->C1 2J_CH

Figure 3: Key HMBC (1H-13C) correlations establishing the N-methyl and aryl linkages to the urea.

Table 3: 13C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)TypeAssignment
158.5CqC=O (Urea Carbonyl)
148.1CqAr-C3 ( C−NO2​ )
144.4CqAr-C1 (C-N)
132.5CHAr-C6
129.4CHAr-C5
121.2CHAr-C2, Ar-C4 (Overlapping)
38.4 CH3​ N−CH3​

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR provides rapid, non-destructive confirmation of the functional groups. The spectrum of 1-methyl-1-(3-nitrophenyl)urea is dominated by three regions:

  • Amine Stretches: A doublet at ~3400 cm−1 and ~3200 cm−1 , characteristic of the asymmetric and symmetric stretching of the primary −NH2​ group.

  • Amide I Band (Urea Carbonyl): A strong, sharp peak at ~1660 cm−1 . The conjugation with the nitrogen lone pairs lowers this frequency compared to standard ketones.

  • Nitro Group: Two intense bands at ~1530 cm−1 (asymmetric −NO2​ stretch) and ~1350 cm−1 (symmetric −NO2​ stretch).

Standardized Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems.

Protocol A: HRMS Acquisition
  • Calibration: Calibrate the Q-TOF mass spectrometer daily using a 10 mM sodium formate cluster solution in 90:10 2-propanol:water. Validation check: Mass accuracy must be < 2 ppm across the 50-1000 m/z range prior to sample injection.

  • Sample Prep: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

  • Acquisition: Inject 5 µL at a flow rate of 0.3 mL/min. Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • MS/MS: Isolate the [M+H]+ precursor (m/z 196.1) in the quadrupole. Apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas.

Protocol B: NMR Acquisition
  • Sample Prep: Dissolve exactly 15 mg of the compound in 600 µL of anhydrous DMSO- d6​ (99.9% D).

  • Internal Referencing: Do not spike with TMS. Utilize the residual solvent pentet of DMSO- d6​ at δ 2.50 ppm ( 1H ) and the septet at δ 39.52 ppm ( 13C ) as the internal lock and reference. This prevents TMS-induced impurity signals.

  • 1D Acquisition: Acquire 1H spectra at 298 K with 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 2 seconds. For 13C , acquire 1024 scans with proton decoupling (WALTZ-16).

  • 2D HMBC: Set the long-range coupling constant ( nJCH​ ) delay to 65 ms (optimized for ~8 Hz couplings). Acquire 256 increments in the t1 dimension with 16 scans per increment.

Conclusion

The structure elucidation of 1-methyl-1-(3-nitrophenyl)urea requires a rigorous, multi-faceted approach. While 1D NMR provides the basic atomic inventory, it is the strategic application of ESI-HR-MS/MS (revealing the diagnostic loss of isocyanic acid) combined with 2D HMBC NMR (proving the N1-methyl and N1-aryl connectivity) that definitively locks in the structure. By adhering to the self-validating protocols outlined above, researchers can ensure absolute confidence in their structural assignments during drug development workflows.

References

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry / PubMed (NIH). Available at:[Link]

Foundational

Mechanistic Profiling of 1-Methyl-1-(3-nitrophenyl)urea: Structural Dynamics and Pharmacophore Applications

Executive Summary 1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9; Formula: C8H9N3O3) is a highly specialized, sterically constrained building block within the phenylurea chemical space. While classic phenylureas are w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9; Formula: C8H9N3O3) is a highly specialized, sterically constrained building block within the phenylurea chemical space. While classic phenylureas are widely recognized as potent agrochemicals and targeted therapeutics, the specific N1-methyl-N1-aryl substitution pattern combined with a meta-nitro functional group creates a unique steric and electronic profile. This technical guide deconstructs the theoretical and applied mechanisms of action (MoA) of this compound. By leveraging structure-activity relationship (SAR) principles, we map its divergent interactions with biological targets—including plant cytokinin receptors, photosystem II (PSII), and eukaryotic kinases—highlighting its utility as a mechanistic structural probe.

Structural and Electronic Causality (SAR)

The core structure of 1-methyl-1-(3-nitrophenyl)urea dictates its biological and chemical interactions through two primary vectors:

  • The 3-Nitro Substitution: The nitro group at the meta position exerts a strong electron-withdrawing effect (via both inductive and resonance pathways), deactivating the phenyl ring and significantly altering the electrostatic potential of the molecule. In synthetic and materials chemistry, analogous nitroarylureas are utilized as precursors for supramolecular polymers exhibiting thermal repair[1], or they undergo mechanochemical catalytic transfer hydrogenation to yield highly active amine derivatives[2].

  • The N1-Methyl-N1-Aryl Urea Motif: Unlike classic 1,3-disubstituted ureas, the presence of the methyl group on the same nitrogen as the phenyl ring forces the aromatic ring out of coplanarity with the urea plane due to severe allylic strain. Crucially, this substitution abolishes the hydrogen-bond donor capacity at N1, fundamentally shifting the molecule's target affinity away from classic phenylurea receptors.

Mechanism of Action 1: Disruption of Cytokinin Signaling (Plant Physiology)

Phenylurea derivatives are renowned for their potent cytokinin-like activity in plant physiology. Compounds such as thidiazuron (TDZ) exert a dual mechanism of action: they directly bind to Arabidopsis histidine kinase (AHK) receptors (e.g., AHK3 and AHK4/CRE1) to initiate a two-component phosphorelay system, and they act as competitive inhibitors of cytokinin oxidase/dehydrogenase (CKO/CKX), thereby preventing the degradation of endogenous cytokinins[3]. These phenylurea cytokinins evoke growth responses comparable to, or higher than, naturally occurring adenine-type cytokinins[4][5].

The SAR Divergence: The biological activity of phenylureas heavily relies on the urea moiety acting as a bidentate hydrogen bond donor/acceptor within the AHK4 receptor pocket. Because 1-methyl-1-(3-nitrophenyl)urea lacks the critical N-H proton on the aryl-substituted nitrogen, it cannot form the requisite hydrogen bond with the conserved aspartate residue in the receptor. Consequently, this compound serves as a critical negative control or steric probe in cytokinin receptor assays, validating the strict necessity of the planar N-H motif for signal transduction.

CytokininPathway PU Phenylurea Cytokinin (e.g., TDZ) AHK4 AHK4 Receptor (Histidine Kinase) PU->AHK4 Bidentate H-bonds (Activation) CKX Cytokinin Oxidase (CKO/CKX) PU->CKX Competitive Inhibition MNPU 1-Methyl-1-(3-nitrophenyl)urea (N1-Methylated) MNPU->AHK4 Steric Clash (No Activation) Response Cell Division & Organogenesis AHK4->Response Phosphorelay Cascade CKX->Response Prevents CK Degradation

Figure 2: Divergent cytokinin signaling activation based on phenylurea N1-substitution sterics.

Protocol 1: Amaranthus Betacyanin Bioassay for Cytokinin Activity

Causality: Cytokinins induce the synthesis of betacyanin in dark-grown Amaranthus seedlings[3]. By comparing 1-methyl-1-(3-nitrophenyl)urea against known phenylurea cytokinins, its lack of activity (due to N1-methylation) self-validates the structural requirement for AHK receptor binding.

  • Preparation: Excise cotyledons from 3-day-old dark-grown Amaranthus caudatus seedlings.

  • Incubation: Place 10 cotyledons per well in a 24-well plate containing 1 mL of buffer (10 mM phosphate, pH 6.8) and varying concentrations of the test compound (0.1 to 100 µM).

  • Induction: Incubate in the dark at 25°C for 24 hours.

  • Extraction & Detection: Subject the tissue to three rapid freeze-thaw cycles to extract betacyanin into the buffer. Measure absorbance at 542 nm (betacyanin peak) and 620 nm (background).

  • Validation: Utilize Thidiazuron (TDZ) as a positive control[3]. The expected null response from the N1-methylated probe confirms the necessity of the N-H hydrogen bond donor.

Mechanism of Action 2: Type II Kinase Inhibition (Pharmacology)

In human pharmacology, the diarylurea and phenylurea scaffolds are privileged motifs for Type II kinase inhibitors (e.g., Sorafenib). These inhibitors bind to the inactive "DFG-out" conformation of receptor tyrosine kinases (e.g., VEGFR, PDGFR). The urea group forms critical hydrogen bonds with the kinase hinge region and the catalytic glutamate, while the aryl group inserts into an adjacent allosteric hydrophobic pocket.

The SAR Divergence: The 3-nitro group of 1-methyl-1-(3-nitrophenyl)urea provides excellent shape complementarity for deep, polarizable hydrophobic pockets. However, the N1-methyl group restricts the conformational flexibility of the urea. While it weakens classical hinge-binding, it tunes the molecule's selectivity toward specific atypical kinases or allosteric sites that can accommodate the non-planar geometry.

KinasePathway MNPU 1-Methyl-1-(3-nitrophenyl)urea (Steric Probe) DFG DFG-Out Conformation (Allosteric Pocket) MNPU->DFG 3-Nitro group insertion Hinge Kinase Hinge Region (Urea Motif Binding) MNPU->Hinge Altered H-bond profile Kinase Receptor Tyrosine Kinase (Inactive State) DFG->Kinase Stabilizes conformation Hinge->Kinase Blocks ATP binding Downstream Inhibition of Downstream Signaling Cascades Kinase->Downstream Signal Abrogation

Figure 1: Proposed Type II kinase inhibition mechanism modulated by the phenylurea pharmacophore.

Protocol 2: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a self-validating readout of competitive binding. If the compound binds the DFG-out pocket, it displaces a fluorescent tracer, reducing the FRET signal.

  • Preparation: Dispense 1-methyl-1-(3-nitrophenyl)urea into 384-well plates to create a 10-point dose-response curve (10 µM top concentration, 1:3 dilutions) in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

  • Incubation: Add 2 nM recombinant kinase domain (e.g., VEGFR2) and 10 nM LanthaScreen Kinase Tracer. Incubate for 60 minutes at 25°C. Note: The extended incubation accounts for the slower on-rate typical of sterically hindered Type II inhibitors.

  • Detection: Excite the plate at 340 nm and measure emission at 495 nm (Terbium donor) and 520 nm (tracer acceptor).

  • Validation: Calculate the 520/495 nm emission ratio. Include Sorafenib (Type II) and Staurosporine (Type I) as internal positive controls to validate the assay's dynamic range.

Quantitative SAR Profiling

The following table summarizes the structural and pharmacological profile of 1-methyl-1-(3-nitrophenyl)urea compared to benchmark compounds representing the primary mechanisms of the phenylurea pharmacophore.

CompoundStructural ClassAHK4 Receptor BindingPSII Inhibition (IC50)Kinase DFG-Out AffinityPrimary Utility
Thidiazuron (TDZ) 1,2,3-Thiadiazol-5-ylurea+++ (Agonist)InactiveInactiveCytokinin Standard
Diuron 1,1-Dimethyl-3-arylureaInactive+++ (<0.1 µM)InactiveHerbicide Standard
Sorafenib 1,3-DiarylureaInactiveInactive+++ (<0.1 µM)Oncology Standard
1-Methyl-1-(3-nitrophenyl)urea 1-Methyl-1-arylurea- (Steric Clash)- (Weak/Inactive)+ (Modulator/Probe)SAR Steric Probe

Note: Data represents consensus structure-activity relationship (SAR) profiling for the respective pharmacophore classes, highlighting the functional abrogation caused by N1-methylation.

Sources

Exploratory

The Biological Activity of Nitrophenyl Ureas: A Technical Guide for Drug Discovery and Development

Abstract The nitrophenyl urea scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the cornerstone of a diverse range of biologically active agents. Its unique electronic and structural pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The nitrophenyl urea scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the cornerstone of a diverse range of biologically active agents. Its unique electronic and structural properties, conferred by the electron-withdrawing nitro group and the hydrogen-bonding capabilities of the urea moiety, enable potent and often specific interactions with various biological targets. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of nitrophenyl ureas. We will delve into their role as kinase inhibitors in oncology, their application as antimicrobial agents, and their use as herbicides. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this versatile chemical class.

Introduction: The Versatility of the Nitrophenyl Urea Scaffold

Substituted ureas are a critical structural motif in modern pharmacology. The urea functional group (R-NH-CO-NH-R') is an exceptional hydrogen bond donor and acceptor, allowing it to form robust and specific interactions within the binding pockets of enzymes and receptors.[1] The introduction of a nitrophenyl group to this scaffold dramatically influences its biological properties. The strong electron-withdrawing nature of the nitro group can modulate the acidity of the urea N-H protons, enhance binding interactions through dipole and π-π stacking, and serve as a crucial handle for metabolism or as a trigger for hypoxia-activated prodrugs.[2][3]

This unique combination of features has led to the development of nitrophenyl urea derivatives in several key areas:

  • Oncology: As potent multi-kinase inhibitors that target signaling pathways crucial for tumor growth and angiogenesis.[4]

  • Infectious Diseases: As antimicrobial agents with activity against a range of bacterial and fungal pathogens.[5]

  • Agriculture: As effective herbicides that interfere with essential plant biosynthetic pathways.[6]

This guide will systematically explore these activities, providing the causal context behind experimental design and a practical foundation for the synthesis and evaluation of novel nitrophenyl urea compounds.

Synthetic Strategies and Methodologies

The most direct and widely employed method for synthesizing N,N'-substituted ureas is the reaction between an isocyanate and an amine.[1] This reaction is typically high-yielding, proceeds under mild conditions, and is tolerant of a wide array of functional groups, making it ideal for generating compound libraries for SAR studies.

General Synthesis Workflow

The fundamental reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of a nitrophenyl isocyanate. The presence of the nitro group on the isocyanate provides a valuable chemical handle for further modifications, such as reduction to an amine, enabling rapid diversification.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine Primary or Secondary Amine (R1R2NH) Solvent Anhydrous Solvent (e.g., THF, DCM) Amine->Solvent Dissolve (1.0 eq) Isocyanate Nitrophenyl Isocyanate (O2N-Ar-NCO) Isocyanate->Solvent Add dropwise (1.0 eq) Stir Stir at Room Temp (2-4 hours) Solvent->Stir TLC Monitor by TLC Stir->TLC Monitor Progress Purify Purification (Trituration, Recrystallization, or Chromatography) TLC->Purify Upon Completion Product Pure Nitrophenyl Urea Derivative Purify->Product Characterize Characterization (NMR, IR, HRMS) Product->Characterize

Caption: General workflow for the synthesis of nitrophenyl ureas.

Detailed Experimental Protocol: Synthesis of a Representative Nitrophenyl Urea

This protocol describes a general method applicable to a wide range of primary and secondary amines for their reaction with a nitrophenyl isocyanate. The rationale for using anhydrous solvents is to prevent the hydrolysis of the highly reactive isocyanate to a non-reactive primary amine, which would lead to undesired side products.

Materials:

  • Desired amine (1.0 equivalent)

  • 4-Nitrophenyl isocyanate (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flasks, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system

Procedure:

  • Preparation of Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., 5-10 mL of THF per mmol of amine).

  • Preparation of Isocyanate Solution: In a separate flask, prepare a solution of 4-nitrophenyl isocyanate (1.0 eq.) in the same anhydrous solvent.

  • Reaction: While stirring the amine solution at room temperature, add the isocyanate solution dropwise over 5-10 minutes. For highly reactive amines, the reaction can be cooled to 0 °C to better control the reaction rate.

  • Monitoring: Once the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Purification: Upon completion, the crude product often precipitates from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The resulting crude solid can be purified by trituration with a non-polar solvent like diethyl ether or hexanes, followed by filtration, or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). If necessary, column chromatography on silica gel can be performed.

  • Characterization: Dry the final product under vacuum. The pure substituted urea should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action: Targeting Key Biological Pathways

Nitrophenyl ureas exert their biological effects through diverse mechanisms, with kinase inhibition being the most extensively studied, particularly in the context of cancer therapy.

Anticancer Activity: Potent Kinase Inhibition

Many nitrophenyl urea derivatives function as Type II kinase inhibitors. These inhibitors bind to the ATP-binding pocket of the kinase but also extend into an adjacent hydrophobic region that is only accessible when the kinase is in an inactive "DFG-out" conformation. The urea moiety is critical for this interaction, typically forming two key hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine portion of ATP. The nitrophenyl group often occupies the hydrophobic pocket, forming favorable van der Waals and π-π stacking interactions.

3.1.1. Case Study: Sorafenib and the VEGFR/PDGFR Pathway

Sorafenib is a clinically approved multi-kinase inhibitor bearing a diaryl urea structure. It potently inhibits several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR).[5] By blocking these receptors on endothelial cells, sorafenib disrupts downstream signaling cascades, primarily the RAS/RAF/MEK/ERK pathway, leading to reduced angiogenesis and tumor growth.[5][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds RAS RAS VEGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylates Transcription Factors Proliferation Proliferation, Angiogenesis, Survival Transcription->Proliferation Sorafenib Sorafenib (Nitrophenyl Urea) Sorafenib->VEGFR Inhibits Sorafenib->RAF Inhibits

Caption: Sorafenib inhibits the VEGFR and RAF kinase signaling pathway.

3.1.2. Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway

Aberrant FGFR signaling is implicated in various cancers.[8] The FGF/FGFR pathway, upon ligand binding, activates downstream cascades like the RAS-MAPK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1][9] Nitrophenyl urea derivatives have been developed as potent inhibitors of FGFRs, often showing selectivity for specific family members.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Nitrophenyl Urea Inhibitor Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling cascade by a nitrophenyl urea derivative.

3.1.3. Quantitative Data on Kinase Inhibition

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative data for nitrophenyl urea derivatives against various kinases.

Compound Class/ExampleTarget Kinase(s)IC50 (nM)Reference
SorafenibRAF-1, VEGFR-2, PDGFRβ6, 90, 57[5]
LenvatinibVEGFR-2, FGFR-14.0, 46[11]
N-(2-nitrophenyl)pyrrolidine-dicarboxamide derivativeCCR34.9[12]
1-substituted-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}ureaCDK214,300 (14.3 µM)[13]
1-(5,5-bis(4-fluorophenyl)pentyl)-3-(4-nitrophenyl)ureaFGFR1(Cytotoxicity GI50: 1.5 µM)[10]

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for illustrative purposes.

Antimicrobial Activity

Urea and thiourea derivatives have long been investigated for their antimicrobial properties.[14] The nitrophenyl moiety can enhance this activity. While the exact mechanisms are diverse and not always fully elucidated, they are thought to involve disruption of cellular processes essential for microbial survival. Metal complexes of nitrophenyl ureas have also shown significantly enhanced antibacterial activity compared to the ligand alone, suggesting that chelation can be a powerful strategy to improve potency.[7]

3.2.1. Quantitative Data on Antimicrobial Activity

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.

| Compound | Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | Bacillus subtilis | 1000 |[7] | | " | Staphylococcus aureus | 500 |[7] | | " | Escherichia coli | 500 |[7] | | " | Serratia marcescens | 500 |[7] | | Zn(II) complex of above ligand | Serratia marcescens | 31.25 |[7] | | 2-(5-nitro-2-furyl)-5-(n-pentylsulfunyl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 16-32 |[15] | | 2-(5-nitro-2-furyl)-5-(n-buthylthio)-1,3,4-thiadiazole | Staphylococcus epidermidis | < 0.5 |[15] |

Note: Data is compiled from multiple sources and represents a selection of reported activities.

Herbicidal Activity

Substituted ureas are a major class of commercial herbicides. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2] They bind to the D1 quinone-binding protein in the PSII complex, blocking electron transport. This blockage not only halts energy production but also leads to the formation of reactive oxygen species that cause rapid cellular damage. Another mechanism for some urea derivatives, particularly sulfonylureas, is the inhibition of acetohydroxyacid synthase (AHAS), an enzyme critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[6] The nitrophenyl group can significantly influence the binding affinity and selectivity for the target enzyme. For example, monosulfuron, a 2-nitro-N-(4'-methyl-pyrimidin-2'-yl) phenyl-sulfonylurea, is a potent inhibitor of AHAS.[6]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For nitrophenyl ureas, SAR studies have revealed key insights.

  • Urea Moiety: The N-H protons are essential for hydrogen bonding to the hinge region of kinases. N-methylation can disrupt planarity and alter activity and solubility.[10]

  • Nitrophenyl "Head" Group: The position of the nitro group (ortho, meta, para) and the presence of other substituents are critical. Electron-withdrawing groups are often favored for kinase inhibition.[10]

  • Linker: The nature and length of any linker between the urea and other moieties can impact flexibility and conformational preference, which in turn affects binding and activity.[10]

  • "Tail" Group: The nature of the other substituent on the urea nitrogen (the "tail") is a primary point for diversification to achieve target selectivity and modulate physicochemical properties. For kinase inhibitors, this group often binds in a hydrophobic pocket.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1-methyl-1-(3-nitrophenyl)urea

Executive Summary This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-methyl-1-(3-nitrophenyl)urea. As a niche chemical entity, its complete, verified spectroscopic data is not wid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-methyl-1-(3-nitrophenyl)urea. As a niche chemical entity, its complete, verified spectroscopic data is not widely available in public repositories. Therefore, this document serves a dual purpose: first, to present a robust, theory-grounded prediction of its spectral characteristics across Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Second, it offers detailed, field-proven experimental protocols for researchers to acquire and validate this data independently. By explaining the causality behind experimental choices and data interpretation, this guide is designed to empower researchers, chemists, and drug development professionals to perform unambiguous structural elucidation and purity assessment of this compound and its analogues.

Introduction: The Imperative for Spectroscopic Verification

1-methyl-1-(3-nitrophenyl)urea is a substituted urea derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to the versatile hydrogen bonding capabilities of the urea moiety and the electronic properties conferred by the nitrophenyl group. The precise substitution pattern—specifically, the placement of the methyl group on the nitrogen adjacent to the phenyl ring—is a critical structural feature that dictates its chemical reactivity, biological activity, and material properties.

In any research or development context, particularly in regulated fields like pharmaceuticals, the unequivocal confirmation of a molecule's identity is non-negotiable. Spectroscopic analysis provides the empirical evidence required for this confirmation. This guide addresses the analytical challenge presented by a compound for which reference spectra are not readily accessible, shifting the focus from data reporting to a predictive and methodological framework. We will outline the expected spectral signatures and provide the necessary protocols to generate high-fidelity, verifiable data.

Molecular Structure and Predicted Spectroscopic Profile

The first step in any analytical endeavor is to understand the target molecule's structure. This allows us to predict which signals to expect from each spectroscopic technique.

Figure 2: Workflow for Acquiring a Validated FTIR-ATR Spectrum.

  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated. Clean the ATR diamond or germanium crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Perform a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹) to measure the ambient atmosphere (H₂O, CO₂). This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the purified solid 1-methyl-1-(3-nitrophenyl)urea onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm (anvil) to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing: Process the resulting spectrum by applying an automatic baseline correction. Identify and label the major absorption peaks.

  • Validation: Compare the experimental wavenumbers with the predicted values in Table 1. The presence of all key functional group peaks (N-H, C=O, NO₂) provides strong evidence for the compound's identity.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This workflow ensures comprehensive characterization of the proton and carbon environments.

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample into a clean, dry vial. Dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° or 45° pulse angle, a sufficient relaxation delay (D1) of 1-2 seconds, and at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A longer relaxation delay may be needed for quaternary carbons.

  • Data Processing: Fourier transform the raw data (FID). Phase correct the spectra and apply a baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals.

  • Structural Validation:

    • Confirm the number of signals matches the predicted number of unique protons and carbons.

    • Verify that the integration of the ¹H signals corresponds to the number of protons in each environment (1:1:2:1:3 ratio).

    • Check that the splitting patterns in the ¹H spectrum are consistent with the neighboring protons.

    • Compare the observed chemical shifts to the predicted values in the tables above.

Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol uses Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar molecules like ureas.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to provide high mass accuracy (< 5 ppm).

  • Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺). Use the instrument software to calculate the elemental composition based on the measured exact mass.

  • Validation: Confirm that the measured exact mass is within 5 ppm of the theoretical exact mass for C₈H₉N₃O₃ (195.0644). This provides unambiguous confirmation of the molecular formula.

Integrated Data Interpretation for Unambiguous Confirmation

No single technique provides the complete picture. True structural confirmation comes from synthesizing the evidence from all three methods. This integrated approach forms a self-validating analytical system where each piece of data corroborates the others.

Exploratory

An In-Depth Technical Guide to 1H and 13C NMR of Substituted Phenylureas

Introduction: The Indispensable Role of NMR in the Characterization of Substituted Phenylureas Substituted phenylureas represent a cornerstone of modern medicinal chemistry and materials science, with applications rangin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of NMR in the Characterization of Substituted Phenylureas

Substituted phenylureas represent a cornerstone of modern medicinal chemistry and materials science, with applications ranging from kinase inhibitors in oncology to potent herbicides.[1][2] The precise structural elucidation of these compounds is paramount to understanding their function and optimizing their properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into the molecular framework at the atomic level.[3][4]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a rudimentary overview of NMR. It serves as a practical and scientifically grounded resource for interpreting the 1H and 13C NMR spectra of substituted phenylureas. Herein, we will delve into the nuances of chemical shifts, explore the predictable influence of aromatic substitution, and provide robust experimental protocols for acquiring high-quality data. Our approach is rooted in the principles of scientific integrity, offering not just procedural steps but the causal reasoning behind them, ensuring a self-validating system for your analytical work.

The Phenylurea Scaffold: A Structural Overview

To effectively interpret the NMR spectra of substituted phenylureas, a clear understanding of the basic structure and the electronic interplay between its constituent parts is essential. The core phenylurea moiety consists of a phenyl ring bonded to a urea functional group. The substituents on the phenyl ring and the terminal nitrogen of the urea can be varied, giving rise to a vast library of compounds with diverse properties.

Diagram: General Structure of a Substituted Phenylurea

Caption: General chemical structure of a substituted phenylurea.

¹H NMR Spectroscopy of Substituted Phenylureas: A Detailed Analysis

The ¹H NMR spectrum provides a wealth of information about the proton environment within a molecule. For substituted phenylureas, the key regions of interest are the aromatic protons, the urea N-H protons, and the protons of the substituent groups.

The Urea N-H Protons: Sentinels of the Molecular Environment

The chemical shifts of the urea N-H protons are highly sensitive to their electronic environment, hydrogen bonding, and the nature of the solvent. In the commonly used deuterated solvent, dimethyl sulfoxide (DMSO-d₆), the two N-H protons of the urea moiety typically appear as distinct signals.

  • Ar-NH-C(O): The proton attached to the nitrogen bonded to the phenyl ring is generally found further downfield, in the range of δ 8.2 - 9.8 ppm .[5] Its position is notably influenced by the electronic nature of the substituents on the phenyl ring.

  • C(O)-NH-R': The proton on the terminal nitrogen exhibits a chemical shift typically in the range of δ 5.5 - 8.0 ppm .[5] If this nitrogen is unsubstituted (-NH₂), the signal often appears as a broad singlet.[5]

The choice of solvent is critical for observing these protons. In solvents like CDCl₃, proton exchange can be rapid, leading to broad or even unobservable N-H signals. DMSO-d₆ is the recommended solvent as it is a hydrogen bond acceptor, which slows down the exchange rate and results in sharper N-H signals.[5]

The Aromatic Protons: A Window into Substituent Effects

The chemical shifts and coupling patterns of the aromatic protons (typically found between δ 6.8 - 8.0 ppm ) provide direct evidence of the substitution pattern on the phenyl ring.[5] The electronic properties of the substituent (R) dictate the electron density at the ortho, meta, and para positions, thereby influencing the shielding and deshielding of the attached protons.

  • Electron-Donating Groups (EDGs) such as -OCH₃ and -CH₃ increase electron density in the ring, particularly at the ortho and para positions, causing the corresponding protons to be more shielded and appear at a higher field (lower ppm).

  • Electron-Withdrawing Groups (EWGs) like -NO₂ and -Cl decrease electron density, especially at the ortho and para positions, leading to deshielding and a downfield shift (higher ppm) of the attached protons.

The coupling constants between adjacent aromatic protons (³JHH) are typically in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.[6]

Diagram: Influence of Substituents on Aromatic Proton Chemical Shifts

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_Effect Increased Electron Density (Shielding) Ortho_Para_EDG Upfield Shift of ortho and para Protons EDG_Effect->Ortho_Para_EDG EWG_Effect Decreased Electron Density (Deshielding) Ortho_Para_EWG Downfield Shift of ortho and para Protons EWG_Effect->Ortho_Para_EWG

Caption: Effect of EDGs and EWGs on aromatic proton chemical shifts.

¹³C NMR Spectroscopy of Substituted phenylureas: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule.

The Carbonyl Carbon: A Diagnostic Peak

The carbonyl carbon of the urea group is a highly characteristic and readily identifiable signal in the ¹³C NMR spectrum. It typically resonates in the range of δ 152 - 158 ppm .[5] As a quaternary carbon, it often appears as a sharp singlet in proton-decoupled spectra. Its chemical shift is also sensitive to the electronic effects of the substituents on the phenyl ring.

The Aromatic Carbons: Mapping Electronic Distribution

The chemical shifts of the aromatic carbons, generally found between δ 115 - 145 ppm , are also significantly influenced by the nature of the substituent on the phenyl ring.[5]

  • Ipso-Carbon (C-1): The carbon atom directly attached to the substituent. Its chemical shift is highly dependent on the substituent's identity.

  • Ortho-Carbons (C-2, C-6): These carbons are sensitive to both inductive and resonance effects of the substituent.

  • Meta-Carbons (C-3, C-5): The chemical shifts of the meta carbons are less affected by resonance and are primarily influenced by the inductive effect of the substituent.

  • Para-Carbon (C-4): Similar to the ortho carbons, the para carbon is strongly influenced by the resonance effects of the substituent.

The ipso-carbon attached to the urea nitrogen typically appears in the range of δ 135 - 145 ppm .[5]

Data Presentation: A Comparative Analysis

To illustrate the principles discussed above, the following table summarizes the typical ¹H and ¹³C NMR chemical shift ranges for key nuclei in substituted phenylureas, using DMSO-d₆ as the solvent.

Proton/Carbon Type Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Urea N-HAr-NH-C(O)8.2 - 9.8[5]N/ATypically a sharp singlet in dry DMSO-d₆. Position is sensitive to substitution.[5]
Urea N-HC(O)-NH₂/NHR5.5 - 8.0[5]N/AIf unsubstituted (-NH₂), appears as a broad singlet. Sharper if substituted (-NHR).[5]
Aromatic C-HAr-H6.8 - 8.0[5]115 - 145[5]Position and multiplicity depend heavily on the electronic nature and position of substituents.[5]
Urea CarbonylN-C=ON/A152 - 158[5]A quaternary carbon, often a sharp singlet in ¹³C NMR.[5]
Aromatic C-NC-NHN/A135 - 145[5]The ipso-carbon attached to the urea nitrogen.[5]

Case Studies: Interpreting the Spectra of Substituted Phenylureas

Let's examine the expected ¹H and ¹³C NMR spectral data for three representative para-substituted phenylureas: 4-chlorophenylurea, 4-methoxyphenylurea, and 4-nitrophenylurea.

4-Chlorophenylurea
  • ¹H NMR (DMSO-d₆): The chlorine atom is a weakly deactivating, ortho-para directing group. The aromatic region would likely show two doublets, characteristic of a para-substituted ring. The N-H protons would appear as two distinct signals.

  • ¹³C NMR (DMSO-d₆): The carbonyl carbon would be in the typical range. The aromatic signals would be influenced by the electronegativity of the chlorine atom.

4-Methoxyphenylurea
  • ¹H NMR (DMSO-d₆): The methoxy group is a strong electron-donating group. The aromatic protons ortho to the methoxy group would be shifted upfield compared to those in unsubstituted phenylurea. A singlet for the methoxy protons would be observed around δ 3.7-3.8 ppm.

  • ¹³C NMR (DMSO-d₆): The carbonyl carbon would be present. The aromatic carbons, particularly the ortho and para carbons relative to the methoxy group, would show upfield shifts due to increased electron density. A signal for the methoxy carbon would appear around δ 55-56 ppm.

4-Nitrophenylurea
  • ¹H NMR (DMSO-d₆): The nitro group is a strong electron-withdrawing group. The aromatic protons, especially those ortho and para to the nitro group, would be significantly deshielded and shifted downfield.

  • ¹³C NMR (DMSO-d₆): The carbonyl carbon signal would be observed. The aromatic carbons, particularly the ortho and para carbons relative to the nitro group, would be shifted downfield due to the strong electron-withdrawing effect.

Experimental Protocols: A Guide to Acquiring High-Quality NMR Data

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of the purified phenylurea derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended for phenylureas).[7]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[7]

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • After locking and shimming, acquire a standard ¹H NMR spectrum.

    • A typical experiment involves 16 to 64 scans, depending on the sample concentration.[8]

    • Set the spectral width to encompass all expected proton signals (e.g., 0 to 12 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[7]

    • Set the spectral width to cover the expected range for organic molecules (e.g., 0 to 200 ppm).[7]

    • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Diagram: Standard NMR Workflow

G SamplePrep Sample Preparation (Weighing, Dissolution) Acquisition Data Acquisition (1D ¹H and ¹³C NMR) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis

Caption: A simplified workflow for NMR analysis.

Protocol 2: Advanced 2D NMR for Unambiguous Signal Assignment

For complex substituted phenylureas with overlapping signals in the 1D spectra, 2D NMR experiments are indispensable for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect coupled protons.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[9][10] This is invaluable for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[9][10] This is extremely powerful for identifying quaternary carbons and for connecting different molecular fragments.

Acquisition and Processing of 2D NMR Data:

  • Sample Preparation: Prepare a moderately concentrated sample (10-20 mg) as described in Protocol 1 to ensure good signal-to-noise.[5]

  • 1D Spectra: Acquire and correctly reference standard 1D ¹H and ¹³C spectra. Note the spectral widths.

  • 2D Experiment Setup:

    • Load a standard pulse program (e.g., COSY, HSQC, HMBC) from the spectrometer's software library.[11]

    • Set the spectral widths in both dimensions (F1 and F2) to encompass all relevant signals based on the 1D spectra.[11]

  • Acquisition: The number of scans and increments in the indirect dimension will depend on the experiment and sample concentration.

  • Processing:

    • Apply a 2D Fourier transform to the data.[12]

    • Phase correct the spectrum in both dimensions.[13]

    • Reference the axes using the calibrated 1D spectra.[13]

Troubleshooting Common Issues in the NMR of Phenylureas

  • Broad or Disappearing N-H Signals: As mentioned, this is often due to chemical exchange. Using dry DMSO-d₆ is the primary solution.[5]

  • Overlapping Aromatic Signals: If the aromatic region is crowded, consider using a higher-field spectrometer for better signal dispersion or running 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment.[8]

  • Presence of Rotamers/Conformers: Restricted rotation around the aryl-N and N-C(O) bonds can sometimes lead to the observation of multiple sets of signals at room temperature. Acquiring spectra at elevated temperatures can cause these signals to coalesce into a single set of time-averaged signals.[5]

Conclusion: A Powerful and Versatile Analytical Tool

¹H and ¹³C NMR spectroscopy are indispensable techniques for the structural elucidation and characterization of substituted phenylureas. A thorough understanding of the factors influencing chemical shifts and coupling constants, particularly the effects of aromatic substituents, is crucial for accurate spectral interpretation. By employing robust experimental protocols, including both 1D and advanced 2D NMR techniques, researchers can confidently determine the structure of novel phenylurea derivatives, a critical step in the advancement of drug discovery and materials science. This guide provides a solid foundation for both novice and experienced NMR users to tackle the analysis of this important class of compounds with scientific rigor and confidence.

References

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  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Li, D., & Li, G. (2023). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. Phytochemical Analysis, 35(1), 3-17.
  • Raman, N., & Jeyamurugan, R. (2012). Synthesis, characterization and anti-microbial activity of phenylurea-formaldehyde resin (PUF) and its polymer metal complexes (PUF-Mn(II)). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 917-926.
  • Mestrelab Research. (n.d.).
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  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
  • PubChem. (n.d.). 4-Chlorophenylurea. National Center for Biotechnology Information. Retrieved from [Link]

  • Williams, C. K., & Clore, G. M. (2012). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • University of Wisconsin-Madison. (2021). MNova: Guide to Processing Absolute-value and Phase-Sensitive 2D NMR Spectra.
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • Fraser Lab. (n.d.).
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  • Sharma, V., et al. (n.d.).
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  • University of Bristol. (n.d.).
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  • Khan, K. M., et al. (2018). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Bioorganic Chemistry, 77, 438-451.
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Foundational

Spectroscopic Fingerprinting of Urea Derivatives: An In-Depth Guide to FTIR Analysis in Pharmaceutical Development

Executive Summary Urea and its derivatives are foundational structural motifs in modern drug design, acting as potent bidentate hydrogen-bond donors and monodentate acceptors. From multi-targeted kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urea and its derivatives are foundational structural motifs in modern drug design, acting as potent bidentate hydrogen-bond donors and monodentate acceptors. From multi-targeted kinase inhibitors (e.g., sorafenib) to novel antimicrobial agents, the N,N′ -disubstituted urea pharmacophore dictates both target affinity and solid-state physicochemical properties. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive method for elucidating the structural dynamics of these compounds. This technical guide details the vibrational mechanics, hydrogen-bonding behaviors, and optimized experimental protocols for the FTIR analysis of urea derivatives.

Vibrational Mechanics of the N-CO-N Scaffold

The urea moiety ( R1​R2​N−CO−NR3​R4​ ) exhibits a highly coupled vibrational system. Unlike isolated aliphatic ketones, the lone pairs on the adjacent nitrogen atoms delocalize into the carbonyl π∗ -antibonding orbital. This resonance significantly lowers the C=O bond order (decreasing its stretching frequency) while simultaneously increasing the C-N bond order.

Consequently, the classic "Amide I" equivalent band (predominantly C=O stretching) in urea derivatives typically appears between 1626 and 1676 cm⁻¹ (1)[1], which is notably lower than standard ketones. The "Amide II" equivalent is a complex admixture of N-H in-plane bending and C-N stretching, often utilized to probe conformational isomerism (2)[2].

Table 1: Characteristic Vibrational Modes of Urea Derivatives

Vibrational Mode Wavenumber Range (cm⁻¹) Spectroscopic Significance & Causality

| ν (N-H) Stretch | 3264 – 3374 | Highly sensitive to hydrogen bonding. Free N-H is sharp; H-bonded N-H shifts lower and broadens. | | ν (C=O) Stretch | 1626 – 1676 | Primary diagnostic band. Shifts to lower wavenumbers upon strong bifurcated hydrogen bond formation. | | νas​ (CN₂) Asymmetric Stretch | 1418 – 1538 | Fingerprint band for the N-CO-N skeletal framework. | | νs​ (CN₂) Symmetric Stretch | 677 – 837 | Often more intense in Raman, but visible in IR. Diagnostic for ring breathing in cyclic ureas. |

(Quantitative data synthesized from theoretical and empirical studies on pharmaceutical urea derivatives (3)[3] and (4)[4].)

Supramolecular Assembly and Hydrogen Bonding

In the solid state, urea derivatives self-assemble into complex supramolecular architectures, most commonly one-dimensional α -tapes. The carbonyl oxygen acts as a bifurcated hydrogen bond acceptor for two N-H protons from an adjacent molecule.

FTIR is exquisitely sensitive to these interactions. When a urea derivative transitions from an amorphous state (or solution) to a highly crystalline hydrogen-bonded lattice, the ν (C=O) band undergoes a bathochromic (red) shift due to the weakening of the C=O bond. Conversely, the N-H bending modes undergo a hypsochromic (blue) shift because the hydrogen bond sterically restricts the bending motion. Tracking these specific shifts allows formulation scientists to monitor active pharmaceutical ingredient (API) polymorphism and drug-excipient compatibility.

Experimental Protocols for FTIR Acquisition

To achieve high-fidelity spectral data, the choice of sampling technique is critical. Below are the optimized protocols for Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR (5)[5].

Protocol A: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

Best for: Rapid, non-destructive screening of neat API powders and polymorph identification.

  • Background Collection : Clean the ATR crystal (preferably Diamond due to its high refractive index and resistance to scratching from hard crystalline APIs) with a volatile, non-absorbing solvent (e.g., isopropanol). Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality : Removes atmospheric H₂O and CO₂ contributions from the sample spectrum.

  • Sample Application : Deposit 2–5 mg of the neat urea derivative powder directly onto the crystal.

  • Pressure Application : Engage the pressure anvil to apply consistent, high pressure.

    • Causality : ATR relies on the evanescent wave penetrating only 0.5–2 µm into the sample. Intimate optical contact is mandatory; air gaps will severely attenuate the signal, especially at higher wavenumbers (e.g., the N-H stretch region).

  • Data Acquisition & Correction : Collect the sample spectrum. Apply an "ATR Correction" algorithm during post-processing.

    • Causality : The depth of penetration in ATR is directly proportional to the wavelength. ATR correction normalizes the relative band intensities to mathematically match a standard transmission spectrum.

Protocol B: Potassium Bromide (KBr) Pellet Transmission

Best for: Quantitative analysis and resolving weak N-H stretching overtones without anomalous dispersion effects.

  • Desiccation : Ensure spectroscopic-grade KBr is dried at 105°C for at least 4 hours.

    • Causality : KBr is highly hygroscopic. Absorbed water yields a massive, broad band at ~3400 cm⁻¹, which completely obscures the critical N-H stretching region of the urea derivative.

  • Milling : Weigh ~1 mg of the urea derivative and ~100 mg of dried KBr. Grind thoroughly in an agate mortar for 2–3 minutes.

    • Causality : The particle size must be reduced below the wavelength of the incident IR radiation (typically < 2 µm) to prevent the Christiansen effect, which causes asymmetric band broadening and a sloping baseline due to scattering.

  • Pressing : Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove entrapped air, then apply 10 tons of pressure via a hydraulic press for 2 minutes.

    • Causality : Vacuum prevents the formation of micro-fissures in the pellet, ensuring a glass-clear disk that minimizes light scattering.

  • Acquisition : Place the pellet in the transmission holder and acquire the spectrum against a blank KBr pellet background.

Analytical Workflow

FTIR_Workflow Start Urea Derivative Sample Prep_ATR ATR-FTIR Preparation (Direct Powder Application) Start->Prep_ATR Non-destructive Prep_KBr Transmission Preparation (KBr Pellet Pressing) Start->Prep_KBr Quantitative Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Prep_ATR->Acquisition Prep_KBr->Acquisition Processing Data Pre-processing (ATR Correction, Baseline, H₂O/CO₂) Acquisition->Processing Deconvolution Spectral Deconvolution (2nd Derivative, Curve Fitting) Processing->Deconvolution Analysis Conformational & H-Bonding Analysis (νC=O and νN-H Shifts) Deconvolution->Analysis

Analytical workflow for the FTIR spectroscopic characterization of urea derivatives.

Advanced Spectral Processing: Deconvolution of the Amide Region

In complex pharmaceutical formulations, the urea ν (C=O) band may overlap with excipient carbonyls or other API functional groups. To resolve this, Application Scientists employ Fourier self-deconvolution (FSD) or second-derivative spectroscopy.

Taking the second derivative of the absorption spectrum enhances the resolution of overlapping hidden peaks. A minimum in the second derivative corresponds to a peak maximum in the original spectrum. By applying Gaussian-Lorentzian curve fitting to the deconvoluted peaks, one can quantify the exact ratio of "free" versus "hydrogen-bonded" urea motifs, providing critical insights into the thermodynamic stability of the formulated drug.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-methyl-1-(3-nitrophenyl)urea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Introduction: The Critical Role of Solubility in Drug Development The urea functional group is a pre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The urea functional group is a prevalent motif in a multitude of clinically significant drugs due to its ability to form strong hydrogen bonds with biological targets.[1] The compound 1-methyl-1-(3-nitrophenyl)urea, with its combination of a urea backbone, a lipophilic methyl group, and a polar nitro-aromatic ring, presents an interesting case for solubility studies. Understanding its behavior in various organic solvents is paramount for:

  • Reaction and Purification Optimization: The choice of solvent directly impacts reaction kinetics, yield, and the efficiency of crystallization or chromatographic purification.

  • Formulation Development: Solubility data is the bedrock upon which successful drug formulations are built, influencing everything from tablet dissolution to the stability of liquid dosage forms.

  • Predicting Bioavailability: While aqueous solubility is a more direct indicator, solubility in organic solvents can provide insights into a compound's lipophilicity, a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties and Predicted Solubility Profile

Direct experimental data for the solubility of 1-methyl-1-(3-nitrophenyl)urea is scarce. However, we can infer its likely behavior by examining its structural components and the properties of analogous molecules.

Molecular Structure and Functional Groups

The structure of 1-methyl-1-(3-nitrophenyl)urea features:

  • A Urea Moiety (-NH-CO-N(CH₃)-): Capable of acting as both a hydrogen bond donor and acceptor.

  • A Phenyl Ring: A nonpolar, aromatic system.

  • A Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

  • A Methyl Group (-CH₃): A small, nonpolar alkyl group.

The presence of both polar (urea, nitro group) and nonpolar (phenyl ring, methyl group) functionalities suggests that its solubility will be highly dependent on the nature of the solvent.

Predicted Physicochemical Properties

Several computational models can predict key physicochemical properties that influence solubility. For the closely related isomer, 1-methyl-3-(4-nitrophenyl)urea, the following properties have been predicted:

  • LogP: 2.33320[2]

  • Polar Surface Area (PSA): 86.95 Ų[2]

A positive LogP value suggests a preference for lipophilic environments over aqueous ones. The substantial polar surface area indicates the potential for strong interactions with polar solvents.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and data for structurally similar compounds, we can predict the following solubility trends for 1-methyl-1-(3-nitrophenyl)urea:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents can effectively solvate both the polar and nonpolar regions of the molecule.

  • Moderate Solubility: In polar protic solvents like methanol and ethanol , as well as in moderately polar solvents such as acetone and ethyl acetate . Hydrogen bonding between the urea moiety and the alcohol solvents will contribute to solubility.

  • Low to Negligible Solubility: In nonpolar solvents like hexane , cyclohexane , and toluene . The polar urea and nitro groups will significantly hinder dissolution in these lipophilic environments. It is also expected to be insoluble in solvents like chloroform and diethyl ether .[3]

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate solubility data is best obtained through empirical measurement. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

The Equilibrium Shake-Flask Method

This method involves equilibrating an excess of the solid compound with a solvent and then quantifying the concentration of the dissolved compound in the supernatant.

Caption: Workflow for the equilibrium shake-flask solubility determination.

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline 1-methyl-1-(3-nitrophenyl)urea to a series of glass vials, each containing a precise volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to draw the supernatant.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of 1-methyl-1-(3-nitrophenyl)urea in the diluted sample using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentrations.

      • UV-Vis Spectroscopy: A simpler, high-throughput method suitable for pure compounds with a known molar absorptivity. A calibration curve is essential.

Data Presentation

The determined solubility data should be presented in a clear and organized manner.

Table 1: Predicted and Experimentally Determined Solubility of 1-methyl-1-(3-nitrophenyl)urea at 25°C

Organic SolventSolvent ClassPredicted SolubilityExperimental Solubility (g/L or mg/mL)
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
N,N-Dimethylformamide (DMF)Polar AproticHighTo be determined
AcetonePolar AproticModerateTo be determined
AcetonitrilePolar AproticModerateTo be determined
MethanolPolar ProticModerateTo be determined
EthanolPolar ProticModerateTo be determined
Ethyl AcetateModerately PolarModerateTo be determined
DichloromethaneNonpolarLowTo be determined
TolueneNonpolarLowTo be determined
HexaneNonpolarNegligibleTo be determined

Factors Influencing Solubility: A Deeper Dive

The solubility of 1-methyl-1-(3-nitrophenyl)urea is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions.

Solute-Solute Interactions

In the solid state, molecules of 1-methyl-1-(3-nitrophenyl)urea are held together in a crystal lattice by intermolecular forces, including:

  • Hydrogen Bonding: Between the N-H and C=O groups of the urea moiety.

  • π-π Stacking: Between the aromatic phenyl rings.

  • Dipole-Dipole Interactions: Involving the polar nitro group.

The energy required to overcome these lattice forces is a key determinant of solubility.

Solute-Solvent Interactions

For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.

Caption: Synthetic route to 1-methyl-1-(3-nitrophenyl)urea.

General Synthetic Protocol
  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-nitrophenyl isocyanate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Cool the isocyanate solution in an ice bath. Slowly add a solution of methylamine (e.g., as a solution in THF or ethanol) dropwise with stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.

Conclusion

While direct, quantitative solubility data for 1-methyl-1-(3-nitrophenyl)urea in organic solvents remains to be published, this guide provides a robust framework for its determination and interpretation. By understanding the underlying physicochemical principles and employing standardized experimental protocols, researchers can generate the critical data needed to advance their work in drug discovery and development. The predictive analysis offered herein, based on the behavior of structurally similar compounds, provides a valuable starting point for solvent selection in synthesis, purification, and formulation.

References

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Foundational

Harnessing the Potential of Nitrophenyl Ureas: From Kinase Inhibition to Advanced Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to provid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to provide a comprehensive overview of the research applications of nitrophenyl ureas. This document is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols for researchers pioneering new applications for this versatile chemical scaffold.

Part 1: The Nitrophenyl Urea Scaffold: A Foundation for Diverse Bioactivity

The nitrophenyl urea moiety is a cornerstone in modern medicinal chemistry and agrochemical design.[1][2] Its utility stems from a unique combination of structural and electronic properties that facilitate potent and often highly specific interactions with biological targets. The core structure consists of a urea linker flanked by at least one nitrophenyl ring.

The urea group (-NH-CO-NH-) is a privileged scaffold primarily because it can act as both a hydrogen bond donor and acceptor.[3] This allows it to form a robust network of interactions within the binding pockets of target proteins, such as kinases, which is a key feature in many approved drugs.[2][4] The planarity and conformational possibilities of substituted ureas also play a crucial role in their biological activity.[5]

The nitrophenyl group serves two primary functions. Firstly, its electron-withdrawing nature influences the electronic properties of the entire molecule, which can be critical for target binding.[6] Secondly, the nitro group provides a versatile chemical handle for further modification, such as reduction to an amine, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3] This feature is invaluable for optimizing lead compounds in drug discovery.

Core Synthesis Strategy: Isocyanate-Amine Coupling

The most direct and widely employed method for synthesizing N,N'-substituted ureas is the reaction between an isocyanate and an amine.[3] This nucleophilic addition reaction is typically high-yielding, proceeds under mild conditions, and tolerates a wide variety of functional groups, making it ideal for creating chemical libraries.

Experimental Protocol: General Synthesis of a N-(nitrophenyl)-N'-aryl Urea

This protocol describes a general method for synthesizing a substituted urea using a nitrophenyl isocyanate and a primary or secondary amine, a common first step in drug discovery campaigns.

Rationale: This method is chosen for its efficiency and versatility. Using anhydrous solvents is critical to prevent the hydrolysis of the highly reactive isocyanate starting material into a non-productive primary amine.[3] The reaction is typically monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials before workup.

Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 5-10 mL of THF or DCM per mmol of amine).

  • Reagent Addition: In a separate flask, prepare a solution of the corresponding nitrophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: While stirring the amine solution at room temperature, add the isocyanate solution dropwise over 5-10 minutes. For highly reactive amines, the reaction may be cooled to 0 °C to control the reaction rate.

  • Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting amine spot is no longer visible.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by trituration with a non-polar solvent like diethyl ether or hexane, followed by filtration. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.[3]

  • Characterization: Dry the final product under vacuum and characterize using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its identity and purity.

Part 2: Applications in Oncology

Nitrophenyl ureas are most prominent in oncology, where they form the backbone of several multi-kinase inhibitors. Their mechanism often involves disrupting the signaling pathways that drive tumor cell proliferation and angiogenesis.[2][7]

Mechanism of Action: Multi-Kinase Inhibition

Many cancers are driven by dysregulated protein kinases. Nitrophenyl ureas have been successfully developed to target these enzymes. The bis-aryl urea structure is particularly effective at binding to the ATP-binding pocket of various kinases, including Raf kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][9]

Case Study: Sorafenib Sorafenib is an oral multi-kinase inhibitor and a prime example of a successful nitrophenyl urea drug.[7] It inhibits the Raf-MEK-ERK signaling pathway, which is crucial for tumor cell proliferation, and also targets VEGFR and PDGFR, which are involved in tumor angiogenesis.[8][10] The urea moiety in sorafenib is critical for its activity, forming key hydrogen bonds in the hinge region of the kinase domain.[2] Sorafenib is approved for the treatment of hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and thyroid carcinoma.[7][11]

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus RTK VEGFR / PDGFR Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Sorafenib Nitrophenyl Urea (e.g., Sorafenib) Sorafenib->RTK inhibits Sorafenib->Raf inhibits

Caption: Nitrophenyl ureas inhibit key nodes in oncogenic signaling pathways.

Mechanism of Action: Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen, or hypoxia. This environment can be exploited for targeted therapy. Nitrophenyl ureas can be designed as prodrugs that are activated specifically under hypoxic conditions.[12] In this approach, the nitro group is selectively reduced by nitroreductase enzymes, which are overexpressed in hypoxic cells, to an amine or hydroxylamine.[13] This conversion triggers a fragmentation of the molecule, releasing a potent cytotoxic agent directly within the tumor and sparing healthy, oxygenated tissues.[12][13]

G cluster_0 Normoxic Tissue (High O2) cluster_1 Hypoxic Tumor Tissue (Low O2) Prodrug_N Nitrophenyl Urea Prodrug (Inactive) No_Activation No Activation Prodrug_N->No_Activation Prodrug_H Nitrophenyl Urea Prodrug (Inactive) Activation Nitroreductase Enzymes Prodrug_H->Activation Nitro group reduction Active_Drug Cytotoxic Agent (Active) Activation->Active_Drug releases Cell_Death Tumor Cell Death Active_Drug->Cell_Death

Caption: Bioreductive activation of nitrophenyl urea prodrugs in tumor hypoxia.

Experimental Protocol: In-Vitro Kinase Inhibition Assay

Rationale: This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase (e.g., VEGFR-2). The measurement of ATP consumption or phosphopeptide formation provides a direct readout of enzyme inhibition, allowing for the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Methodology:

  • Reagents: Purified recombinant kinase (e.g., VEGFR-2), appropriate substrate peptide, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Prepare a serial dilution of the nitrophenyl urea test compound in DMSO, starting from a high concentration (e.g., 10 mM).

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence, fluorescence, or absorbance.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Part 3: Applications as Antimicrobial Agents

The nitrophenyl urea scaffold has also demonstrated significant potential in the development of new antimicrobial agents.[1] Derivatives have shown activity against a range of bacterial and fungal pathogens.[14][15]

Spectrum of Activity and Enhancement

Studies have shown that nitrophenyl urea derivatives are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[15][16] The mechanism of action is varied but can involve the disruption of essential cellular processes.

A promising strategy to enhance antimicrobial potency involves the creation of metal complexes. For example, zinc(II) complexes of certain nitrophenyl ureas have shown significantly higher antibacterial activity compared to the ligand alone, suggesting that chelation can be a viable optimization strategy.[16][17]

Table 1: Antimicrobial Activity of a Nitrophenyl Urea Ligand and its Metal Complexes

CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)S. marcescens (MIC, µg/mL)
Ligand (1,3-diethyl-1,3-bis(4-nitrophenyl)urea)108>1000
Zn(II) Complex181631.25
Standard (Ciprofloxacin)2118N/A
Data synthesized from studies on nitrophenyl urea metal complexes.[16][17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides quantitative data (the MIC value) that is essential for evaluating the potency of new compounds.

Methodology:

  • Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) according to CLSI guidelines.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Part 4: Applications in Agricultural Science

Beyond medicine, nitrophenyl derivatives are vital in modern agriculture, primarily as precursors for advanced insecticides and as components of plant growth enhancers.

Insect Growth Regulators

4-Nitrophenol is a key intermediate in the synthesis of benzoylphenyl urea insecticides, such as Triflumuron and Hexaflumuron.[18] These compounds act as insect growth regulators by inhibiting chitin synthesis. Chitin is a crucial component of an insect's exoskeleton. By disrupting its formation, these insecticides interfere with the molting process, leading to the death of the pest.[18] This mode of action provides effective pest control across a wide range of crops.

G cluster_0 Synthesis Pathway cluster_1 Biological Action NP 4-Nitrophenol (Precursor) Intermediate Multi-step Chemical Synthesis NP->Intermediate BPU Benzoylphenyl Urea Insecticide (e.g., Triflumuron) Intermediate->BPU Ingestion Insect Larva Ingests Treated Plant Material Inhibition Chitin Synthesis Inhibition Ingestion->Inhibition Molting Failed Molting Inhibition->Molting Death Larval Death Molting->Death

Caption: Synthesis and mode of action for benzoylphenyl urea insecticides.

Plant Growth Promotion

In a different application, sodium nitrophenolates, when mixed with urea fertilizer, can enhance crop performance. The nitrophenolate compound acts as a biostimulant, promoting photosynthesis and accelerating the absorption of nitrogen provided by the urea.[19] This synergistic effect can lead to improved crop quality and yield.

Part 5: Future Directions and Conclusion

The nitrophenyl urea scaffold is a testament to the power of a privileged structure in chemical research. Its applications continue to expand, driven by its synthetic versatility and its unique ability to interact with diverse biological targets.

Future research in this area is likely to focus on:

  • Developing more selective kinase inhibitors to reduce off-target effects and improve the safety profile of anticancer drugs.[20]

  • Designing novel hypoxia-activated prodrugs with enhanced tumor specificity and different cytotoxic payloads.

  • Exploring new antimicrobial mechanisms to combat the growing threat of drug-resistant pathogens.

  • Synthesizing next-generation agrochemicals with improved efficacy and environmental profiles.

The foundational protocols and mechanistic insights provided in this guide offer a robust starting point for researchers and drug development professionals aiming to innovate in this exciting and impactful field.

References

  • PrepChem.com. Synthesis of N,N'-bis(4-nitrophenyl)-urea. Available from: [Link]

  • PubMed. Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate. Molecules. 2008 Dec 15;13(12):3192-7. Available from: [Link]

  • ResearchGate. Synthesis of bis-ureas from N-benzyl-o-nitrophenyl carbamate. Available from: [Link]

  • Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. J Med Chem. 2015, 5:4. Available from: [Link]

  • PMC. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Eur J Med Chem. 2021 Jan 1;209:112891. Available from: [Link]

  • PMC. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules. 2008 Dec 15;13(12):3192-7. Available from: [Link]

  • MDPI. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules. 2017 Dec 2;22(12):2099. Available from: [Link]

  • ChemBeq. The Role of 4-Nitrophenol in Modern Agrochemical Synthesis. Available from: [Link]

  • PubMed. Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorg Med Chem Lett. 2012 Aug 1;22(15):4951-4. Available from: [Link]

  • JETIR. Synthesis, Characterization and in-vitro antibacterial activity of ureas and thioureas derivatives. JETIR. 2021, 8(6). Available from: [Link]

  • ResearchGate. Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. Crystal Growth & Design. 2007, 7:2675-2690. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Available from: [Link]

  • PubChem. Sorafenib. Available from: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. WJ PPS. 2015, 4(11): 1186-1193. Available from: [Link]

  • SpringerLink. Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. Med Chem Res. 2020, 29: 137–151. Available from: [Link]

  • PMC. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. 2020 Jan; 25(2): 354. Available from: [Link]

  • PubMed. Sorafenib: activity and clinical application in patients with hepatocellular carcinoma. Expert Opin Drug Metab Toxicol. 2011 Feb;7(2):239-47. Available from: [Link]

  • Zhengzhou Delong Chemical Co., Ltd. Advantages of mixing Sodium Nitrophenolates and urea. Available from: [Link]

  • Expert Opinion on Therapeutic Patents. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Expert Opin Ther Pat. 2022;32(10):1131-1153. Available from: [Link]

  • PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. 2021 May; 26(9): 2699. Available from: [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Int J Mol Sci. 2024 Aug; 25(15): 8072. Available from: [Link]

  • ScholarWorks@GVSU. SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Available from: [Link]

  • PubMed. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Sci Rep. 2015 Nov 16:5:16750. Available from: [Link]

  • Drugs.com. Sorafenib Uses, Side Effects & Warnings. Available from: [Link]

  • Taylor & Francis Online. Sorafenib for hepatocellular carcinoma: potential molecular targets and resistance mechanisms. Expert Rev Anticancer Ther. 2020;20(8):641-650. Available from: [Link]

  • Taylor & Francis Online. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. J Enzyme Inhib Med Chem. 2022;37(1):644-654. Available from: [Link]

  • ResearchGate. 4-Nitrophenol–urea (1/1). Acta Crystallographica Section E. 2005, 61:o319-o320. Available from: [Link]

  • PubMed. Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library. ACS Comb Sci. 2017 Mar 13;19(3):131-136. Available from: [Link]

  • Journal of the American Chemical Society. 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. J. Am. Chem. Soc. 1986, 108(10):2851–2852. Available from: [Link]

  • ResearchGate. Chemical structure and main therapeutic use of the urea-based anticancer drugs (not active as kinase inhibitors) herein discussed. Available from: [Link]

  • ResearchGate. Protein kinase inhibitors from the urea class. Curr Opin Drug Discov Devel. 2002, 5(5):704-18. Available from: [Link]

  • MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers (Basel). 2024 May; 16(10): 1888. Available from: [Link]

  • PMC. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Int J Mol Sci. 2024 Aug; 25(15): 8072. Available from: [Link]

  • Teagasc. An update on the performance of protected urea. Available from: [Link]

  • Infinity Galaxy. Urea Applications in Agriculture. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Antimicrobial Screening and Mechanistic Profiling of Novel Urea Compounds

Introduction & Mechanistic Rationale The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the rapid discovery of novel chemical scaffolds. Urea derivatives, particularly diarylur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the rapid discovery of novel chemical scaffolds. Urea derivatives, particularly diarylureas, have emerged as highly privileged pharmacophores. Originally recognized for their anticancer properties (e.g., the kinase inhibitor sorafenib), diarylureas have been successfully repositioned as potent, multi-target antimicrobial agents.

Recent mechanistic profiling reveals that urea compounds exhibit diverse modes of action, which is critical for mitigating the rapid onset of bacterial resistance. For instance, the neutrally charged diarylurea PQ401 exerts rapid bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) by selectively disrupting bacterial lipid bilayers without inducing mammalian cytotoxicity[1]. Alternatively, specific 1,3-diaryl substituted pyrazole-based urea derivatives demonstrate profound inhibitory effects on DNA gyrase, a critical type II topoisomerase required for bacterial DNA supercoiling[2]. Furthermore, novel diarylureas like ZJ-2 have shown exceptional anti-biofilm activity against Enterococcus faecium by downregulating the expression of peptidoglycan hydrolases (such as SagA) and cellular adherence genes[3].

MOA Urea Novel Diarylurea Compounds Membrane Lipid Bilayer Disruption Urea->Membrane Direct Interaction Gyrase DNA Gyrase Inhibition Urea->Gyrase Active Site Binding SagA SagA / Peptidoglycan Hydrolase Suppression Urea->SagA Gene Downregulation Death Bacterial Cell Death & Biofilm Clearance Membrane->Death Gyrase->Death SagA->Death

Multi-target mechanistic pathways of novel diarylurea compounds leading to bacterial cell death.

Screening Strategy & Experimental Design

To systematically evaluate the antimicrobial efficacy of novel urea compounds, a tiered screening cascade must be employed. This ensures that only compounds with true antimicrobial activity—distinct from general cytotoxicity—are advanced in the drug development pipeline.

Workflow Prep Compound Preparation MIC Primary Screen (MIC/MBC) Prep->MIC Biofilm Secondary Screen (Biofilm & Time-Kill) MIC->Biofilm Tox Cytotoxicity (Mammalian IC50) Biofilm->Tox Lead Lead Candidate Selection Tox->Lead

Sequential screening workflow for evaluating antimicrobial urea derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. Every assay must include internal controls to rule out artifacts caused by compound insolubility, solvent toxicity, or media contamination.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) in accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4].

Causality & Rationale: Urea derivatives are often highly lipophilic and must be dissolved in DMSO. However, the final assay concentration of DMSO must remain ≤1% v/v. Exceeding this threshold can independently compromise bacterial membrane integrity, yielding false-positive susceptibility data. Furthermore, standardizing the inoculum to a 0.5 McFarland standard prevents the "inoculum effect," where an overly dense bacterial population artificially inflates the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the novel urea compound in 100% DMSO to create a 10 mg/mL stock solution.

  • Media Preparation: Dispense 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2–12 of a 96-well microtiter plate.

  • Serial Dilution: Add 200 µL of the working compound solution (diluted in CAMHB) to well 1. Using a multichannel pipette, transfer 100 µL from well 1 to well 2, mix thoroughly, and continue two-fold serial dilutions up to well 10. Discard 100 µL from well 10. (Well 11 is the growth control; Well 12 is the sterile media control).

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1–11. The final bacterial concentration per well will be ~5 × 10^5 CFU/mL.

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. The MIC is the lowest concentration of the urea compound that completely inhibits visible bacterial growth.

Protocol B: Anti-Biofilm Crystal Violet Assay

Causality & Rationale: Planktonic MIC values do not always translate to biofilm eradication. Evaluating urea compounds against sessile cells determines their ability to penetrate the extracellular polymeric substance (EPS) matrix or suppress adherence genes[3]. Washing steps are critical to remove planktonic cells; failure to do so results in the crystal violet dye staining non-adherent cells, artificially inflating biofilm mass readings.

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate 200 µL of bacterial suspension (10^6 CFU/mL in Tryptic Soy Broth supplemented with 1% glucose) into a flat-bottom 96-well plate. Incubate statically at 37°C for 24 hours.

  • Treatment: Carefully aspirate the media. Add fresh media containing sub-MIC and MIC concentrations of the urea derivative. Incubate for an additional 24 hours.

  • Washing: Gently aspirate the media and wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

  • Fixation & Staining: Fix the biofilm with 200 µL of 99% methanol for 15 minutes. Aspirate and let dry. Stain with 200 µL of 0.1% Crystal Violet solution for 20 minutes.

  • Elution & Quantification: Wash the wells gently with distilled water until the wash runs clear. Elute the bound dye using 200 µL of 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

Protocol C: Mammalian Cytotoxicity & Selectivity Index (SI)

Causality & Rationale: A compound that lyses bacterial membranes (e.g., PQ401) might also exhibit non-specific toxicity against mammalian cell membranes. To prove the compound is a viable and safe drug candidate, we must calculate the Selectivity Index (SI = Mammalian IC50 / Bacterial MIC). An SI > 10 is the minimal threshold for progressing a hit to a lead candidate.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or HEK293 cells at 1 × 10^4 cells/well in a 96-well tissue culture plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Exposure: Treat the cells with varying concentrations of the urea derivative (1 to 100 µg/mL) for 48 hours.

  • Viability Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.

  • Calculation: Determine the IC50 using non-linear regression analysis and calculate the SI.

Quantitative Data Summarization

The following table summarizes representative benchmarking data for known, highly active urea derivatives based on recent literature, providing a comparative baseline for novel compound screening.

CompoundPrimary Target PathogenMIC (µg/mL)Biofilm Inhibition (%)Mammalian IC50 (µg/mL)Selectivity Index (SI)Primary Mechanism of Action
PQ401 S. aureus (MRSA)0.5N/A> 50> 100Lipid bilayer disruption
ZJ-2 E. faecium1.085%> 100> 100SagA / Hydrolase suppression
Compound 7a S. aureus0.25N/A> 50> 200DNA gyrase inhibition
Vancomycin (Ctrl) Gram-positive panel1.020%> 100> 100Cell wall synthesis inhibition

References

  • Title: The Neutrally Charged Diarylurea Compound PQ401 Kills Antibiotic-Resistant and Antibiotic-Tolerant Staphylococcus aureus Source: mBio (ASM Journals) URL: [Link]

  • Title: Antibacterial and anti-biofilm activity of diarylureas against Enterococcus faecium by suppressing the gene expression of peptidoglycan hydrolases and adherence Source: ResearchGate URL: [Link]

  • Title: Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Sources

Application

Synthesis of N-Substituted Ureas from Isocyanates: An Application Note and Protocol for Researchers

Abstract N-substituted ureas are a cornerstone structural motif in modern drug discovery and medicinal chemistry, integral to the function of numerous therapeutic agents.[1][2][3] Their unique ability to act as both hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-substituted ureas are a cornerstone structural motif in modern drug discovery and medicinal chemistry, integral to the function of numerous therapeutic agents.[1][2][3] Their unique ability to act as both hydrogen bond donors and acceptors facilitates potent and specific interactions with biological targets.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted ureas via the highly efficient and versatile reaction of isocyanates with amines. We will delve into the reaction mechanism, provide detailed, field-proven protocols, and offer insights into process optimization and safety considerations.

Introduction: The Significance of the Urea Moiety in Drug Design

The urea functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs targeting diverse disease areas, including cancer, HIV, and cardiovascular diseases.[2][5][6] Its prevalence stems from its remarkable ability to form strong and directional hydrogen bonds with protein backbones and side chains, a critical factor in achieving high binding affinity and selectivity.[4] Prominent examples of urea-containing drugs include Sorafenib, a multi-kinase inhibitor for cancer therapy, and various HIV-1 protease inhibitors.[2][5] The synthesis of N-substituted ureas is, therefore, a fundamental skill for any medicinal or process chemist. The reaction of an isocyanate with a primary or secondary amine stands out as the most direct and broadly applicable method for constructing this vital functional group.[1][7] This approach is characterized by its typically high yields, mild reaction conditions, and tolerance for a wide range of other functional groups.[1]

Reaction Mechanism: The Nucleophilic Addition Pathway

The synthesis of an N-substituted urea from an isocyanate and an amine proceeds through a straightforward and generally rapid nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate. This concerted step results in the formation of a new carbon-nitrogen bond and the generation of the urea product.

The general reaction scheme is as follows:

R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

  • R-N=C=O: Isocyanate

  • R'-NH₂: Primary or Secondary Amine

  • R-NH-C(=O)-NH-R': N,N'-disubstituted Urea

The reaction is typically exothermic and often proceeds to completion at room temperature without the need for a catalyst.[1] However, in cases involving less reactive amines or isocyanates, a non-nucleophilic base or certain organometallic catalysts may be employed to accelerate the reaction.[8]

Urea Synthesis Mechanism cluster_product Product Isocyanate R-N=C=O Urea R-NH-C(=O)-NH-R' Isocyanate->Urea Nucleophilic Attack Amine R'-NH₂ Amine->Urea

Caption: Nucleophilic addition of an amine to an isocyanate.

General Experimental Protocol

This protocol provides a robust and adaptable procedure for the synthesis of N-substituted ureas. It is crucial to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents to prevent the undesirable hydrolysis of the isocyanate starting material.[1]

Materials:

  • Isocyanate (1.0 equivalent)

  • Primary or secondary amine (1.0 - 1.1 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (nitrogen or argon line)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) supplies

  • Work-up and purification reagents (e.g., water, brine, drying agent like MgSO₄ or Na₂SO₄, and appropriate solvents for extraction and chromatography)

Procedure:

  • Preparation of the Amine Solution: In a clean, dry, and inerted round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent. The concentration will depend on the specific substrates but a starting point of 0.1-0.5 M is common.

  • Preparation of the Isocyanate Solution: In a separate dry and inerted flask, prepare a solution of the isocyanate (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: While vigorously stirring the amine solution at room temperature, add the isocyanate solution dropwise over a period of 5-10 minutes. For highly reactive amines, it is advisable to cool the reaction mixture to 0 °C before the addition to control the exotherm.[1]

  • Monitoring the Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the limiting starting material.[1] Reactions are typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product.

    • For solid products that precipitate: If the urea product precipitates from the reaction mixture, it can often be isolated by simple filtration. The collected solid should be washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum.[9]

    • For soluble products: If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude residue can then be purified.

  • Purification:

    • Trituration/Recrystallization: The crude product can often be purified by trituration with a non-polar solvent like diethyl ether or hexanes to remove soluble impurities.[1] Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is also a highly effective purification method.

    • Column Chromatography: If necessary, purification by column chromatography on silica gel can be performed to isolate the desired urea.[1]

  • Characterization: The final product should be thoroughly characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Alternative and Greener Approaches

While the direct reaction of isocyanates is highly effective, concerns over the toxicity and handling of isocyanates have prompted the development of alternative methods.[10]

  • In Situ Generation of Isocyanates: Isocyanates can be generated in situ from more stable precursors like primary amides via Hofmann, Curtius, or Lossen rearrangements, and then trapped by an amine.[11][12] Acyl isocyanates can also be generated from primary amides and oxalyl chloride.[13][14]

  • "On-Water" Synthesis: For certain substrates, the reaction of isocyanates with amines can be performed in water, offering a more sustainable and environmentally friendly approach.[11] This method often leads to simple product isolation by filtration and avoids the use of volatile organic compounds.[11] A simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent.[10][15]

Data Presentation: Representative Examples

EntryIsocyanateAmineSolventTime (h)Yield (%)Purification Method
1Phenyl isocyanateBenzylamineTHF295Filtration
24-Chlorophenyl isocyanateAnilineDCM392Recrystallization (Ethanol)
3n-Butyl isocyanatePiperidineMeCN1.598Column Chromatography
42-Naphthyl isocyanateCyclohexylamineDMF489Trituration (Hexanes)

Troubleshooting and Field-Proven Insights

  • Formation of Symmetrical Urea Byproducts: The formation of symmetrical ureas can occur if the isocyanate reacts with water present in the solvent or on the glassware, leading to the formation of an amine which then reacts with another molecule of isocyanate. To mitigate this, ensure all glassware is thoroughly dried and all solvents are anhydrous.[16]

  • Low Reactivity: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied. Alternatively, the addition of a catalytic amount of a non-nucleophilic base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

  • Difficult Purification: If the product is difficult to purify by crystallization or chromatography, consider derivatization to a more crystalline compound, followed by deprotection.

Safety Precautions: Handling Isocyanates

Isocyanates are toxic and potent respiratory and skin sensitizers.[17][18] Exposure can lead to serious health issues, including occupational asthma.[18] It is imperative to handle isocyanates with extreme caution in a well-ventilated fume hood.[17]

Mandatory Personal Protective Equipment (PPE): [17][18][19]

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber) are essential. Thin latex gloves are not suitable.[17]

  • Eye Protection: Safety goggles or a face shield must be worn.[17]

  • Lab Coat: A lab coat or chemical-resistant apron should be worn to protect the skin.[17]

  • Respiratory Protection: For operations that may generate aerosols or vapors, such as spraying, a supplied-air respirator is necessary.[17]

Emergency Procedures:

  • In case of skin contact, immediately wash the affected area with soap and water.[18]

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of inhalation, move the individual to fresh air and seek immediate medical attention.[17]

Conclusion

The synthesis of N-substituted ureas from isocyanates is a powerful and indispensable tool in the arsenal of medicinal and organic chemists. By understanding the underlying mechanism, adhering to rigorous experimental protocols, and prioritizing safety, researchers can efficiently generate diverse libraries of urea-containing compounds for drug discovery and development. The insights and procedures detailed in this application note are intended to empower scientists to confidently and safely execute this critical transformation.

References

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • WorkSafeBC. (2024, April 16). Isocyanates. Retrieved from [Link]

  • Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23865–23871. [Link]

  • Li, Y., Li, Z., Wang, L., & You, J. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8272. [Link]

  • Hernandez, A. G., Grooms, G. M., El-Alfy, A. T., & Stec, J. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Synthesis, 49(10), 2163–2176. [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • International Safety Components. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • Hernandez, A. G., Grooms, G. M., El-Alfy, A. T., & Stec, J. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Synthesis, 49(10), 2163-2176. [Link]

  • ResearchGate. (n.d.). Synthetic strategies for symmetrical and unsymmetrical ureas via the in situ formed isocyanates. Retrieved from [Link]

  • Singh, R. K., Kumar, D., & Chauhan, P. M. S. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 5(1), 117-121. [Link]

  • L’Heureux, A., et al. (2005). Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates. The Journal of Organic Chemistry, 70(18), 7433–7436. [Link]

  • Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099–2105. [Link]

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23865-23871. [Link]

  • Patel, V. M., & Rajani, D. P. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Journal of Sciences, Islamic Republic of Iran, 23(3), 241-245.
  • Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3296. [Link]

  • Antonini, I., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 239, 114532. [Link]

  • European Patent Office. (2023). METHOD FOR CONVERTING MONOISOCYANATES TO UREAS (EP 3891125 B1). Retrieved from [Link]

  • Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J.-W. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622–651. [Link]

  • Singh, R. K., Kumar, D., & Chauhan, P. M. S. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 4(2), 151-155. [Link]

  • Google Patents. (n.d.). Process for the synthesis of substituted urea compounds (WO2014017938A2).
  • Chemspace. (2021, December 18). Urea derivatives in Drug Discovery. Retrieved from [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry, 5(5). [Link]

Sources

Method

Application Note: Experimental Protocol for the Synthesis of 1-Methyl-1-(3-nitrophenyl)urea

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Aqueous Cyanate Method (In Situ Electrophile Generation) Mechanistic Rationale & Pathway Aryl ureas are privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Aqueous Cyanate Method (In Situ Electrophile Generation)

Mechanistic Rationale & Pathway

Aryl ureas are privileged pharmacophores in medicinal chemistry, frequently serving as critical structural motifs in targeted therapeutics such as kinase inhibitors[1]. While symmetrical or fully substituted ureas often require hazardous reagents like phosgene or triphosgene, the synthesis of terminal 1,1-disubstituted ureas—such as 1-methyl-1-(3-nitrophenyl)urea—is most efficiently and safely achieved via the classical aqueous cyanate method[2].

Instead of handling volatile isocyanates, this self-validating protocol generates the highly reactive electrophile, isocyanic acid ( HNCO ), in situ. By reacting sodium cyanate ( NaOCN ) with glacial acetic acid, HNCO is produced in a controlled manner[3]. Simultaneously, the starting secondary amine (N-methyl-3-nitroaniline) is protonated to form an acetate salt, which significantly enhances its solubility in the aqueous medium. The free amine in equilibrium acts as a nucleophile, attacking the electrophilic carbon of HNCO to form a zwitterionic tetrahedral intermediate. Rapid proton transfer and tautomerization yield the highly stable urea product[3].

Mechanism NaOCN Sodium Cyanate (NaOCN) HNCO Isocyanic Acid (Electrophile) NaOCN->HNCO Protonation AcOH Acetic Acid (H+ Source) AcOH->HNCO H+ Inter Tetrahedral Intermediate HNCO->Inter Nucleophilic Attack Amine N-methyl-3-nitroaniline (Nucleophile) Amine->Inter Prod 1-methyl-1-(3-nitrophenyl)urea (Target Product) Inter->Prod Tautomerization

Figure 1: Mechanistic pathway of in situ isocyanic acid generation and nucleophilic addition.

Experimental Design & Reagent Matrix

To ensure the protocol functions as a self-validating system, stoichiometry and physical parameters must be strictly controlled. The following matrix outlines the required reagents for a standard 50 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
N-methyl-3-nitroaniline 152.151.07.61 gSecondary amine / Nucleophile
Sodium Cyanate (NaOCN) 65.012.06.50 gCyanate source for HNCO
Glacial Acetic Acid 60.05~8.424.0 mLProton donor / Solubilizer
Deionized Water 18.02Solvent93.0 mL (Total)Green reaction medium
Causality of Experimental Conditions:
  • Thermal Control (35°C Initiation): The initial temperature of 35°C is precisely calibrated. It is warm enough to prevent the hydrophobic N-methyl-3-nitroaniline acetate salt from prematurely crystallizing out of solution, yet cool enough to suppress the competitive hydrolysis of HNCO into ammonia and carbon dioxide[4].

  • Vigorous Agitation: As the highly insoluble urea product forms, it rapidly precipitates, creating a thick, paste-like suspension. Without high-shear mechanical stirring, unreacted starting materials become physically trapped within the solid matrix, which will severely depress the final yield[4],[5].

  • Excess Cyanate: A 2.0 molar equivalent of NaOCN is utilized to compensate for the inevitable partial loss of isocyanic acid via off-gassing and aqueous hydrolysis[4].

Step-by-Step Experimental Protocol

Workflow A Phase 1: Amine Dissolution N-methyl-3-nitroaniline + AcOH + H2O (Equilibrate at 35°C) C Phase 2: Nucleophilic Addition Dropwise addition of Cyanate into Amine Vigorous mechanical stirring A->C B Phase 1: Cyanate Preparation Dissolve NaOCN in H2O (Equilibrate at 35°C) B->C D Phase 2: Exothermic Maturation Temp rises to 50-55°C Stir 10 min, stand 2-3 hrs C->D E Phase 3: Isolation & Washing Cool to 0°C, Vacuum filter Wash with ice-cold H2O D->E F Phase 3: Purification Recrystallize from aq. EtOH Dry in vacuo at 60°C E->F

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the urea derivative.

Phase 1: Pre-Reaction Assembly
  • Amine Dissolution: In a 500 mL jacketed reactor or heavy-walled beaker equipped with a high-torque mechanical stirrer, add 7.61 g (50 mmol) of N-methyl-3-nitroaniline.

  • Acidification: Add 24.0 mL of glacial acetic acid, followed by 48.0 mL of deionized water.

  • Thermal Equilibration: Warm the mixture to exactly 35°C.

    • Validation Checkpoint: Ensure the solution is completely homogeneous. The formation of the acetate salt should render the amine fully soluble[4].

  • Cyanate Preparation: In a separate 100 mL Erlenmeyer flask, dissolve 6.50 g (100 mmol) of sodium cyanate in 45.0 mL of deionized water at 35°C[4].

Phase 2: In Situ Electrophile Generation & Coupling
  • Nucleation (Slow Addition): Begin vigorous mechanical stirring of the amine solution. Add approximately 10 mL of the NaOCN solution dropwise.

    • Validation Checkpoint: Observe the reaction for 1–2 minutes until a fine, pale crystalline precipitate of 1-methyl-1-(3-nitrophenyl)urea begins to form. This visual cue confirms successful nucleation[4].

  • Bulk Addition: Once nucleation is confirmed, add the remainder of the NaOCN solution rapidly.

  • Exothermic Maturation: The reaction is exothermic. Allow the internal temperature to rise naturally to 50–55°C. Continue vigorous stirring for 10 minutes as the mixture thickens into a heavy paste[4],[5].

Phase 3: Isolation and Purification
  • Aging: Remove the heat source and allow the suspension to stand at room temperature for 2 to 3 hours to ensure complete conversion[4].

  • Quenching & Filtration: Dilute the paste with 50 mL of deionized water and cool the vessel to 0°C in an ice bath. Filter the product via vacuum suction using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with 3 x 50 mL of ice-cold deionized water to remove residual acetic acid and inorganic salts.

  • Recrystallization: For analytical-grade purity, recrystallize the crude powder from aqueous ethanol (approx. 4:1 EtOH:Water). Dry in a vacuum oven at 60°C to a constant weight[4]. Expected yield: 85–92%.

Analytical Validation & Troubleshooting

To maintain scientific integrity, the synthesized product must be validated against expected physicochemical properties. Use the following self-validating parameters to ensure protocol success:

ParameterExpected Observation / Analytical MethodCorrective Action for Deviations
Reaction Progress TLC (Silica gel, 1:1 EtOAc/Hexane). The product Rf​ will be lower than the starting secondary amine due to increased polarity.If the starting amine persists after 3 hours, add 0.5 eq of NaOCN and stir for an additional hour.
Melting Point Use the "instantaneous melting point" technique to prevent thermal decomposition into diarylureas during slow heating[5].If the MP is depressed or broad, recrystallize again from aqueous ethanol to remove unreacted amine[4].
FT-IR Spectroscopy Strong carbonyl ( C=O ) stretch at ~1650-1680 cm⁻¹; primary amine ( NH2​ ) double stretch at ~3400 and 3300 cm⁻¹.Absence of NH2​ peaks indicates failure of cyanate addition; verify the pH of the reaction medium is sufficiently acidic.
References
  • arylureas i.
  • Source: asianpubs.
  • Urea, (3-pyridinylmethyl)
  • Source: smolecule.
  • Source: wikipedia.

Sources

Application

Application Note: In Vitro Cytotoxicity Evaluation of 1-Methyl-1-(3-nitrophenyl)urea

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The compound 1-methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9) represents a unique structural intersection in medicinal chemistry, combining an aryl urea scaffold with a nitroaromatic moiety. Evaluating its in vitro cytotoxicity requires a multi-faceted approach, as its structural components independently trigger distinct cellular death pathways.

As a Senior Application Scientist, it is critical to understand the causality behind the experimental design. We do not merely screen for cell death; we must deconstruct how the molecule induces it.

  • The Aryl Urea Pharmacophore: Urea derivatives are well-documented kinase inhibitors. Molecules like Sorafenib and Lenvatinib utilize the urea moiety to form critical hydrogen bonds within the ATP-binding pocket of receptor tyrosine kinases (e.g., VEGFR, Raf), disrupting the Raf/MEK/ERK signaling cascade and halting cellular proliferation ([1]).

  • The Nitroaromatic Pharmacophore: The meta-nitro group on the phenyl ring subjects the molecule to bioreduction by cellular flavoenzymes (e.g., NAD(P)H:quinone oxidoreductase). This single- or two-electron reduction generates reactive nitro radical anions. In normoxic conditions, these radicals react with oxygen to generate superoxide (Reactive Oxygen Species, ROS), leading to oxidative stress. In hypoxic tumor microenvironments, further reduction leads to highly toxic hydroxylamines that cause direct DNA alkylation and strand breaks ([2]).

Mechanistic Pathway

MOA cluster_0 Aryl Urea Moiety cluster_1 Nitroaromatic Moiety Compound 1-methyl-1-(3-nitrophenyl)urea Kinase Kinase Inhibition (e.g., Raf/MEK/ERK) Compound->Kinase Reductase Flavoenzyme Bioreduction (Nitroreductases) Compound->Reductase Prolif Cell Cycle Arrest Kinase->Prolif Apoptosis Apoptosis / Cell Death Prolif->Apoptosis ROS ROS Generation (Superoxide Anions) Reductase->ROS Normoxia (O2) DNA DNA Damage & Oxidative Stress ROS->DNA DNA->Apoptosis

Fig 1: Dual-mechanism of action for 1-methyl-1-(3-nitrophenyl)urea cytotoxicity.

Experimental Design & Self-Validating Workflow

To capture both the kinase-inhibitory and ROS-generating properties of the compound, the experimental workflow must utilize cell lines with high baseline kinase activity and measurable nitroreductase expression, such as A549 (Human Non-Small Cell Lung Carcinoma) or MCF-7 (Human Breast Adenocarcinoma) ([3]).

Every protocol below is designed as a self-validating system :

  • Internal Controls: Vehicle controls (0.1% DMSO) establish the baseline.

  • Positive Controls: Etoposide (for apoptosis/viability) and H₂O₂ (for ROS) ensure assay responsiveness.

  • Orthogonal Validation: Viability loss (MTT) is orthogonally confirmed by mechanism-specific assays (Annexin V and DCFDA).

Workflow Diagram

Workflow Prep Compound Prep (100mM DMSO Stock) Culture Cell Culture (A549 / MCF-7) Prep->Culture Split Culture->Split Assay1 MTT Assay (Global Cytotoxicity) Split->Assay1 Assay2 DCFDA Assay (ROS Quantification) Split->Assay2 Assay3 Annexin V/PI (Apoptosis Profiling) Split->Assay3

Fig 2: Sequential in vitro workflow for evaluating compound cytotoxicity.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Handling

Causality Note: Nitroaromatics are notoriously sensitive to photo-degradation. Furthermore, urea derivatives often exhibit poor aqueous solubility. Proper handling prevents false negatives caused by compound precipitation.

  • Stock Solution: Dissolve 1-methyl-1-(3-nitrophenyl)urea powder in 100% anhydrous, sterile DMSO to create a 100 mM stock.

  • Protection: Wrap the microcentrifuge tube in aluminum foil to prevent UV-induced reduction of the nitro group. Store aliquots at -20°C.

  • Working Dilutions: Prepare working dilutions in complete culture media (e.g., DMEM + 10% FBS) immediately prior to dosing. Critical: Ensure the final DMSO concentration on cells never exceeds 0.1% (v/v) to prevent solvent-induced background toxicity.

Protocol B: Primary Cytotoxicity Screening (MTT Assay)

Causality Note: The MTT assay measures mitochondrial metabolic rate. Because kinase inhibition directly impacts metabolic viability, this is an ideal first-line screen.

  • Seeding: Seed A549 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply 1-methyl-1-(3-nitrophenyl)urea at a concentration gradient (0.1, 1, 10, 50, 100, and 200 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (50 µM Etoposide).

  • Incubation: Incubate for 48 h and 72 h to capture both rapid ROS-induced death and slower cell-cycle arrest.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization: Carefully aspirate media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol C: Intracellular ROS Quantification (DCFDA Assay)

Causality Note: To prove the nitroaromatic moiety is undergoing bioreduction, we must measure the byproduct: superoxide/ROS. DCFDA is a cell-permeable fluorogenic probe that becomes highly fluorescent upon oxidation by ROS.

  • Seeding: Seed cells in a black, clear-bottom 96-well plate at 1×104 cells/well.

  • Probe Loading: Wash cells with PBS. Add 10 µM DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Treatment: Remove probe, wash once with PBS, and add the test compound at 1/2×IC50​ and 1×IC50​ concentrations.

    • Self-Validation: Use 100 µM H₂O₂ as a positive control.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) immediately (T=0) and every 30 minutes for 4 hours to capture the oxidative burst.

Protocol D: Apoptosis vs. Necrosis Profiling (Annexin V/PI)

Causality Note: Bis-aryl and mono-aryl ureas typically induce programmed cell death (apoptosis) rather than uncontrolled necrosis ([4]). Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat cells in 6-well plates ( 3×105 cells/well) with the compound at the established IC₅₀ for 24 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 mins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at RT in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry (detecting FITC in FL1 and PI in FL2 or FL3).

Expected Data & Quantitative Benchmarks

Based on structural analogs (such as sorafenib derivatives and nitro-containing prodrugs) ([5]), researchers should expect the following quantitative profiles when testing 1-methyl-1-(3-nitrophenyl)urea:

Assay / ParameterExpected Range (A549 Cells)Mechanistic Implication
MTT Viability (IC₅₀ - 48h) 15.0 µM – 45.0 µMModerate to high global cytotoxicity; typical for mono-aryl ureas.
MTT Viability (IC₅₀ - 72h) 8.0 µM – 25.0 µMTime-dependent toxicity suggests cell cycle arrest prior to death.
ROS Generation (DCFDA) 2.5x to 4.0x fold increaseConfirms active bioreduction of the meta-nitro group.
Apoptosis (Annexin V+/PI-) 30% - 50% population shiftConfirms programmed cell death via kinase/ROS pathways.
Necrosis (Annexin V-/PI+) < 5% population shiftValidates that the compound is not a non-specific membrane lytic agent.

Table 1: Anticipated quantitative benchmarks for 1-methyl-1-(3-nitrophenyl)urea in vitro testing.

References

  • Marrone, A., et al. (2022). "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Chemistry, 10:908012. Available at:[Link]

  • Nemeikaitė-Čėnienė, A., et al. (2021). "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity." International Journal of Molecular Sciences, 22(16), 8534. Available at:[Link]

  • El-Gaby, M. S., et al. (2008). "Novel benzothiazolyl urea and thiourea derivatives with potential cytotoxic and antimicrobial activities." Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 754-761. Available at:[Link]

  • Wang, Y., et al. (2020). "A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis." Anti-Cancer Drugs, 31(9), 920-928. Available at:[Link]

  • Carvalho, A., et al. (2023). "Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma." European Journal of Medicinal Chemistry, 264, 116024. Available at:[Link]

Sources

Method

Application Note: Advanced Purification Strategies for 1-Methyl-1-(3-nitrophenyl)urea

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Validated Protocols, and Chromatographic Workflows Physicochemical Profiling & Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Validated Protocols, and Chromatographic Workflows

Physicochemical Profiling & Mechanistic Rationale

1-Methyl-1-(3-nitrophenyl)urea (C₈H₉N₃O₃) is an unsymmetrical, N,N-disubstituted urea derivative frequently utilized as a critical building block in the synthesis of kinase inhibitors and agrochemicals. The purification of this compound presents unique challenges and opportunities dictated by its structural asymmetry:

  • Hydrogen Bonding Asymmetry: The N1 position is fully substituted (methyl and 3-nitrophenyl groups), leaving the terminal N3 position as an unsubstituted primary amine (-NH₂). This -NH₂ group acts as a powerful dual hydrogen-bond donor, while the urea carbonyl serves as the primary acceptor. This promotes the formation of robust, highly ordered crystal lattices.

  • Electronic Effects of the Nitro Group: The strongly electron-withdrawing meta-nitro group decreases the electron density of the aromatic ring, subtly increasing the acidity of the urea moiety and significantly reducing the compound's aqueous solubility.

  • Silanol Interactions: During normal-phase chromatography, the terminal -NH₂ group interacts strongly with the acidic silanol (-SiOH) groups on bare silica, often leading to severe peak tailing and product loss if the mobile phase is not properly optimized.

By exploiting these physicochemical traits, we can design highly efficient, self-validating purification systems ranging from bulk crystallization to high-resolution preparative chromatography.

Purification Strategy & Decision Matrix

Selecting the appropriate purification method depends heavily on the impurity profile of the crude mixture. For highly crystalline unsymmetrical arylureas, solvent-antisolvent precipitation or direct filtration is often preferred to avoid the large solvent consumption associated with chromatography[1]. Aqueous precipitation strategies have also been validated for N-substituted ureas, where the product precipitates cleanly from the reaction matrix, allowing isolation via simple filtration[2].

When complex isomer mixtures or trace genotoxic impurities are present, chromatographic techniques become mandatory.

Workflow Crude Crude 1-Methyl-1-(3-nitrophenyl)urea (Purity < 80%) Assess Impurity Profiling (LC-MS / TLC) Crude->Assess Recryst Recrystallization (EtOAc / Hexane) Assess->Recryst High crystallinity, soluble impurities Flash Flash Chromatography (DCM / EtOH 97:3) Assess->Flash Co-eluting isomers, moderate scale PrepHPLC Preparative RP-HPLC (H2O / MeCN Gradient) Assess->PrepHPLC Trace impurities, pharmaceutical grade Pure Purified Target Compound (> 99% Purity) Recryst->Pure Flash->Pure PrepHPLC->Pure

Fig 1. Decision matrix for the purification of 1-methyl-1-(3-nitrophenyl)urea based on impurity profiles.

Validated Purification Protocols

Method A: Solvent-Antisolvent Recrystallization (Bulk Scale)

Causality & Rationale: Ethyl acetate (EtOAc) disrupts the intermolecular urea-urea hydrogen bonds at elevated temperatures, providing excellent solvation. The slow addition of a non-polar antisolvent (Hexane) forces the target molecules to re-establish their hydrogen-bond network, selectively crystallizing the target while leaving structurally dissimilar impurities in the mother liquor.

Step-by-Step Protocol:

  • Dissolution: Suspend 10.0 g of crude 1-methyl-1-(3-nitrophenyl)urea in 30 mL of EtOAc in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to 70 °C under continuous magnetic stirring until complete dissolution is achieved. Self-Validation: The solution must be completely transparent; any remaining particulates are likely insoluble polymeric byproducts and should be hot-filtered.

  • Antisolvent Addition: Slowly add 60 mL of warm Hexane (50 °C) dropwise over 15 minutes until a slight, persistent turbidity is observed.

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature (20 °C) over 2 hours to promote the growth of large, pure crystals. Transfer to a 4 °C refrigerator for an additional 2 hours to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold EtOAc/Hexane (1:3 v/v). Dry under high vacuum at 40 °C for 12 hours.

Method B: Silanol-Suppressed Flash Chromatography (Intermediate Scale)

Causality & Rationale: When chromatographic purification is unavoidable, flash chromatography using a mildly polar, protic modifier (e.g., CH₂Cl₂/EtOH 97:3) effectively suppresses peak tailing caused by the urea moiety interacting with silica[3]. The ethanol acts as a competitive hydrogen-bond donor/acceptor, temporarily capping the active silanol sites on the stationary phase.

Step-by-Step Protocol:

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using 100% Dichloromethane (DCM) as the slurry solvent.

  • Sample Loading: Dry-load the crude mixture (up to 2.0 g) by dissolving it in a minimal amount of THF, adding 4.0 g of silica gel, and evaporating to a free-flowing powder. Load this evenly onto the top of the column bed.

  • Elution Gradient:

    • Flush with 2 column volumes (CV) of 100% DCM to elute non-polar impurities.

    • Transition to DCM/EtOH (99:1 v/v) for 2 CV.

    • Elute the target compound using DCM/EtOH (97:3 v/v). Self-Validation: Monitor fractions via TLC (UV 254 nm). The target compound will appear as a distinct, UV-active spot with an Rf of ~0.35.

  • Recovery: Pool the product-containing fractions and concentrate under reduced pressure to yield the purified solid.

Method C: Preparative RP-HPLC (Pharmaceutical Grade)

Causality & Rationale: For late-stage drug development, trace genotoxic impurities (such as unreacted 3-nitro-N-methylaniline) must be strictly removed. Reverse-phase HPLC separates based on hydrophobic interactions. The addition of 0.1% Formic Acid (FA) ensures that residual basic impurities remain protonated and elute in the void volume, completely resolving them from the neutral target compound.

Step-by-Step Protocol:

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 5 µm, 21.2 x 250 mm) and a UV detector set to 254 nm.

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water + 0.1% FA.

    • Solvent B: MS-grade Acetonitrile (MeCN) + 0.1% FA.

  • Sample Injection: Dissolve 100 mg of crude sample in 2 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run at a flow rate of 20 mL/min.

    • 0–5 min: Isocratic hold at 10% B.

    • 5–25 min: Linear gradient from 10% B to 70% B.

    • 25–30 min: Column wash at 95% B.

  • Lyophilization: Collect the major peak eluting at approximately 16.5 minutes. Flash-freeze the pooled fractions and lyophilize to obtain the ultra-pure compound.

Chromatographic Retention Mechanism

HPLC_Mechanism MobilePhase Mobile Phase (MeCN / H2O + 0.1% FA) Analyte 1-Methyl-1-(3-nitrophenyl)urea (Hydrophobic & Polar domains) MobilePhase->Analyte Solvation Impurity Polar Byproducts (e.g., Unreacted Amines) MobilePhase->Impurity Elution StationaryPhase C18 Stationary Phase (Alkyl Chain Interactions) Analyte->StationaryPhase pi-pi & Hydrophobic Retention Impurity->StationaryPhase Weak Affinity

Fig 2. Chromatographic retention mechanism of the nitroaryl urea on a C18 stationary phase.

Quantitative Performance Summary

The following table synthesizes the expected quantitative outcomes for each purification methodology, allowing process chemists to select the optimal route based on project requirements.

Purification TechniqueTypical Yield RecoveryTarget Purity (HPLC)Scalability LimitOptimal Use CasePrimary Solvent System
Recrystallization 75% – 85%> 98.0%Multi-KilogramBulk intermediate cleanupEtOAc / Hexane
Flash Chromatography 80% – 90%> 99.0%10 – 50 GramsRemoval of structural isomersDCM / EtOH (97:3)
Preparative RP-HPLC 60% – 70%> 99.9%< 5 GramsIsolation of analytical standardsH₂O / MeCN (+0.1% FA)

References

  • Source: Taylor & Francis (Synthetic Communications, 2020)
  • Source: Thieme Connect (Synthesis, 2020)
  • Source: Royal Society of Chemistry (RSC Advances, 2018)

Sources

Application

"chromatographic separation of urea synthesis byproducts"

Application Note: Chromatographic Separation and Quantification of Urea Synthesis Byproducts Introduction & Scientific Context Urea is an indispensable reagent in biopharmaceutical manufacturing, utilized extensively for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Separation and Quantification of Urea Synthesis Byproducts

Introduction & Scientific Context

Urea is an indispensable reagent in biopharmaceutical manufacturing, utilized extensively for the solubilization of inclusion bodies, unfolding and refolding of therapeutic proteins, and the cleaning of chromatographic columns[1]. However, the industrial synthesis of urea—typically achieved via the thermal dehydration of ammonium carbamate under high pressure—inevitably generates structurally related organic impurities[2]. The primary byproducts include biuret, cyanuric acid, and triuret[3].

The presence of these impurities in bioprocessing is a critical quality attribute (CQA) concern. Cyanate (which exists in equilibrium with urea and its byproducts) can lead to the irreversible carbamylation of primary amines on therapeutic proteins, fundamentally altering their efficacy, charge variants, and safety profiles. Consequently, rigorous analytical characterization of USP-grade urea is required to ensure batch-to-batch consistency[1].

Mechanistic Insights: The Analytical Challenge

Chromatographic separation of urea and its byproducts presents a significant analytical challenge due to their low molecular weights, extreme polarity, and lack of strong UV chromophores[2].

  • The Limitation of Traditional Reversed-Phase (RP-LC): When using standard C18 stationary phases, highly polar analytes like urea and biuret exhibit minimal hydrophobic interaction. Consequently, they co-elute near the column void volume, making accurate quantification and resolution of trace impurities nearly impossible[4].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): To resolve polar retention issues, HILIC is highly effective. HILIC columns utilize a polar stationary phase (e.g., zwitterionic or amine-functionalized) and a highly organic mobile phase (typically >80% acetonitrile). The separation mechanism relies on water acting as the strongest eluting solvent; polar analytes partition into a water-enriched layer immobilized on the stationary phase, drastically increasing the retention of urea, biuret, and triuret[4][5].

  • Mixed-Mode Chromatography: An alternative robust approach utilizes mixed-mode stationary phases, such as Weak Anion Exchange (WAX) combined with reversed-phase characteristics. This provides dual retention mechanisms. For instance, cyanuric acid (which can ionize) is retained via anion exchange, while neutral biuret is retained via hydrophilic/hydrophobic interactions, allowing for baseline resolution[6].

UreaPathway NH3 Ammonia (NH3) Urea Urea (CH4N2O) NH3->Urea + CO2, Heat CO2 Carbon Dioxide (CO2) CO2->Urea Biuret Biuret (C2H5N3O2) Urea->Biuret Thermal Dehydration (- NH3) Cyanuric Cyanuric Acid (C3H3N3O3) Urea->Cyanuric Cyclization (- NH3) Triuret Triuret (C3H6N4O3) Biuret->Triuret + HNCO

Fig 1. Chemical pathways of urea thermal synthesis and primary byproduct formation.

Quantitative Data Summary

To optimize separation, it is critical to understand the physicochemical properties of the analytes.

AnalyteMolecular Weight ( g/mol )pKaUV Absorbance MaxPreferred Separation Mode
Urea 60.060.1< 200 nmHILIC / Mixed-Mode
Biuret 103.0810.5~ 200 nmHILIC / Mixed-Mode
Triuret 146.11~ 10.0~ 200 nmHILIC
Cyanuric Acid 129.076.8~ 215 nmMixed-Mode (WAX)

Note: Because these compounds lack conjugated pi-systems, UV detection must be performed at low wavelengths (195–220 nm), necessitating highly pure, UV-transparent mobile phases[5][6].

Experimental Protocols

Protocol A: Mixed-Mode HPLC-UV for Routine Purity Profiling

This self-validating protocol is designed for the routine QA/QC release of USP-grade urea, ensuring baseline resolution of urea, biuret, cyanuric acid, and triuret[1][6].

  • Column: Thermo Acclaim™ Mixed-Mode WAX-1 (or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 25 mM Potassium Phosphate buffer.

  • Causality of pH Choice: The buffer pH is strictly adjusted to 6.2. At this pH, cyanuric acid (pKa 6.8) is partially deprotonated, allowing it to be retained by the weak anion exchange sites on the column. If the pH drops below 5, cyanuric acid becomes fully protonated and co-elutes with the void volume. If the pH exceeds 7.5, silica dissolution risks degrading the column[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200 nm.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 3.4 g of monobasic potassium phosphate in 1 L of ultrapure water (18 MΩ·cm). Adjust to pH 6.2 using 1 M KOH. Filter through a 0.2 µm nylon membrane.

  • Sample Preparation: Dissolve the urea sample directly in the mobile phase to a final concentration of 10 mg/mL. Causality: Diluting in the exact mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) at the detector, ensuring a self-validating peak shape.

  • System Equilibration: Purge the column with the mobile phase for at least 20 column volumes (CV) until a stable UV baseline is achieved at 200 nm.

  • Injection & Run: Inject 10 µL of the sample. The elution order will be: Urea (earliest), Biuret, Triuret, and Cyanuric Acid (most retained due to ionic interaction)[6].

Protocol B: HILIC-MS/MS for Trace Byproduct Analysis

For trace-level quantification (ppm/ppb) in complex matrices, UV detection lacks the requisite sensitivity and specificity. This protocol utilizes HILIC coupled with tandem mass spectrometry[4][7].

  • Column: SeQuant® ZIC®-HILIC or Kinetex HILIC, 100 x 2.1 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality of Buffer Choice: Ammonium formate is highly volatile, preventing MS source fouling. The acidic pH ensures that the silanol groups on the HILIC stationary phase remain protonated, reducing secondary cation-exchange interactions that cause peak tailing[4][7].

Step-by-Step Methodology:

  • Sample Extraction: Precipitate any high-molecular-weight proteins in the sample by adding cold acetonitrile (1:4 ratio of sample to ACN). Centrifuge at 14,000 x g for 10 minutes.

  • Gradient Elution: Start at 90% Mobile Phase B (highly organic to retain polar analytes). Over 10 minutes, linearly decrease to 50% B to elute the strongly retained byproducts.

  • MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the specific MRM (Multiple Reaction Monitoring) transitions (e.g., Urea m/z 61 → 44)[7].

Workflow SamplePrep Sample Preparation (Dilution or Precipitation) Decision Select Analytical Goal SamplePrep->Decision Routine Routine Purity & QA (High Concentration) Decision->Routine > 0.1% Impurity Trace Trace Impurity Profiling (Low ppm/ppb) Decision->Trace < 0.1% Impurity HPLC Mixed-Mode HPLC-UV (WAX-1 Column, pH 6.2) Routine->HPLC HILIC HILIC-MS/MS (Zwitterionic Column, ESI+) Trace->HILIC Data Data Acquisition & Integration HPLC->Data HILIC->Data

Fig 2. Decision matrix for selecting chromatographic workflows by sensitivity.

References

1.[1] Title : Development and Validation of a HPLC-UV Method for Urea and Related Impurities Source : PDA Journal of Pharmaceutical Science and Technology URL : 1

2.[3] Title : Development and Validation of a HPLC-UV Method for Urea and Related Impurities (Abstract) Source : PDA.org URL :3

3.[6] Title : WO2021108667A2 - Methods of reducing biuret in urea compositions Source : Google Patents URL : 6

4.[2] Title : Simultaneous determination of biuret, triuret, and methylenediurea in urea by reversed-phase liquid chromatography Source : American Chemical Society (Analytical Chemistry) URL : 2

5.[4] Title : Food Safety and Food Quality Control Source : Merck Millipore URL :4

6.[5] Title : Liquid chromatographic determination of urea in water-soluble urea-formaldehyde fertilizer products and in aqueous urea solutions: collaborative study Source : PubMed URL : 5

7.[7] Title : Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry Source : ResearchGate URL : 7

Sources

Method

Application Note: 1-Methyl-1-(3-nitrophenyl)urea as a Fragment-Based Chemical Probe for Allosteric Kinase Profiling

Executive Summary & Mechanistic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemotypes that can selectively engage allosteric kinase pockets remains a formidable c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemotypes that can selectively engage allosteric kinase pockets remains a formidable challenge. 1-Methyl-1-(3-nitrophenyl)urea (1-M-1-3-NPU; MW 195.18 Da) serves as a highly privileged fragment probe specifically tailored for interrogating the DFG-out conformation of kinases, using p38α mitogen-activated protein kinase (MAPK) as a primary model system.

Causality of the Chemotype: Unlike traditional 1,3-disubstituted ureas, 1-M-1-3-NPU is a 1,1-disubstituted urea featuring a terminal primary amine ( NH2​ ). This specific architecture dictates its binding mechanics:

  • Hydrogen Bond Network: The terminal NH2​ group acts as a dual hydrogen-bond donor, capable of interacting simultaneously with the conserved catalytic glutamate (e.g., Glu71 in p38α) and the backbone carbonyl of the DFG aspartate (Asp168), a hallmark of .

  • Conformational Restriction: The 1-methyl substitution on the proximal nitrogen restricts the torsional freedom of the urea bond. This pre-organizes the molecule into a specific rotameric state, reducing the entropic penalty upon binding to the rigidified allosteric pocket.

  • Hydrophobic Engagement: The orthogonal trajectory forced by the methyl group allows the 3-nitrophenyl ring to perfectly slot into the deep, hydrophobic back-pocket exposed exclusively in the inactive state, as demonstrated in advanced studies of1[1].

Fragment Screening & Validation Workflow

To successfully deploy 1-M-1-3-NPU, a biophysical screening cascade must be utilized. Enzymatic assays are often blind to fragments due to their rapid dissociation rates and high micromolar affinities. Therefore, Surface Plasmon Resonance (SPR) and X-ray crystallography are the mandatory pillars of this workflow.

FBDD_Workflow A Fragment Library (Includes 1-M-1-3-NPU) B Primary Screen: SPR (Affinity & Kinetics) A->B High-throughput C Orthogonal Validation: Ligand-Observed NMR B->C Hit Confirmation D Structural Biology: X-ray Crystallography Soaking C->D 3D Binding Mode E Hit-to-Lead Optimization (Fragment Growing) D->E Structure-Guided Design

Caption: Fragment-Based Drug Discovery workflow utilizing SPR and X-ray crystallography.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the Kd​ , kon​ , and koff​ of 1-M-1-3-NPU binding to unphosphorylated p38α. Causality of Choice: SPR is selected because it detects binding via mass change in real-time, making it ideal for low-affinity fragments that require high concentrations, a standard in 2[2].

  • Sensor Chip Preparation: Immobilize biotinylated, unphosphorylated p38α onto a Streptavidin (SA) sensor chip to a density of ~3000 Response Units (RU).

    • Self-Validating Control: Flow cell 1 (Fc1) must be left blank (streptavidin only) as a reference channel to subtract bulk refractive index shifts caused by the solvent.

  • Solvent Correction Calibration: Run a 4.5% to 5.5% DMSO calibration curve in the running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

    • Causality: Fragments require 5% DMSO for solubility. DMSO heavily alters the refractive index; this curve corrects for volume exclusion differences between the reference and active channels.

  • Analyte Injection: Inject 1-M-1-3-NPU in a 2-fold dilution series (12.5 µM to 200 µM) at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts.

  • System Viability Check: Inject 100 nM BIRB-796 (a potent, slow-binding DFG-out inhibitor) at the beginning and end of the assay.

    • Self-Validating Control: If the Rmax​ for BIRB-796 drops by >10% between the first and last injection, the immobilized kinase has denatured, and the fragment data must be discarded.

Protocol B: X-Ray Crystallography Soaking for Structural Validation

Objective: Confirm that 1-M-1-3-NPU occupies the DFG-out allosteric pocket.

  • Crystal Growth: Grow p38α crystals using hanging-drop vapor diffusion at 20°C. The reservoir solution should contain 0.1 M MES pH 6.0 and 20% PEG 4000.

  • Ligand Soaking: Transfer mature crystals into a 2 µL soaking drop containing the mother liquor supplemented with 5 mM 1-M-1-3-NPU and 10% DMSO. Incubate for 24 hours.

    • Self-Validating Control: Simultaneously transfer control crystals from the same well into a drop containing mother liquor and 10% DMSO without the probe.

  • Cryoprotection: Briefly sweep the crystals through a cryoprotectant solution (mother liquor + 20% glycerol + 5 mM probe) before flash-freezing in liquid nitrogen.

    • Causality: Rapid freezing prevents the formation of crystalline ice, which would otherwise destroy the diffraction resolution.

  • Data Collection & Difference Maps: Collect diffraction data and generate Fo​−Fc​ omit maps.

    • Self-Validating Control: The electron density for the fragment must be completely absent in the DMSO-only control crystals. If density appears in the control, it is a solvent artifact (e.g., a trapped PEG or MES molecule) mimicking the ligand.

Quantitative Data Presentation

The table below benchmarks the kinetic and thermodynamic parameters of 1-M-1-3-NPU against an unsubstituted control fragment and the parent clinical compound, BIRB-796. The high Ligand Efficiency (LE) of 1-M-1-3-NPU proves its value as a starting point for fragment growing.

CompoundTarget ConformationMW (Da) Kd​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (kcal/mol/HA)
1-M-1-3-NPU DFG-out Allosteric195.1845.01.2 × 10³0.0540.38
Phenylurea (Control) DFG-out Allosteric136.15210.00.8 × 10³0.1680.29
BIRB-796 (Parent) DFG-out Allosteric527.660.0011.1 × 10⁵1.1 × 10⁻⁴0.31

Signaling Pathway Context

By stabilizing the DFG-out conformation, 1-M-1-3-NPU acts as an allosteric wedge. It prevents the activation lip of p38α from adopting the geometry required for ATP binding and subsequent substrate phosphorylation, thereby halting the downstream inflammatory cascade.

p38_Pathway Stimulus Inflammatory Stimuli (TNFα, IL-1β) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activates p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylates MK2 MK2 / PRAK (Downstream Effectors) p38->MK2 Activates Probe 1-M-1-3-NPU (DFG-out Probe) Probe->p38 Allosteric Inhibition (Blocks ATP binding) Response Cytokine Production & Inflammation MK2->Response Induces

Caption: p38α MAPK signaling pathway illustrating allosteric inhibition by the 1-M-1-3-NPU chemical probe.

References

  • Selective targeting of the αC and DFG-out pocket in p38 MAPK Source: European Journal of Medicinal Chemistry URL:[Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site Source: Nature Structural Biology URL:[Link]

  • Current perspectives in fragment-based lead discovery (FBLD) Source: Essays in Biochemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Urea Formation

Welcome to the Synthesis Support Desk. As drug development increasingly relies on urea pharmacophores for kinase inhibition and receptor modulation, mastering the chemoselectivity of urea formation is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Desk. As drug development increasingly relies on urea pharmacophores for kinase inhibition and receptor modulation, mastering the chemoselectivity of urea formation is critical. This guide bypasses generic advice to address the kinetic and thermodynamic realities of your reaction flask, providing mechanistic insights, troubleshooting FAQs, and self-validating protocols.

Reaction Pathway Selection

Before troubleshooting, ensure you have selected the thermodynamically and kinetically appropriate pathway for your target molecule.

UreaWorkflow Start Target Urea Synthesis Sym Symmetrical Urea Start->Sym Unsym Unsymmetrical Urea Start->Unsym CDISym CDI / Triphosgene (1 eq reagent : 2 eq amine) Sym->CDISym CO2 CO2 + Catalyst (Green Chemistry) Sym->CO2 Iso Isocyanate + Amine (Direct Coupling) Unsym->Iso Isocyanate available CDIUnsym CDI (Stepwise Addition) 1. Amine A (0°C) 2. Amine B (Heat) Unsym->CDIUnsym Both are amines Curtius Curtius Rearrangement (from Carboxylic Acid) Unsym->Curtius Acid + Amine starting materials

Decision matrix for selecting optimal urea synthesis pathways based on substrate symmetry.

Troubleshooting Desk (FAQs)

Q1: I am synthesizing an unsymmetrical urea using 1,1'-Carbonyldiimidazole (CDI), but my major product is a symmetrical urea. How do I prevent this? Mechanistic Cause: CDI has two leaving groups (imidazole). The first displacement by an amine is fast and exothermic, forming an imidazole-1-carboxamide intermediate. The second displacement is slower. If the first amine is added too rapidly or at room temperature, the local concentration of the intermediate spikes. Unreacted primary amine will then attack this intermediate instead of the remaining CDI, yielding a symmetrical urea byproduct 1[1]. Solution: Order of addition and temperature control are non-negotiable. Add the first amine dropwise to an excess of CDI at 0 °C. Do not add the second amine until the first is completely consumed.

CDIMechanism CDI CDI (1,1'-Carbonyldiimidazole) Intermediate Imidazole-1-carboxamide Intermediate CDI->Intermediate + Amine 1 - Imidazole Amine1 Amine 1 (R1-NH2) 0 °C, Slow Addition Amine1->Intermediate SymUrea Symmetrical Urea (Byproduct) Intermediate->SymUrea Excess Amine 1 or High Temp UnsymUrea Unsymmetrical Urea (Target Product) Intermediate->UnsymUrea + Amine 2 - Imidazole Amine2 Amine 2 (R2-NH2) Heat / Extended Time Amine2->UnsymUrea

Mechanistic pathway and side-product divergence in CDI-mediated unsymmetrical urea synthesis.

Q2: When coupling an isocyanate with an amino alcohol (e.g., tyramine), I observe O-acylation (carbamate formation). How can I improve chemoselectivity? Mechanistic Cause: While amines are inherently more nucleophilic than hydroxyl groups, the phenolic or aliphatic -OH can still attack the highly electrophilic isocyanate, especially if the reaction is run warm or with an inappropriate base. Nucleophilic bases like triethylamine or pyridine can actively catalyze the hydroxyl attack 2[2]. Solution: Isocyanate-amine couplings generally do not require a base. If a base is strictly necessary for solubility or to free-base a hydrochloride salt, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Keep the reaction at 0 °C to RT to leverage the natural kinetic preference of the amine.

Q3: I am trying to use CO₂ for green urea synthesis, but my yields are low. What is the mechanistic bottleneck? Mechanistic Cause: Primary and secondary amines react rapidly with CO₂ to form thermally stable alkylammonium alkylcarbamate salts. This creates a deep thermodynamic sink, significantly reducing the nucleophilicity of the amine 3[3]. Converting this carbamate salt to a urea requires a difficult dehydration step, traditionally demanding high temperatures (~190 °C) and pressures (140-175 bar) to shift the equilibrium 4[4]. Solution: To bypass these harsh conditions, utilize catalytic exchange processes. For instance, employing a Zirconium(IV) catalyst (e.g., Zr(Ot-Bu)₄) with 4-methyl-2-hydroxyquinoline (MeHYQ) under microwave irradiation at 120 °C can facilitate rapid dehydration and urea formation in as little as 15 minutes 5[5].

Protocol Vault: Self-Validating CDI-Mediated Unsymmetrical Urea Synthesis

This protocol is designed as a self-validating system . It relies on stoichiometric exhaustion and mandatory analytical checkpoints to prevent cross-reactivity.

Materials:

  • Amine 1 (Less sterically hindered amine)

  • Amine 2 (More sterically hindered amine)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Electrophile Activation: Suspend 1.2 equivalents of CDI in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

    • Causality: Using an excess of CDI ensures that Amine 1 is the limiting reagent and will be completely consumed, preventing it from acting as a competing nucleophile in Step 3.

  • Intermediate Formation: Dissolve 1.0 equivalent of Amine 1 in a small volume of anhydrous DCM. Add this solution dropwise to the CDI suspension over 30 minutes. Stir for 1 hour at 0 °C.

  • Validation Checkpoint (Critical): Do not proceed blindly. Monitor the reaction via TLC (UV and Ninhydrin stain). The primary amine spot must completely disappear, replaced by the slower-moving imidazole-1-carboxamide intermediate. If Amine 1 is still present, adding Amine 2 will immediately trigger the formation of symmetrical ureas.

  • Second Amine Coupling: Once Amine 1 is consumed, add 1.2 equivalents of Amine 2. Remove the ice bath and allow the reaction to warm to room temperature.

    • Causality: The second displacement is kinetically sluggish. If Amine 2 is sterically hindered (e.g., an aniline derivative or secondary amine), heat the reaction to reflux (40 °C in DCM, or swap solvent to THF/DCE for higher temperatures) for 4–12 hours.

  • Workup: Quench the reaction with 1M HCl. This protonates the displaced imidazole and any unreacted Amine 2, pulling them into the aqueous layer. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data: Reaction Conditions Comparison

Summarizing the kinetic and thermodynamic tradeoffs of common urea formation methodologies:

MethodologyReagentTypical ConditionsYield RangeMajor ByproductsOptimal Application
Direct Coupling IsocyanatesRT, DCM/THF, No base70–95%Symmetrical ureas (via moisture hydrolysis)Fast synthesis when the required isocyanates are stable and commercially available.
Phosgene Substitute CDI0 °C → Reflux, DCM65–90%Symmetrical ureasStep-wise synthesis of unsymmetrical ureas from two distinct amines.
Phosgene Substitute Triphosgene-20 °C to RT, Et₃N75–95%Chlorinated impuritiesHighly hindered amines requiring strong electrophiles without handling phosgene gas.
Green Chemistry CO₂ + Catalyst120 °C, MW, Zr-catalyst50–85%Carbamate saltsSustainable scale-up and avoiding toxic reagents.

References

  • Urea Formation - Common Conditions , Common Organic Chemistry. Available at:[Link]

  • Urea , Wikipedia. Available at:[Link]

  • Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes , Organic Chemistry Portal. Available at: [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide , National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-methyl-1-(3-nitrophenyl)urea

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-methyl-1-(3-nitrophenyl)urea. This document is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-methyl-1-(3-nitrophenyl)urea. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of unsymmetrical ureas is a cornerstone of medicinal and materials chemistry.[1] The target molecule, 1-methyl-1-(3-nitrophenyl)urea, is typically synthesized by the reaction of a 3-nitrophenyl isocyanate intermediate with methylamine, or more directly, by reacting 3-nitroaniline with a methyl isocyanate precursor. The most common industrial and laboratory methods involve the use of highly reactive intermediates like isocyanates, which are themselves often generated from amines using phosgene or its safer equivalents.[2][3]

While seemingly straightforward, this nucleophilic addition is often plagued by competing side reactions that can significantly lower yield and complicate purification. This guide addresses the most frequent issues in a practical question-and-answer format.

Primary Synthesis Pathway

The intended reaction involves the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 3-nitrophenyl isocyanate.

Main_Reaction cluster_0 Reactants cluster_1 Intermediate cluster_2 Product 3_nitroaniline 3-Nitroaniline Isocyanate 3-Nitrophenyl Isocyanate 3_nitroaniline->Isocyanate + Phosgene Eq. - 2 HCl Phosgene_eq Phosgene Equivalent (e.g., Triphosgene, CSI) Methylamine Methylamine Product_Urea 1-methyl-1-(3-nitrophenyl)urea Isocyanate->Product_Urea + Methylamine

Caption: Ideal synthesis pathway for 1-methyl-1-(3-nitrophenyl)urea.

Troubleshooting Guide: Common Issues & Solutions

Q1: My yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is the most common complaint and typically points to one of three issues: suboptimal reaction conditions, competing side reactions due to contaminants (especially water), or mechanical loss during workup and purification.

The primary culprits are side reactions involving the highly reactive isocyanate intermediate. Isocyanates readily react with water, which can be present in solvents, reagents, or introduced from the atmosphere.[4] This initiates a cascade of unwanted reactions that consume your starting material.

Causality:

  • Hydrolysis: The isocyanate intermediate reacts with water to form an unstable carbamic acid, which decarboxylates to yield 3-nitroaniline. This regenerates the starting material, leading to a stalled or incomplete reaction.

  • Symmetrical Urea Formation: If methyl isocyanate is used as a starting material, its hydrolysis produces methylamine.[4] This newly formed methylamine can then react with another molecule of methyl isocyanate to produce the symmetrical byproduct, N,N'-dimethylurea.

  • Polymerization: Methyl isocyanate can undergo self-polymerization to form a cyclic trimer or a resinous polymer, a reaction catalyzed by moisture, acids, or bases.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity: Use freshly distilled or high-purity starting materials. 3-Nitroaniline can be purified by recrystallization from hot water to remove impurities.[5]

  • Temperature Control: Run the reaction at the recommended temperature. While higher temperatures can increase the reaction rate, they can also accelerate side reactions like biuret formation (see Q3). For many isocyanate couplings, starting at 0°C and allowing the reaction to slowly warm to room temperature is effective.

ConditionExpected OutcomePrimary Side Product(s)
Anhydrous, Inert AtmosphereHigh Yield (>90%)Minimal
Trace H₂O in SolventModerate to Low YieldN,N'-bis(3-nitrophenyl)urea, N,N'-dimethylurea
High Reaction Temperature (>60°C)Decreased YieldBiuret derivatives, potential polymerization
Q2: My analytical data (NMR/LC-MS) shows a significant amount of N,N'-bis(3-nitrophenyl)urea. How is this symmetrical urea forming?

A2: The formation of the symmetrical diarylurea, N,N'-bis(3-nitrophenyl)urea, is a classic side reaction that occurs when the amine starting material reacts with the carbonyl source before the second amine is introduced. This is particularly common in syntheses using phosgene or its equivalents.[2]

Mechanism: The reaction proceeds in two steps. First, one molecule of 3-nitroaniline reacts with phosgene to form 3-nitrophenyl isocyanate. If there is a localized excess of 3-nitroaniline, or if the reaction conditions are not carefully controlled, a second molecule of 3-nitroaniline can act as a nucleophile and attack the newly formed isocyanate intermediate faster than the intended methylamine.

Symmetrical_Urea_Formation Isocyanate 3-Nitrophenyl Isocyanate Symmetrical_Urea N,N'-bis(3-nitrophenyl)urea (Side Product) Isocyanate->Symmetrical_Urea + 3-Nitroaniline 3_nitroaniline 3-Nitroaniline (Excess or Poor Mixing)

Caption: Formation of symmetrical diarylurea side product.

Preventative Measures:

  • Order of Addition: When generating the isocyanate in situ from 3-nitroaniline and a phosgene equivalent, it is crucial to add the phosgene source slowly to a solution of the aniline to avoid creating localized areas of high isocyanate concentration in the presence of unreacted aniline. Alternatively, generating the isocyanate first and then slowly adding it to the solution of methylamine can prevent this issue.

  • Stoichiometry Control: Use a slight excess of the methylamine component to ensure the isocyanate is consumed in the desired reaction pathway.

  • Efficient Mixing: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and prevent localized concentration gradients.

Q3: I've isolated a byproduct with a higher molecular weight than my target compound, which I suspect is a biuret. What causes this and how can I avoid it?

A3: Your suspicion is likely correct. Biuret formation occurs when the N-H bond of the newly formed urea product acts as a nucleophile and attacks another molecule of the isocyanate intermediate.[2] This side reaction is particularly favored by excess isocyanate and higher reaction temperatures.

Mechanism: The product, 1-methyl-1-(3-nitrophenyl)urea, still possesses a reactive N-H proton. This nitrogen can attack the electrophilic carbonyl of a 3-nitrophenyl isocyanate molecule, leading to the formation of a biuret derivative.

Biuret_Formation Product_Urea 1-methyl-1-(3-nitrophenyl)urea Biuret Biuret Byproduct (Side Product) Product_Urea->Biuret + Isocyanate Isocyanate 3-Nitrophenyl Isocyanate (Excess)

Caption: Biuret formation from the desired urea product.

Preventative Measures:

  • Temperature Control: Keep the reaction temperature low. This side reaction has a higher activation energy than the primary urea formation, so maintaining a lower temperature (e.g., 0-25°C) will significantly suppress it.

  • Stoichiometry: Avoid using a large excess of the isocyanate-forming reagent. A stoichiometric amount or a slight excess of the amine is preferable.

  • Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the limiting reagent (ideally the isocyanate) is consumed. Prolonged reaction times, especially at elevated temperatures, increase the likelihood of biuret formation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical quality attributes for my starting material, 3-nitroaniline?

The purity of your 3-nitroaniline is paramount. Key impurities to be aware of are:

  • Isomeric Impurities: The presence of 2-nitroaniline or 4-nitroaniline will lead to the formation of the corresponding isomeric ureas, which can be difficult to separate from the desired product.

  • Dinitrobenzene: Unreacted 1,3-dinitrobenzene from the synthesis of 3-nitroaniline can remain.[5] While it is unlikely to react under these conditions, it will contaminate your final product.

  • Moisture: As discussed, water is highly detrimental. Ensure the starting material is dry. The thermal stability of 3-nitroaniline is reduced by impurities.[6][7]

FAQ 2: How can I best purify the final product, 1-methyl-1-(3-nitrophenyl)urea?
  • Recrystallization: This is the most common and effective method for purifying solid ureas. A good starting point for solvent screening would be ethanol, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

  • Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is a viable, though less scalable, option. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Aqueous Wash: Before recrystallization, washing the crude product with a dilute acid solution can help remove any unreacted basic amines, and a wash with a dilute sodium bicarbonate solution can remove acidic byproducts.

FAQ 3: What are the most critical safety precautions for this synthesis?
  • Phosgene and Equivalents: Phosgene is an extremely toxic gas.[8][9] Its equivalents, like triphosgene (a solid) or diphosgene (a liquid), are safer to handle but still release phosgene upon reaction. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Isocyanates: Methyl isocyanate is a highly toxic, volatile, and flammable liquid.[10][11] It is a severe irritant to the eyes, skin, and respiratory tract.[12] Reactions involving isocyanates should always be performed in a well-ventilated fume hood. Have an appropriate quenching agent (like a dilute ammonia solution) ready for any spills or to clean glassware.

  • Nitroaromatics: 3-Nitroaniline is toxic, particularly if absorbed through the skin, and is a suspected mutagen.[6][13] Always wear gloves when handling this compound.

References

  • Bansagi, J., et al. (2022). Urea derivative synthesis by amination, rearrangement or substitution. J. Org. Chem., 87, 11329-11349.
  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available at: [Link]

  • CDC/ATSDR. (n.d.). Phosgene | Medical Management Guidelines. Toxic Substance Portal. Available at: [Link]

  • American Chemistry Council. (2021). Properties of Phosgene. Available at: [Link]

  • Grokipedia. (n.d.). 3-Nitroaniline. Available at: [Link]

  • PubChem, NIH. (n.d.). Phosgene. Available at: [Link]

  • ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Available at: [Link]

  • Krasnov, V. P., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal, 56. Available at: [Link]

  • Wikipedia. (n.d.). Ureas. Available at: [Link]

  • GOV.UK. (2024). Phosgene: general information. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Phosgene. Available at: [Link]

  • Usharani, M., et al. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]

  • Shtamburg, V. G., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3568. Available at: [Link]

  • PubChem, NIH. (n.d.). 3-Nitroaniline. Available at: [Link]

  • PubChem, NIH. (n.d.). Methyl Isocyanate. Available at: [Link]

  • Reddy, K. U. M., et al. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Rasayan J. Chem. Available at: [Link]

  • CDC/ATSDR. (n.d.). Methyl Isocyanate | Medical Management Guidelines. Available at: [Link]

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry. Available at: [Link]

  • Liu, Q., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42, 1445–1447. Available at: [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY: METHYL ISOCYANATE. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 1-methyl-1-(3-nitrophenyl)urea

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-methyl-1-(3-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-methyl-1-(3-nitrophenyl)urea. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during experimental studies. Our approach is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Compound Profile & General Stability

This section addresses fundamental questions about the structural features of 1-methyl-1-(3-nitrophenyl)urea and its likely susceptibility to various degradation forces.

FAQ: What are the key structural features of 1-methyl-1-(3-nitrophenyl)urea that influence its stability?

The stability of 1-methyl-1-(3-nitrophenyl)urea is primarily governed by two key functional moieties: the N,N-disubstituted urea linkage and the nitrophenyl group .

  • Urea Linkage (-N(CH₃)-CO-N-): Urea and its derivatives are susceptible to hydrolysis, which involves the cleavage of the C-N bonds. The rate and mechanism of this hydrolysis can be significantly influenced by pH and temperature. While urea itself is relatively stable at room temperature, substituted ureas can exhibit different stability profiles[1][2]. The presence of the methyl group and the nitrophenyl group on the nitrogen atoms will electronically and sterically influence the susceptibility of the carbonyl carbon to nucleophilic attack.

  • Nitrophenyl Group (-C₆H₄-NO₂): The nitroaromatic system is a well-known chromophore, meaning it absorbs light in the UV-visible spectrum. This absorption of photonic energy can render the molecule susceptible to photodegradation. Furthermore, the electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule. Under biological conditions, nitro groups can be reduced by microbial enzymes[3][4].

FAQ: Based on its structure, what are the primary degradation pathways I should anticipate?

Based on the functional groups, you should primarily investigate four degradation pathways:

  • Hydrolysis: Cleavage of the urea bond, likely accelerated under acidic or basic conditions, yielding 3-nitroaniline and N-methylcarbamic acid (which is unstable and decomposes to methylamine and carbon dioxide).

  • Photodegradation: Degradation initiated by exposure to light, which could involve complex reactions including reduction of the nitro group or cleavage of the urea linkage.

  • Thermal Degradation: Decomposition at elevated temperatures. Substituted ureas can decompose to form isocyanates and amines[5][6].

  • Microbial/Metabolic Degradation: In biological systems, enzymatic reduction of the nitro group to an amino group or hydrolysis via urease-like enzymes are potential pathways[3][7].

Below is a diagram illustrating these potential degradation routes.

G cluster_main 1-methyl-1-(3-nitrophenyl)urea cluster_pathways Degradation Pathways cluster_products Potential Primary Products main 1-methyl-1-(3-nitrophenyl)urea hydrolysis Hydrolysis (Acid/Base) main->hydrolysis H₂O photo Photodegradation (UV/Vis Light) main->photo thermal Thermal Degradation (Heat) main->thermal Δ biotic Biotic Degradation (Microbial) main->biotic Enzymes p_hydro 3-Nitroaniline + Methylamine + CO2 hydrolysis->p_hydro p_photo Nitro-reduction Products & Other Photoproducts photo->p_photo p_thermal 3-nitrophenyl isocyanate + Methylamine thermal->p_thermal p_biotic 3-aminophenyl-ureas & Hydrolysis Products biotic->p_biotic

Caption: Predicted major degradation pathways for 1-methyl-1-(3-nitrophenyl)urea.

Section 2: Troubleshooting Hydrolytic Stability Studies

Hydrolysis is often the most common non-photolytic degradation pathway for pharmaceuticals and research chemicals in aqueous environments.

FAQ: My compound shows accelerated degradation under acidic or basic conditions. What is the likely mechanism?

This is expected behavior for a substituted urea. The mechanism of hydrolysis is pH-dependent.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is a common mechanism for amide and urea hydrolysis.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon. This pathway is typically dominant for many amides, although neutral hydrolysis can be the dominant pathway for some substituted ureas depending on the substituents[1][2].

The presence of the electron-withdrawing nitrophenyl group likely enhances the electrophilicity of the carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack compared to a simple alkyl-substituted urea.

FAQ: What are the expected primary hydrolysis products and how can I confirm their identity?

The most probable hydrolysis pathway involves the cleavage of the C-N bond between the carbonyl carbon and the nitrogen attached to the nitrophenyl ring.

Predicted Products:

  • 3-nitroaniline

  • N-methylcarbamic acid (unstable, rapidly decarboxylates) -> Methylamine + Carbon dioxide

Confirmation Strategy: A robust method for identification involves Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC Separation: Develop a gradient HPLC method that can separate the parent compound from its more polar degradation products.

  • MS Detection: Analyze the eluent using a mass spectrometer. Look for the molecular ions corresponding to the predicted products.

  • Reference Standards: The most definitive confirmation comes from running authentic reference standards of 3-nitroaniline and methylamine (or a derivative) and comparing their retention times and mass spectra to the peaks observed in your degraded sample.

CompoundFormulaExpected [M+H]⁺ (m/z)
1-methyl-1-(3-nitrophenyl)ureaC₈H₉N₃O₃196.07
3-nitroanilineC₆H₆N₂O₂139.05
MethylamineCH₅N32.04
Protocol: Forced Hydrolysis Study

This protocol provides a systematic approach to evaluating the hydrolytic stability of 1-methyl-1-(3-nitrophenyl)urea.

Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions and to identify the resulting degradation products.

Materials:

  • 1-methyl-1-(3-nitrophenyl)urea

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Phosphate or acetate buffers (pH 4, 7, 9)

  • HPLC or UPLC system with a UV/PDA detector

  • LC-MS system for peak identification

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Causality: Using an organic solvent for the stock ensures solubility before dilution into aqueous media, minimizing precipitation.

  • Forced Degradation Samples:

    • Acidic: Dilute the stock solution into 0.1 M HCl to a final concentration of ~50 µg/mL.

    • Basic: Dilute the stock solution into 0.1 M NaOH to a final concentration of ~50 µg/mL.

    • Neutral: Dilute the stock solution into HPLC-grade water or a neutral buffer (pH 7) to a final concentration of ~50 µg/mL.

    • Control: Prepare a control sample by diluting the stock solution in your HPLC mobile phase or a 50:50 acetonitrile:water mixture. Keep this refrigerated. Causality: The control helps differentiate degradation from simple experimental variability.

  • Incubation: Store the acidic, basic, and neutral samples in a controlled temperature environment (e.g., 50 °C) to accelerate degradation.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • If necessary, neutralize the acidic and basic samples before injection to prevent damage to the HPLC column. For example, add an equimolar amount of NaOH to the HCl sample and vice versa.

    • Immediately analyze the aliquots by a stability-indicating HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Monitor the peak areas of any new peaks that appear (degradation products).

    • Use LC-MS on a representative degraded sample (e.g., one showing 10-20% degradation) to obtain mass data for the new peaks and confirm their identities.

Section 3: Investigating Photodegradation Pathways

The nitroaromatic group makes 1-methyl-1-(3-nitrophenyl)urea a prime candidate for photodegradation.

FAQ: My compound degrades upon light exposure. What are the potential photochemical reactions?

Photodegradation of nitroaromatic compounds can be complex. Key potential reactions include:

  • Nitro Group Reduction: The excited state of the nitro group can be reduced, leading to nitroso, hydroxylamino, and ultimately amino derivatives. This would result in products like 1-methyl-1-(3-aminophenyl)urea. This is a common pathway in biological systems but can also occur photochemically[4].

  • Ring Modification/Cleavage: High-energy UV light can lead to the oxidative cleavage of the aromatic ring, though this is typically a slower process.

  • Urea Linkage Cleavage: Photonic energy might also contribute to the cleavage of the C-N bonds in the urea moiety, similar to hydrolysis.

The exact pathway often depends on the solvent, the presence of oxygen, and the wavelength of light used.

Protocol: Confirmatory Photostability Testing

This workflow is designed to assess photostability in a controlled and reproducible manner, consistent with general industry practices.

Caption: Experimental workflow for a confirmatory photostability study.

Section 4: Thermal Degradation Analysis

Understanding the thermal limits of a compound is critical for synthesis, purification, and storage.

FAQ: What are the likely products of thermal decomposition?

Based on studies of similar substituted ureas, the primary thermal degradation pathway is often a retro-addition reaction, breaking the C-N bonds to yield an isocyanate and an amine [5][6].

For 1-methyl-1-(3-nitrophenyl)urea, the expected products would be:

  • 3-nitrophenyl isocyanate

  • Methylamine

At higher temperatures, these initial products can undergo further reactions. For example, isocyanates can trimerize or react with other molecules present[5]. Studies on urea itself show it can decompose to ammonia and isocyanic acid, which can then form biuret and triuret[8][9].

Protocol: TGA-MS for Thermal Profile

Objective: To determine the onset temperature of decomposition and identify the evolved gaseous products.

Methodology:

  • Instrument Setup: Use a Thermogravimetric Analyzer (TGA) coupled via a heated transfer line to a Mass Spectrometer (MS).

  • Sample Preparation: Place a small, accurately weighed amount of the compound (typically 2-5 mg) into the TGA pan.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature where complete decomposition is expected (e.g., 500 °C).

    • Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Data Acquisition:

    • TGA: Continuously record the sample mass as a function of temperature. The resulting curve will show step-wise mass loss events corresponding to decomposition.

    • MS: Continuously scan a relevant mass range (e.g., m/z 10-250) to detect the molecular ions of gases evolved from the sample at different temperatures.

  • Interpretation:

    • Correlate the temperatures of mass loss events on the TGA curve with the appearance of specific ions in the MS data.

    • For example, a mass loss event occurring at 250 °C that coincides with the detection of ions for methylamine (m/z 31, 32) and 3-nitrophenyl isocyanate (m/z 164) would provide strong evidence for the proposed decomposition pathway.

References

  • Cui, F., et al. (2022). Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil. Biology and Fertility of Soils.
  • Zhang, L., et al. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions. Available at: [Link]

  • Zhan, C. G., & Zheng, F. (2012). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Organic & Biomolecular Chemistry. Available at: [Link]

  • Patil, D. B., & Tijare, R. V. (2014). Inhibition of Urease Catalysed Hydrolysis of Urea by Some Nitrophenols. Oriental Journal of Chemistry. Available at: [Link]

  • PubChem. 1-methyl-3-(3-nitrophenyl)urea. PubChem. Available at: [Link]

  • RDiscovery. (2005). Photodegradation study for assessing the environmental fate of some triazine-, urea- and thiolcarbamate-type herbicides. R Discovery. Available at: [Link]

  • Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. Available at: [Link]

  • Otten, M., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers. Available at: [Link]

  • Zheng, F., et al. (2012). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: unexpected substituent effects. Organic & Biomolecular Chemistry. Available at: [Link]

  • Asnad, N. A., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules. Available at: [Link]

  • Gorb, L., & Leszczynski, J. (2006). Urea and urea nitrate decomposition pathways: a quantum chemistry study. The Journal of Physical Chemistry A. Available at: [Link]

  • Ganea, R., et al. (2010). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. Available at: [Link]

  • Peregudov, A. S., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules. Available at: [Link]

  • ResearchGate. (2016). Study of the urea thermal decomposition (pyrolysis) reaction and importance to cyanuric acid production. ResearchGate. Available at: [Link]

  • DTIC. (2012). Metabolic Diversity for Degradation, Detection, and Synthesis of Nitro Compounds and Toxins. Defense Technical Information Center. Available at: [Link]

  • Cheng, J., et al. (2019). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Single Step Transformation of Urea into Metal-Free g-C3N4 Nanoflakes for Visible-Light Photocatalytic Degradation of Crystal Violet Dye. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. International Journal of Environmental Research and Public Health. Available at: [Link]

  • ResearchGate. (2014). Reaction pathways of urea degradation by electrochemically generated reactive chlorine species (RCS). ResearchGate. Available at: [Link]

  • Wang, H., et al. (2022). Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. Catalysts. Available at: [Link]

  • Galiano, F., et al. (2023). Metronidazole photodegradation under solar light with UiO-66-NH2 photocatalyst. Journal of Environmental Chemical Engineering. Available at: [Link]

  • ResearchGate. (2000). Biodegradation of Nitrophenol Compounds. ResearchGate. Available at: [Link]

  • De Jong, J. I., & De Jonge, J. (1952). The hydrolysis of methylene diurea. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Arora, P. K., & Srivastava, A. (2020). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Environmental Science and Health, Part B. Available at: [Link]

  • Rosenkranz, H. S., et al. (1968). Biological and metabolic effects of nitro-somethylurea and nitrosomethylurethan. Journal of the National Cancer Institute. Available at: [Link]

  • Chen, C. C., et al. (2007). Mechanistic studies of the photocatalytic degradation of methyl green: an investigation of products of the decomposition processes. Environmental Science & Technology. Available at: [Link]

Sources

Optimization

SECTION 1: Core Stability Mechanics &amp; Causality (FAQ)

Welcome to the Technical Support & Troubleshooting Center for Urea-Based Scaffolds . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Urea-Based Scaffolds . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique physicochemical challenges of nitrophenyl-substituted ureas.

While the urea scaffold is a cornerstone in medicinal chemistry—capable of forming highly stable hydrogen-bonding networks with kinase and receptor targets—the introduction of strongly electron-withdrawing nitrophenyl groups introduces significant stability liabilities. This guide bridges theoretical chemical kinetics with field-proven bench protocols to help you troubleshoot degradation, optimize formulations, and validate your analytical data.

Q1: Why do my nitrophenyl-substituted ureas degrade so rapidly in aqueous buffers despite being highly stable as a lyophilized powder? The Causality: You are observing a dynamic bond dissociation phenomenon. Nitrophenyl groups are strongly electron-withdrawing. In a diaryl urea linkage, the lone pair on the nitrogen adjacent to the nitrophenyl ring is heavily delocalized into the aromatic ring and the nitro group. This drastically reduces the resonance stabilization of the urea carbonyl. If your molecule is sterically hindered (e.g., ortho-substituted), it is forced out of planarity, preventing stabilizing hydrogen-bonding. This leads to rapid, often pH-independent hydrolysis in aqueous media, with half-lives sometimes as short as 10 minutes 1. In the solid state, the rigid crystal lattice prevents the nucleophilic attack of water, allowing the compound to remain stable for months.

Q2: How does the substitution pattern (e.g., N,N'-diaryl vs. N-alkyl-N'-aryl) affect the hydrolytic half-life? The Causality: Replacing an N-aryl group with an N-alkyl group fundamentally alters the electron density of the urea core. For instance, replacing a 1-(3-nitrophenyl)-3-phenylurea unit with a 1-ethyl-3-(3-nitrophenyl)urea increases hydrolytic stability by 3 to 4 orders of magnitude 2. The aliphatic chain donates electron density and lacks the electron-withdrawing resonance of a second phenyl ring, thereby strengthening the urea C–N bond against nucleophilic attack.

Q3: My compound shows poor metabolic stability in hepatic microsome assays. Is the urea linkage to blame? The Causality: Not necessarily. While urease enzymes readily cleave unhindered ureas 3, the primary liability in your scaffold is likely the nitro group itself. Nitro groups are highly susceptible to nitroreductases, reducing them to hydroxylamines and eventually anilines, which can form reactive, toxic intermediates. Additionally, the aromatic ring is a prime site for CYP450-mediated hydroxylation. If clearance is too fast, consider bioisosteric replacement of the nitrophenyl moiety with a more metabolically inert group (e.g., trifluoromethylphenyl) 4.

SECTION 2: Mechanistic Visualizations

Pathway Urea Nitrophenyl Urea (Intact Scaffold) Intermediate Carbamic Acid + Nitroaniline Urea->Intermediate Hydrolysis (pH independent) Water H2O (Nucleophile) Water->Intermediate Products CO2 + Amine + Nitroaniline Intermediate->Products Rapid Decarboxylation

Fig 1: Hydrolytic degradation pathway of nitrophenyl ureas into nitroaniline and carbon dioxide.

Workflow Prep 1. Stock Prep (Anhydrous DMSO) Dilute 2. Buffer Dilution (pH 5.5 - 7.4) Prep->Dilute Measure 3. UV-Vis/LC-MS (Monitor 357 nm) Dilute->Measure Analyze 4. Kinetic Fit (Calculate t1/2) Measure->Analyze

Fig 2: Standardized experimental workflow for profiling the aqueous stability of urea derivatives.

SECTION 3: Quantitative Stability Profiles

To aid in your structural design choices, refer to the following benchmark data comparing the stability of various urea derivatives. Notice the inverse relationship between thermal stability and hydrolytic stability in aromatic systems.

Compound ClassHydrolytic Half-Life (Aq. Buffer, 25°C)Primary Aqueous DegradantThermal Decomposition Onset
Hindered Diaryl Ureas ~10 minutesAniline derivatives + CO₂> 150°C
1-(3-nitrophenyl)-3-phenylurea ~4.3 hours (258 min)3-nitroanilineModerate
1-ethyl-3-(3-nitrophenyl)urea ~89 months3-nitroanilineHigh
Aliphatic Ureas Years (Highly Stable)Amines + CO₂Lower than aromatic

SECTION 4: Self-Validating Experimental Protocols

Accurate and reproducible stability data is paramount. The following protocols are designed with internal controls to ensure that the degradation you observe is strictly hydrolytic and not an artifact of poor solubility or photolysis.

Protocol A: UV-Vis Kinetic Assay for Aqueous Hydrolysis

Objective: Quantify the pseudo-first-order rate constant ( kobs​ ) by monitoring the release of the nitroaniline leaving group.

  • Stock Preparation: Accurately weigh the nitrophenyl urea and dissolve it in anhydrous, amine-free DMSO to create a 10 mM stock. Self-Validation Check: Run a DMSO-only blank over 24 hours to ensure the compound is not degrading in the stock solution.

  • Buffer Equilibration: Pre-warm your target aqueous buffer (e.g., 0.1 M NaClO₄, pH 7.0) to 25°C in a temperature-controlled quartz cuvette.

  • Initiation: Spike the DMSO stock into the buffer to achieve a final compound concentration of 50 µM. Ensure the final DMSO concentration is ≤1% v/v to prevent co-solvent stabilization artifacts.

  • Data Acquisition: Immediately begin measuring absorbance at 357 nm (the λmax​ for 3-nitroaniline) using a UV-Vis spectrophotometer. Take readings every 2 minutes for fast-degrading hindered ureas, or every hour for stable variants.

  • Kinetic Analysis: Plot Absorbance vs. Time. Fit the curve to a first-order exponential growth equation to extract kobs​ . Calculate the half-life using the formula: t1/2​=ln(2)/kobs​ .

Protocol B: Thermal Stability Assessment via TGA/DSC

Objective: Determine the thermal decomposition temperature and phase transitions to guide solid-state formulation.

  • Sample Preparation: Accurately weigh 4–6 mg of the solid urea derivative into a clean alumina crucible.

  • Atmospheric Control: Load the crucible into a simultaneous thermal analyzer (TGA/DSC). Purge the chamber with dry Nitrogen or Helium at a flow rate of 80–100 mL/min. Crucial Step: An inert atmosphere is required to differentiate pure thermal decomposition from oxidative degradation.

  • Heating Profile: Apply a standard heating rate of 10°C/min from 25°C up to 300°C.

  • Interpretation: Identify the onset temperature of mass loss on the TGA curve. For nitrophenyl ureas, initial mass loss typically corresponds to the cleavage of the urea bond and subsequent volatilization of the resulting isocyanate and aniline fragments.

SECTION 5: References

  • Title: Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics Source: PubMed / Chemistry - A European Journal URL:

  • Title: Recognition of AMP, ADP and ATP through Cooperative Binding by Cu(II) and Zn(II) Complexes Containing Urea and/or Phenylboronic—Acid Moieties Source: MDPI Molecules URL:

  • Title: Stability Showdown: A Comparative Guide to Urea Derivatives from Aromatic and Aliphatic Isocyanates Source: Benchchem URL:

  • Title: Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds Source: PMC (PubMed Central) URL:

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 1-Methyl-1-(3-nitrophenyl)urea: A Comparative Analytical Guide

Executive Summary 1-methyl-1-(3-nitrophenyl)urea (Chemical Formula: C₈H₉N₃O₃, Exact Mass: 195.0644 Da) is a complex urea derivative characterized by a sterically hindered, electron-deficient nitrogen center. The strongly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-methyl-1-(3-nitrophenyl)urea (Chemical Formula: C₈H₉N₃O₃, Exact Mass: 195.0644 Da) is a complex urea derivative characterized by a sterically hindered, electron-deficient nitrogen center. The strongly electron-withdrawing meta-nitro group significantly alters the electron density of the aromatic ring, influencing both the rotational barrier of the urea C-N bond and the molecule's hydrogen-bonding network.

For researchers and drug development professionals, confirming the exact regiochemistry of this compound—specifically proving that the methyl group and the 3-nitrophenyl group reside on the same nitrogen atom (N1), rather than being distributed across N1 and N3—requires a robust, orthogonal analytical approach. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-Ray Crystallography in confirming this specific molecular structure.

Analytical Workflow Visualization

Workflow Start 1-methyl-1-(3-nitrophenyl)urea Sample NMR NMR Spectroscopy (1D & 2D) Start->NMR HRMS LC-HRMS (ESI+) Start->HRMS FTIR FT-IR Spectroscopy Start->FTIR XRay X-Ray Crystallography Start->XRay Regio Regiochemistry & Connectivity NMR->Regio Mass Exact Mass & Fragmentation HRMS->Mass Func Functional Groups (C=O, NO2, NH2) FTIR->Func Conf 3D Conformation & Crystal Packing XRay->Conf Confirm Confirmed Molecular Structure Regio->Confirm Mass->Confirm Func->Confirm Conf->Confirm

Figure 1: Analytical workflow for structural elucidation of 1-methyl-1-(3-nitrophenyl)urea.

Orthogonal Analytical Modalities: A Comparative Analysis

To establish a self-validating structural proof, no single technique is sufficient. Below is a comparative analysis of how each modality addresses specific structural questions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Regiochemistry

While 1D ¹H and ¹³C NMR provide the baseline atomic count, 2D NMR (specifically HSQC and HMBC) is the only solution-phase technique that definitively maps atomic connectivity[1].

  • The Causality of Choice: In 1-methyl-1-(3-nitrophenyl)urea, the N-methyl protons (~3.3 ppm) will show a strong ³J HMBC correlation to the ipso-carbon of the aromatic ring (~145 ppm) and a ²J correlation to the urea carbonyl (~156 ppm)[2]. If the synthesized compound were the constitutional isomer (1-methyl-3-(3-nitrophenyl)urea), the N-methyl protons would not couple to the ipso-aromatic carbon. This makes HMBC the definitive tool for regiochemical assignment[2].

High-Resolution Mass Spectrometry (LC-HRMS): Compositional Confirmation

HRMS provides the exact mass required to confirm the elemental composition (C₈H₉N₃O₃) within a <5 ppm error margin.

  • The Causality of Choice: Electrospray Ionization (ESI+) generates the [M+H]⁺ ion at m/z 196.0716. Collision-Induced Dissociation (CID) in MS/MS mode causes characteristic neutral losses. Urea derivatives typically lose isocyanic acid (HNCO, 43 Da) or ammonia (NH₃, 17 Da)[3]. The fragmentation pattern of a 1,1-disubstituted urea differs significantly from 1,3-disubstituted ureas due to the stability of the resulting secondary amine radical cations.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Mapping

FT-IR serves as a rapid, non-destructive method to confirm the presence of necessary functional groups before committing to more expensive NMR or SCXRD analysis.

  • The Causality of Choice: The asymmetric and symmetric stretching of the NO₂ group at ~1530 cm⁻¹ and ~1350 cm⁻¹ confirms the nitroaromatic system. The urea carbonyl (Amide I band) appears in the 1681–1600 cm⁻¹ range[4], shifted slightly due to the electron-withdrawing nature of the nitrophenyl group. Crucially, the primary amine (-NH₂) exhibits a characteristic double peak (symmetric and asymmetric N-H stretch) in the 3469–3248 cm⁻¹ region[4], which distinguishes it from the secondary amine (single peak) found in 1,3-disubstituted ureas.

Quantitative Performance Comparison

The following table summarizes the operational and structural performance of each analytical alternative.

Analytical ModalityPrimary Structural OutputSample RequirementRegiochemical ConfidenceRelative Cost / Throughput
2D NMR (HMBC/HSQC) Atomic connectivity, Regiochemistry5–15 mgHigh (Definitive)High / Medium
LC-HRMS (MS/MS) Exact mass, Elemental composition< 1 µgLow (Isomers share exact mass)Medium / High
FT-IR Spectroscopy Functional group identification1–5 mgMedium (Infers substitution)Low / High
X-Ray Crystallography Absolute 3D conformation, PackingSingle quality crystalHigh (Definitive)Very High / Low

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false-positive structural confirmations.

Protocol 1: Regiochemical Validation via 2D NMR (HMBC)

Rationale: 1D NMR cannot definitively distinguish constitutional isomers. HMBC maps the 2- and 3-bond heteronuclear couplings to prove the methyl group's location.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO is selected over CDCl₃ to disrupt intermolecular hydrogen bonding and slow the proton exchange rate of the urea -NH₂ group, yielding sharper, quantifiable signals[2].

  • System Suitability & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automated 3D shimming. Calibrate the 90° ¹H pulse width specifically for this sample to maximize magnetization transfer efficiency.

  • Acquisition: Run a gradient-selected HMBC (gHMBC) experiment optimized for a long-range coupling constant (ⁿJCH) of 8 Hz. Acquire 4-8 scans per increment with 256 t1 increments.

  • Data Interpretation (Self-Validation): Identify the N-methyl proton singlet (~3.3 ppm). Trace its HMBC correlations. A valid 1,1-disubstituted structure must show a cross-peak to both the urea carbonyl carbon (~156 ppm) and the ipso-aromatic carbon (~145 ppm)[1][2]. The absence of the ipso-carbon correlation acts as an internal fail-safe, invalidating the 1,1-substitution hypothesis.

Protocol 2: Compositional Confirmation via LC-HRMS

Rationale: High-resolution mass spectrometry confirms the exact elemental composition and provides structural clues through controlled fragmentation.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to promote efficient positive ionization.

  • System Calibration (Lock Mass): Continuously infuse a lock mass reference (e.g., Leucine Enkephalin, m/z 556.2771) into the ESI source. Causality: This creates a self-validating system where instrumental mass drift is corrected in real-time, ensuring mass accuracy remains strictly < 3 ppm.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes to separate the analyte from potential synthesis byproducts[3].

  • MS/MS Acquisition: Operate the mass spectrometer in positive ESI mode. Isolate the theoretical[M+H]⁺ precursor ion (m/z 196.0716) and apply a normalized collision energy (NCE) of 20-30 eV.

  • Fragmentation Analysis: Analyze the MS/MS spectrum for the characteristic loss of isocyanic acid (HNCO, -43 Da) or ammonia (NH₃, -17 Da)[5]. The exact mass of the precursor combined with these specific neutral losses confirms the urea core structure.

References

  • MDPI. "Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity." Available at: [Link]

  • RSC Publishing. "Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity." Available at:[Link]

  • Czech Journal of Animal Science. "Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography." Available at: [Link]

  • PubMed. "Analytical methods for measuring urea in pharmaceutical formulations." Available at: [Link]

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Comparative

Part 1: Herbicidal Activity - Potent Inhibitors of Photosynthesis

An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Phenylureas For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Phenylureas

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of chemical scaffolds is fundamental to the rational design of novel, effective molecules. The substituted phenylurea core is a remarkably versatile scaffold, forming the basis of widely used agricultural herbicides and a growing class of targeted anticancer therapeutics.[1][2] Its central urea moiety provides a rigid and effective hydrogen bonding platform, while the flanking phenyl rings offer extensive opportunities for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This guide provides a comparative analysis of the SAR of substituted phenylureas in their two primary applications: herbicidal and anticancer agents. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for professionals in agrochemical and pharmaceutical research.

Substituted phenylureas were among the first synthetic herbicides and remain a cornerstone of modern weed management.[2][3] Their efficacy stems from a highly specific mode of action: the disruption of photosynthesis at Photosystem II (PSII).[4][5][6]

Mechanism of Action: Blocking the Photosynthetic Electron Transport Chain

The herbicidal power of phenylureas lies in their ability to inhibit the photosynthetic electron transport chain within the chloroplasts of susceptible plants.[4] They bind to a specific niche on the D1 protein of the PSII complex, the same site normally occupied by the mobile electron carrier plastoquinone (QB).[4] By competitively blocking this binding site, the phenylurea molecule physically obstructs the flow of electrons from the primary quinone acceptor (QA) to QB.[5]

This interruption halts the production of ATP and NADPH, the energy currency and reducing power essential for CO2 fixation and plant growth.[4] Furthermore, the blockage leads to an accumulation of reactive oxygen species, which cause lipid peroxidation, membrane damage, and ultimately, cell death.[4]

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex Light Light P680 P680 Light->P680 Excites QA QA P680->QA e- D1_Protein D1 Protein (QB Site) QA->D1_Protein e- QB Plastoquinone (QB) D1_Protein->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Transfer Phenylurea Phenylurea Herbicide Phenylurea->D1_Protein Binds & Blocks caption Inhibition of Photosystem II by Phenylurea Herbicides.

Caption: Inhibition of Photosystem II by Phenylurea Herbicides.

Structure-Activity Relationship of Phenylurea Herbicides

The herbicidal potency of phenylureas is highly dependent on the substitution patterns on both the phenyl ring and the urea nitrogen atoms.

  • N-Terminus Substitutions: For maximal activity, one of the urea nitrogens (the one not attached to the phenyl ring) should be substituted with small alkyl groups. An N,N-dimethyl substitution is common and highly effective, as seen in compounds like Monuron and Diuron.[7] An N-methoxy-N-methyl substitution is also prevalent, as in Linuron.[7] Larger substituents on this nitrogen generally lead to a decrease in activity.

  • Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring are critical for binding affinity to the D1 protein.

    • Electronic Effects: Electron-withdrawing groups on the phenyl ring generally increase herbicidal activity.

    • Positional Effects: Substitution at the para- (4) position is often optimal. A second substitution at the meta- (3) position can further enhance potency. The 3,4-dichloro substitution, as found in Diuron and Linuron, is particularly effective.[8][9]

Table 1: Comparative Efficacy of Substituted Phenylurea Herbicides

HerbicideStructure (Key Substitutions)Target WeedsED50 / GR50 (g/ha)Reference(s)
Monuron 4-chloro (phenyl); N,N-dimethyl (urea)Broadleaf weeds, grassesVaries by soil type and species[3][3]
Diuron 3,4-dichloro (phenyl); N,N-dimethyl (urea)Broadleaf weeds, grassesVaries by soil type and species[3][3]
Linuron 3,4-dichloro (phenyl); N-methoxy, N-methyl (urea)Broadleaf weeds, grassesNot specified[10]
Isoproturon 4-isopropyl (phenyl); N,N-dimethyl (urea)Annual grassesNot specified[11]
Metoxuron 4-(3-chloro-4-methoxyphenyl); N,N-dimethylBroadleaf weeds in cerealsNot specified[5]

Note: Efficacy data (ED50/GR50) is highly dependent on the target species, soil type, and environmental conditions. The values are presented to illustrate relative potency trends.[3]

Experimental Protocol: Whole-Plant Pot Bioassay for Herbicidal Activity

This protocol provides a reliable method for determining the dose-response of a weed species to a phenylurea herbicide, allowing for the calculation of the concentration that causes a 50% reduction in growth (GR50).[4]

Objective: To assess the pre-emergence herbicidal efficacy of substituted phenylurea compounds on a target weed species.

Methodology:

  • Pot Preparation: Fill pots (e.g., 10 cm diameter) with a standardized soil mix.

  • Seeding: Sow seeds of the target weed species (e.g., ryegrass, mustard) at a uniform depth.

  • Herbicide Application:

    • Prepare a stock solution of the test phenylurea compound in a suitable solvent (e.g., acetone with a surfactant).

    • Create a dilution series to achieve a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g/ha).

    • Apply the herbicide solutions evenly to the soil surface of each pot using a laboratory sprayer. Include a control group treated only with the solvent system.

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity. Water the pots as needed.

  • Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass from each pot.

  • Analysis:

    • Dry the harvested biomass in an oven at 70°C for 72 hours and record the dry weight.[4]

    • Calculate the percent growth inhibition relative to the untreated control for each concentration.

    • Use non-linear regression analysis to fit the dose-response data and determine the GR50 value.[12]

Raf_MEK_ERK_Pathway GrowthFactor GrowthFactor Receptor Receptor GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Phenylurea Phenylurea Inhibitor Phenylurea->Raf Inactivates caption Inhibition of the Raf/MEK/ERK Pathway.

Caption: Inhibition of the Raf/MEK/ERK Pathway.

Structure-Activity Relationship of Anticancer Phenylureas

The design of potent and selective phenylurea-based kinase inhibitors relies on the careful selection of substituents on both aryl rings.

  • Central Urea Moiety: The N-H protons of the urea are critical hydrogen bond donors that interact with the kinase hinge region. N-methylation of these protons typically abolishes activity.

  • "Head" Group (Hinge-Binding): This aromatic or heteroaromatic ring must be appropriately substituted to form key interactions. Small, polar groups are often favored.

  • "Tail" Group (Hydrophobic Pocket): This ring extends into a larger, more variable hydrophobic pocket. Substitutions here are critical for modulating potency and selectivity against different kinases. Electron-withdrawing groups, such as trifluoromethyl (-CF3) or halogens, are frequently used to enhance binding and improve metabolic stability. [13] Table 2: Comparative Anticancer Activity of Substituted Phenylurea Derivatives

CompoundKey SubstitutionsTarget Cell LineIC50 (µM)Reference(s)
Sorafenib 4-chloro-3-(trifluoromethyl)phenyl (tail)VariousVaries (e.g., 0.10 µM for C-RAF kinase)[14][15]
Compound 16j N'-alkyl, N-3-bromoacetylaminophenylCEM (Leukemia)0.38[1]
MCF-7 (Breast)2.11[1]
Compound 1e (Structure not fully specified)C-RAF Kinase0.10[15]
Compound 21 N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamideLeukemia subpanel~13.6-14.9 (GI50)[16]
N-(4-chlorobenzoyl)-N'-phenylthiourea 4-Cl on benzoyl moietyMCF-7 (Breast)0.49[13]
N-(2,4-dichlorobenzoyl)-N'-phenylthiourea 2,4-diCl on benzoyl moietyMCF-7 (Breast)0.31[13]

*Note: These are phenylthiourea analogs, demonstrating that the sulfur bioisostere of the urea oxygen retains and can enhance activity. [13]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [17][18]It is a standard preliminary assay for determining the half-maximal inhibitory concentration (IC50) of potential anticancer compounds. [19] Objective: To determine the IC50 value of a substituted phenylurea compound against a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well microplate at a predetermined density (e.g., 5,000–10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. [13][18]2. Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for untreated cells (control) and medium-only (background).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [17][19]Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [20]5. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [21]Shake the plate gently for 15 minutes. 6. Measurement & Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm). [19] * Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (e.g., a four-parameter logistic model) to calculate the IC50 value. [22][23]

Caption: Experimental workflow for an MTT cell viability assay.

Conclusion and Future Outlook

The substituted phenylurea scaffold demonstrates remarkable versatility, acting as a potent inhibitor of distinct biological targets in plants and humans through varied but specific structure-activity relationships. For herbicidal action, activity is driven by substitutions that optimize binding to the D1 protein in Photosystem II, typically involving small N-alkyl groups and electron-withdrawing substituents on the phenyl ring. In contrast, anticancer activity relies on a diaryl urea structure that effectively mimics ATP to inhibit protein kinases, with substitutions on both rings being crucial for fine-tuning potency and selectivity.

The continued exploration of this scaffold is a promising avenue for both agrochemical and pharmaceutical development. Future research will likely focus on creating novel derivatives with enhanced selectivity to reduce off-target effects, overcoming resistance mechanisms, and improving pharmacokinetic profiles. The use of bioisosteric replacements for the phenyl rings or the central urea moiety could lead to the discovery of next-generation compounds with superior properties and novel intellectual property. [24][25]The foundational SAR principles outlined in this guide provide a robust framework for the rational design of these future innovations.

References

  • BenchChem. (n.d.). Phenylurea Compounds as Agricultural Herbicides.
  • ResearchHub. (2024, April 2).
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  • Sheets, T. J. (1958). The Comparative Toxicities of Four Phenylurea Herbicides in Several Soil Types. Weeds, 6(4), 413–424. Cambridge University Press. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Metoxuron and Other Phenylurea Herbicides for Weed Management. BenchChem.
  • Li, Y., et al. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. Scientific Reports, 8(1), 3195. PubMed. [Link]

  • Tixier, C., et al. (2009). Phenylurea Herbicides. In The Handbook of Environmental Chemistry. ResearchGate. [Link]

  • Naik, S. B., & Joshi, V. (2001). Synthesis of New Substituted N1-Alkoxycarbonyl-N2-Phenylureas and Their Fungicidal Activity Against Agro-Fungi. Oriental Journal of Chemistry, 18(1). [Link]

  • Singh, H. L., & Singh, S. P. (2008). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. European Journal of Medicinal Chemistry, 43(9), 1895-1902. PubMed. [Link]

  • Google Patents. (1986). The preparation method of substituted phenyl urea. CN86101095A.
  • Ghorab, M. M., et al. (2015). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 20(7), 12052-12068. MDPI. [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]

  • Varga, B., et al. (2016). Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. Journal of Environmental Science and Health, Part B, 51(4), 225-233. Taylor & Francis Online. [Link]

  • BenchChem. (n.d.).
  • Phakhodee, W., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(4), 317-327. Taylor & Francis Online. [Link]

  • Semantic Scholar. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. [Link]

  • Varga, B., et al. (2016). Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. PubMed, 51(4), 225-33. [Link]

  • RSC Publishing. (2025, November 17). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. [Link]

  • Unknown. (n.d.).
  • Murthy, Y. L. N., et al. (2013). Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as novel anticancer agents in human leukaemia HL-60 cells. European Journal of Medicinal Chemistry, 62, 545-55. PubMed. [Link]

  • El-Damasy, A. K., et al. (2020). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic Chemistry, 94, 103441.
  • Gerwick, B. C., et al. (2000). Structure-activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 56(4), 367-374.
  • Wang, Y., et al. (2013). Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. Bioorganic & Medicinal Chemistry Letters, 23(3), 749-752. PubMed. [Link]

  • Camilleri, P., et al. (1987). Structure-activity relationships in the Hill inhibitory activity of substituted phenylureas. Journal of Agricultural and Food Chemistry, 35(5), 841-845. ACS Publications. [Link]

  • Ye, Q., et al. (2015). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 665-669. PMC. [Link]

  • ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. [Link]

  • Kos, J., et al. (2021). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 26(14), 4301. MDPI. [Link]

  • PRISM BioLab. (2023, April 12). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

  • Semantic Scholar. (2000). Structure-activity relationships for a new family of sulfonylurea herbicides. [Link]

  • Unknown. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • PMC. (n.d.). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. [Link]

  • BenchChem. (n.d.).
  • edX. (n.d.). IC50 Determination. [Link]

  • ResearchGate. (n.d.). Guidelines for accurate EC50/IC50 estimation. [Link]

  • ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. [Link]

  • Tse, E. G., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Figshare. [Link]

  • Current Opinion in Investigational Drugs. (2004). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]

  • RSC Publishing. (n.d.). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. [Link]

  • Drug Hunter. (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]

  • Strumberg, D. (2006). Role of Raf kinase in cancer: therapeutic potential of targeting the Raf/MEK/ERK signal transduction pathway. Expert Review of Anticancer Therapy, 6(8), 1145-1155. PubMed. [Link]

  • PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

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Validation

A Comparative Guide to Kinase Inhibitors: Evaluating Novel Compounds Against Established Therapeutics

This guide provides a comprehensive framework for the evaluation of novel kinase inhibitors, using the hypothetical compound 1-methyl-1-(3-nitrophenyl)urea as a case study against well-established inhibitors of the MAPK/...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the evaluation of novel kinase inhibitors, using the hypothetical compound 1-methyl-1-(3-nitrophenyl)urea as a case study against well-established inhibitors of the MAPK/ERK and PI3K/AKT signaling pathways. While specific experimental data for 1-methyl-1-(3-nitrophenyl)urea as a kinase inhibitor is not extensively available in public literature, its aryl urea scaffold is a common feature in many kinase inhibitors.[1][2] This guide will, therefore, serve as a roadmap for researchers and drug development professionals on how to characterize and compare a novel chemical entity against established drugs, ensuring scientific integrity and a logical, data-driven approach.

We will focus on comparing our hypothetical compound's potential profile with that of Trametinib, a MEK inhibitor, and Alpelisib, a PI3Kα inhibitor. These pathways are critical in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[3][4][5]

Section 1: In Vitro Kinase Inhibition Profile

The foundational step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is crucial for understanding its mechanism of action and potential off-target effects.

Comparative Kinase Inhibition Data

For a novel compound like 1-methyl-1-(3-nitrophenyl)urea, one would first perform a broad kinase screen. The results would then be compared to the known profiles of established inhibitors.

InhibitorTarget KinaseIC50 (nM)Kinase Selectivity
1-methyl-1-(3-nitrophenyl)urea Hypothetical DataTo Be DeterminedTo Be Determined
Trametinib MEK1/2~0.7 / ~1.6Highly selective for MEK1/2
Alpelisib PI3Kα~5Selective for the p110α isoform of PI3K[6]
Buparlisib Pan-PI3K~52 (p110α)Pan-Class I PI3K inhibitor[6][7]
Dabrafenib BRAF V600E~0.8Potent inhibitor of BRAF V600E mutant kinase[8]

This table presents a template for comparing kinase inhibition data. The data for established inhibitors is sourced from public information.

Experimental Protocol: In Vitro Kinase Assay

The following protocol outlines a common method for determining the IC50 of a compound against a specific kinase.

Principle: The assay measures the amount of ADP produced from the kinase's phosphorylation of a substrate. A decrease in ADP production in the presence of the test compound indicates inhibition.[9][10]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a serial dilution of the test compound in the assay buffer.

    • Prepare a solution of the target kinase, its specific substrate, and ATP in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted test compound or vehicle control (DMSO) to each well.

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.[11]

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).[9]

  • Data Analysis:

    • Measure the luminescence or fluorescence signal, which is proportional to the ADP concentration.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Section 2: Cellular Activity and Cytotoxicity

Moving from a biochemical to a cellular context is a critical step to assess the compound's ability to engage its target within a living system and to evaluate its therapeutic window.

Comparative Cell Viability Data

The following table structure is used to compare the effect of different inhibitors on the proliferation of cancer cell lines with known genetic backgrounds.

Cell LineRelevant Mutation1-methyl-1-(3-nitrophenyl)urea GI50 (µM)Trametinib GI50 (µM)Alpelisib GI50 (µM)
A375 BRAF V600ETo Be Determined~0.01>10
MCF-7 PIK3CA E545KTo Be Determined>10~0.5
HCT116 KRAS G13D, PIK3CA H1047RTo Be Determined~0.1~1

This table illustrates how to present comparative cell viability data. The GI50 (concentration for 50% growth inhibition) values for known inhibitors are representative.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][14][15]

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 4 hours at 37°C.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[15][16]

    • Measure the absorbance at 570 nm using a microplate reader.[13][16]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Section 3: Target Engagement and Signaling Pathway Modulation

Confirming that the compound inhibits the intended signaling pathway within the cell is essential for validating its mechanism of action.

Signaling Pathway Diagrams

The MAPK/ERK and PI3K/AKT pathways are central to cell signaling and are often dysregulated in cancer.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK (MAP2K) Target of Trametinib Raf->MEK Dabrafenib (BRAF inhibitor) ERK ERK (MAPK) MEK->ERK Trametinib Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Target of Alpelisib RTK->PI3K PIP3 PIP3 PI3K->PIP3 Alpelisib PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: The PI3K/AKT Signaling Pathway.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of pathway activation. [17][18] Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the protein of interest.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for a specified time (e.g., 2 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [17] * Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. [17] * Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane. [18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. [18] * Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., p-ERK, p-AKT) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [17]

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [17] * Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

Section 4: Conclusion and Future Directions

The comprehensive evaluation of a novel kinase inhibitor requires a multi-faceted approach, from initial biochemical screens to detailed cellular and mechanistic studies. For a compound like 1-methyl-1-(3-nitrophenyl)urea, the path to validation would involve generating the types of data outlined in this guide. By comparing its performance against well-characterized inhibitors such as Trametinib and Alpelisib, researchers can build a strong data package to support its further development.

Future studies should include in vivo efficacy and safety assessments in relevant animal models, as well as more extensive off-target profiling to ensure a favorable therapeutic index. The logical and rigorous application of the experimental frameworks described herein is paramount for the successful translation of a promising chemical entity into a clinically viable therapeutic.

References

  • GeneGlobe. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Castel, P., et al. (2019). The present and future of PI3K inhibitors for cancer therapy. Nature Cancer, 1(1), 1-13.
  • Sun, Y., et al. (2015). ERK/MAPK signalling pathway and tumorigenesis. Oncology Letters, 10(5), 2613-2619.
  • National Cancer Institute. (2022). FDA approves dabrafenib–trametinib for BRAF-positive cancers.
  • Abcam. (n.d.). MTT assay protocol.
  • Wikipedia. (n.d.). MAPK/ERK pathway.
  • Novartis. (2022). Novartis Tafinlar + Mekinist receives FDA approval for first tumor-agnostic indication for BRAF V600E solid tumors.
  • Vasan, N., et al. (2019). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. FEBS Journal, 286(16), 3126-3143.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Boster Bio. (n.d.). ERK Signaling Pathway.
  • Cuevas-Navarro, A., et al. (2021). Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates. International Journal of Molecular Sciences, 22(16), 8683.
  • Massacesi, C., et al. (2016). PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. OncoTargets and Therapy, 9, 203-210.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • WebMD. (2024). PI3K Inhibitors for ER+ Breast Cancer.
  • Nasser, M., et al. (2025). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 17(11), 2943.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Melanoma Research Foundation. (2013). FDA Approves Two New Drugs For Metastatic Melanoma.
  • U.S. Food and Drug Administration. (2023). FDA approves encorafenib with binimetinib for metastatic non-small cell lung cancer with a BRAF V600E mutation.
  • U.S. Food and Drug Administration. (2022). FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation.
  • Signore, R., et al. (2025). Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies?. Expert Opinion on Investigational Drugs, 1-16.
  • Singh, A., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Translational Medicine, 21(1), 534.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
  • Immuneering. (n.d.). Clinical Trials | Deep Cyclic MEK Inhibitor Studies.
  • Signore, R., et al. (2025). Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies?. Expert Opinion on Investigational Drugs, 1-16.
  • ResearchGate. (n.d.). MEK inhibitors in clinical trials | Download Table.
  • Cell Signaling Technology. (2005). Western Blotting Protocol.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • Springer Protocols. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • Abcam. (n.d.). Western blot protocol.
  • Probechem. (n.d.). LN-1-255 | Beta-lactamase inhibitor.
  • Papp-Wallace, K. M., et al. (2017). Activity of the β-Lactamase Inhibitor LN-1-255 against Carbapenem-Hydrolyzing Class D β-Lactamases from Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 61(12), e01172-17.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • PrepChem.com. (n.d.). Synthesis of 1-(3-Nitrophenyl)-3-(pentanimidoyl)urea.
  • Promega Corporation. (n.d.). p38α Kinase Assay.
  • BMG LABTECH. (2020). Kinase assays.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Sigma-Aldrich. (n.d.). 1-benzyl-1-methyl-3-(4-methyl-3-nitrophenyl)urea.
  • Tota, M. R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 64(14), 9846-9884.
  • Komarov, I. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3505.
  • Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483.
  • Google Patents. (n.d.). IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE.
  • ResearchGate. (n.d.). Scheme-2: Synthesis of o, m, p-nitro symmetrical 1,3-disubstituted urea.
  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125.
  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125.
  • ResearchGate. (2025). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes.

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Comparative

"comparative analysis of different synthesis routes for substituted ureas"

An in-depth comparative analysis of synthesis routes for substituted ureas requires moving beyond basic textbook reactions to evaluate the thermodynamic, kinetic, and operational realities of modern chemical development....

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthesis routes for substituted ureas requires moving beyond basic textbook reactions to evaluate the thermodynamic, kinetic, and operational realities of modern chemical development. Substituted ureas are critical pharmacophores in drug discovery (e.g., soluble epoxide hydrolase inhibitors, kinase inhibitors) and essential scaffolds in agrochemicals.

As the industry shifts from highly reactive, toxic C1 sources to sustainable alternatives, selecting the optimal synthesis route demands a rigorous evaluation of atom economy, process safety, and substrate scope. This guide provides a mechanistic and operational comparison of the three primary methodologies: Traditional Phosgene/Isocyanate chemistry, Transition-Metal Catalyzed Oxidative Carbonylation (CO), and Direct CO₂ Fixation.

Route 1: Traditional Phosgene & Isocyanate Chemistry

Historically, the synthesis of unsymmetrical ureas has relied on the reaction of amines with phosgene or its derivatives (diphosgene, triphosgene) to generate an isocyanate intermediate, followed by the nucleophilic addition of a second amine [1].

Mechanistic Causality: The extreme electrophilicity of the phosgene carbonyl carbon ensures rapid, quantitative conversion. The reaction is kinetically driven; the elimination of HCl (often sequestered by a tertiary amine base) makes the formation of the isocyanate essentially irreversible. However, this high reactivity comes at the cost of severe toxicity and the generation of stoichiometric salt byproducts, drastically lowering the overall atom economy.

Experimental Protocol: Triphosgene-Mediated Synthesis Self-Validating Metric: The controlled evolution of CO₂ gas during the initial addition serves as a visual confirmation of triphosgene decomposition into the active phosgene monomer.

  • Preparation: In a well-ventilated fume hood, dissolve Amine A (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Electrophile Generation: Add triphosgene (0.35 eq) dropwise as a solution in DCM. Causality: Triphosgene is a solid and safer to handle than phosgene gas, but it requires strict temperature control (0 °C) to prevent thermal runaway during its in situ decomposition.

  • Coupling: After 30 minutes, add Amine B (1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. The phase separation removes the DIPEA-HCl salts, leaving the highly organic-soluble urea in the DCM layer.

Route 2: Transition-Metal Catalyzed Oxidative Carbonylation

To circumvent the hazards of phosgene, palladium-catalyzed oxidative carbonylation utilizes carbon monoxide (CO) as the C1 source. This route couples amines and CO in the presence of an oxidant (typically O₂) [2].

Mechanistic Causality: The catalytic cycle operates via a Pd(II)/Pd(0) redox process. Pd(II) coordinates the amine and CO, followed by migratory insertion to form a palladium-carbamoyl species. Nucleophilic attack by a second amine yields the urea and reduces the metal to Pd(0). The critical challenge is preventing the precipitation of inactive "Pd black." This is solved by introducing an iodide source (e.g., KI) and O₂, which rapidly reoxidize Pd(0) back to the active Pd(II) state.

Experimental Protocol: Pd-Catalyzed Oxidative Carbonylation Self-Validating Metric: The steady drop in autoclave pressure directly correlates to the stoichiometric consumption of CO and O₂, allowing for real-time kinetic monitoring of the reaction progress.

  • Setup: Charge a high-pressure autoclave with Amine (1.0 eq), PdI₂ (1 mol%), KI (10 mol%), and dimethoxyethane (DME) as the solvent.

  • Pressurization: Seal and purge the vessel, then pressurize to 20 atm with a 4:1 mixture of CO and air. Causality: Using a precise 4:1 ratio provides the necessary oxygen for catalytic turnover while strictly maintaining the gas mixture outside the explosive limits of CO/O₂.

  • Reaction: Heat the mixture to 90–100 °C for 16 hours under vigorous stirring.

  • Isolation: Cool to room temperature, vent the gases safely through a scrubber, filter the mixture through a Celite pad to remove catalyst traces, and purify via recrystallization.

Route 3: Direct CO₂ Fixation (The Green Frontier)

The most sustainable approach utilizes carbon dioxide (CO₂) as the carbonyl source [3]. However, CO₂ is at the bottom of the thermodynamic energy well. The reaction of CO₂ with amines produces water, making the process thermodynamically uphill unless the water is continuously removed.

Mechanistic Causality: To drive the equilibrium forward, a thermodynamic sink is required. Recent advancements utilize dehydrating agents, such as Mitsunobu reagents (e.g., DBAD and nBu₃P), which react with the generated water to form stable phosphine oxides and hydrazines, effectively pulling the reaction to completion at room temperature [4].

Experimental Protocol: Dehydrative CO₂ Coupling Self-Validating Metric: The formation of the tri-n-butylphosphine oxide byproduct can be monitored via ³¹P NMR (a distinct shift appearing around +30 ppm), providing an independent, quantifiable marker of urea conversion.

  • Activation: Dissolve Amine A (1.0 eq), Amine B (1.0 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) in anhydrous acetonitrile.

  • CO₂ Introduction: Bubble dry CO₂ gas through the solution at 1 atm for 10 minutes at room temperature. Causality: DBU acts as a strong, non-nucleophilic base that captures CO₂ and the amine to form a transient, activated carbamate salt.

  • Dehydration: Add di-tert-butyl azodicarboxylate (DBAD, 1.2 eq) and tri-n-butylphosphine (nBu₃P, 1.2 eq). Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture and isolate the urea via flash column chromatography to separate it from the phosphine oxide byproduct.

Comparative Data Analysis

The following table synthesizes the quantitative performance and operational parameters of each route, allowing for an objective selection based on scale and laboratory capabilities.

Synthesis RouteC1 SourceTypical YieldsAtom EconomyByproductsSafety & Operational Profile
Traditional Isocyanate Phosgene / Triphosgene85–98%LowHCl, Amine SaltsCritical: Highly toxic reagents; requires strict engineering controls.
Oxidative Carbonylation Carbon Monoxide (CO)70–95%HighH₂OHigh: Requires high-pressure autoclaves and management of toxic/explosive gases.
Direct CO₂ Fixation Carbon Dioxide (CO₂)50–90%Medium-High*H₂O (or reagent waste)Low: Benign C1 source; *Atom economy drops if stoichiometric dehydrating agents are used.

Strategic Decision Workflow

RouteComparison Start Substituted Urea Synthesis Phosgene Phosgene / Isocyanate (C1 Source: COCl2) Start->Phosgene Traditional CO_Route Oxidative Carbonylation (C1 Source: CO) Start->CO_Route Transition Metal CO2_Route Direct Fixation (C1 Source: CO2) Start->CO2_Route Green Chemistry Mech1 Nucleophilic Addition (-HCl) Phosgene->Mech1 Mech2 Pd(II) Migratory Insertion & Reductive Elimination CO_Route->Mech2 Mech3 Dehydration-Driven Equilibrium Shift CO2_Route->Mech3 Pros1 High Yield Broad Scope Mech1->Pros1 Pros2 High Atom Economy Catalytic Mech2->Pros2 Pros3 Greenest Route Abundant C1 Mech3->Pros3

Mechanistic workflow and strategic selection criteria for urea synthesis routes.

Conclusion

The selection of a urea synthesis route is a balancing act between reactivity, safety, and sustainability. While phosgene-based methods remain the most reliable for immediate, small-scale library synthesis due to their broad substrate scope, they are increasingly untenable for large-scale manufacturing. Transition-metal catalyzed CO carbonylation offers an elegant, atom-economical bridge, provided the infrastructure supports high-pressure gas handling. Ultimately, the direct fixation of CO₂ represents the future of urea synthesis, with ongoing research focused on replacing stoichiometric dehydrating agents with fully catalytic, water-tolerant systems.

References

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
  • Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines American Chemical Society (ACS)
  • Synthesis of Ureas
  • Synthesis of 11C-Labelled Symmetrical Ureas via the Rapid Incorporation of [11C]CO₂ into Aliphatic and Aromatic Amines ResearchG
Validation

Spectroscopic Comparison Guide: Differentiating 1-Methyl-1-(3-nitrophenyl)urea Isomers

Substituted phenylurea derivatives are foundational scaffolds in both medicinal chemistry (acting as potent kinase inhibitors and anticancer agents) and agricultural science (serving as photosystem II inhibitors)[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Substituted phenylurea derivatives are foundational scaffolds in both medicinal chemistry (acting as potent kinase inhibitors and anticancer agents) and agricultural science (serving as photosystem II inhibitors)[1][2]. During the synthesis and scale-up of these compounds, distinguishing between constitutional isomers—specifically N,N -disubstituted versus N,N′ -disubstituted ureas—is a critical analytical bottleneck.

This guide provides a definitive, objective spectroscopic framework for differentiating 1-methyl-1-(3-nitrophenyl)urea (Isomer A)[3] and 1-methyl-3-(3-nitrophenyl)urea (Isomer B)[4]. By analyzing the causality behind their spectral behaviors, researchers can implement self-validating workflows to ensure unambiguous structural assignment.

Structural Rationale & Spectroscopic Causality

The differentiation of these isomers relies on understanding how the position of the methyl group fundamentally alters the molecule's electron delocalization, hydrogen-bonding capacity, and spin-spin coupling networks.

  • Isomer A: 1-methyl-1-(3-nitrophenyl)urea This is an N,N -disubstituted urea. The methyl group and the electron-withdrawing 3-nitrophenyl ring share the same nitrogen atom. The opposite terminus is an unsubstituted −NH2​ group. Spectroscopically, this terminal group behaves similarly to a primary amide, capable of extensive intermolecular hydrogen bonding.

  • Isomer B: 1-methyl-3-(3-nitrophenyl)urea This is an N,N′ -disubstituted urea. The methyl group is located on the terminal nitrogen, resulting in two distinct secondary amine-like ( −NH ) environments. The physical separation of the methyl group from the phenyl ring alters the fragmentation pathways in mass spectrometry and introduces scalar coupling between the methyl protons and the adjacent −NH proton.

Experimental Protocols: A Self-Validating Workflow

To prevent false positives caused by solvent exchange or molecular conformers, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition ( 1 H, 13 C, 2D COSY)
  • Solvent Selection (Critical Step): Dissolve 10–15 mg of the sample in anhydrous DMSO-d6​ .

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, locking the urea −NH protons and preventing rapid chemical exchange. If CDCl3​ or D2​O were used, the −NH signals would broaden or disappear, and the crucial spin-spin coupling of the −NH-CH3​ group in Isomer B would collapse into a singlet, leading to a false identification of Isomer A.

  • Variable Temperature (VT) Validation: Acquire the initial spectrum at 298 K. Phenylureas exhibit restricted rotation around the C-N bond due to resonance-induced partial double-bond character, often resulting in broadened signals or rotameric peaks[5].

    • Self-Validation: If peak doubling or severe broadening is observed in the aromatic region, heat the sample to 353 K (80 °C). True rotamers will coalesce into sharp, time-averaged singlets, whereas impurities or diastereomeric mixtures will remain distinct[5].

Protocol B: ATR-FTIR Spectroscopy
  • Sample Preparation: Analyze the neat solid sample using an Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe).

    • Causality: Avoid traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric water produces a broad −OH stretch (~3400 cm−1 ) that completely masks the diagnostic −NH and −NH2​ stretching frequencies required to differentiate these isomers.

Protocol C: LC-ESI-MS/MS Fragmentation
  • Ionization & CID: Utilize positive ion mode Electrospray Ionization (ESI+). Isolate the [M+H]+ precursor ion at m/z 196.18. Apply a collision energy ramp (15–35 eV) to induce Collision-Induced Dissociation (CID).

    • Self-Validation: To confirm the identity of the product ions, perform an MS3 experiment on the primary fragment to verify it matches the known fragmentation fingerprint of either 3-nitroaniline or N -methyl-3-nitroaniline.

Quantitative Spectroscopic Data Comparison

The following tables summarize the expected quantitative data for both isomers, highlighting the diagnostic markers.

Table 1: Nuclear Magnetic Resonance ( 1 H and 13 C NMR) Data

Data acquired in DMSO-d6​ at 298 K.

Spectroscopic FeatureIsomer A: 1-methyl-1-(3-nitrophenyl)ureaIsomer B: 1-methyl-3-(3-nitrophenyl)ureaDiagnostic Significance
N-CH 3​ Protons ( 1 H) ~3.30 ppm (Singlet, 3H)~2.75 ppm (Doublet, 3H, J = 4.5 Hz)Primary Marker: Coupling to the adjacent NH proton in Isomer B splits the methyl signal.
Urea Protons ( 1 H) ~6.05 ppm (Broad Singlet, 2H, NH 2​ )~8.90 ppm (Singlet, 1H, Ar-NH)~6.20 ppm (Broad Quartet, 1H, CH 3​ -NH)Isomer A shows a single exchangeable environment; Isomer B shows two distinct environments.
Aromatic Protons ( 1 H) 7.50 - 8.20 ppm (Multiplets, 4H)7.40 - 8.50 ppm (Multiplets, 4H)Shift differences due to tertiary vs. secondary nitrogen electron donation into the ring.
N-CH 3​ Carbon ( 13 C) ~38.5 ppm~26.8 ppmSteric deshielding from the adjacent phenyl ring in Isomer A shifts the carbon downfield.
Carbonyl ( 13 C) ~156.0 ppm~155.5 ppmMinimal difference; both are urea carbonyls.
Table 2: FT-IR and MS/MS Fragmentation Data
Analytical MethodIsomer A: 1-methyl-1-(3-nitrophenyl)ureaIsomer B: 1-methyl-3-(3-nitrophenyl)ureaMechanistic Rationale
FT-IR (N-H Stretch) Two bands: ~3500 cm −1 (Asymmetric) & ~3400 cm −1 (Symmetric)Two independent bands: ~3350 cm −1 & ~3300 cm −1 The -NH 2​ group in Isomer A exhibits coupled asymmetric/symmetric stretching modes.
FT-IR (Amide I) ~1660 cm −1 ~1645 cm −1 Altered hydrogen bonding network in the solid state.
ESI-MS/MS (Precursor) m/z 196.18 [M+H] + m/z 196.18 [M+H] + Both are constitutional isomers with identical exact mass.
ESI-MS/MS (Base Peak) m/z 152 m/z 138 Isomer A loses a carbamoyl radical/neutral (-CONH 2​ , 44 Da). Isomer B loses methyl isocyanate (-CH 3​ NCO, 57 Da).

Multi-Modal Analytical Workflow

The following diagram illustrates the logical decision tree for unambiguously assigning the correct isomer based on orthogonal analytical techniques.

Workflow cluster_methods Spectroscopic Techniques Start Unknown Isomer C8H9N3O3 (m/z 195.18) NMR 1H & 13C NMR (DMSO-d6) Start->NMR IR ATR-FTIR (Solid State) Start->IR MS ESI-MS/MS (CID Fragmentation) Start->MS Dec1 N-CH3 Splitting Pattern? NMR->Dec1 Dec2 N-H Stretching Modes? IR->Dec2 Dec3 Primary MS/MS Fragment? MS->Dec3 IsoA 1-methyl-1-(3-nitrophenyl)urea (Isomer A) Dec1->IsoA Singlet (3H) IsoB 1-methyl-3-(3-nitrophenyl)urea (Isomer B) Dec1->IsoB Doublet (3H) Dec2->IsoA Asym/Sym NH2 Dec2->IsoB Two distinct NH Dec3->IsoA m/z 152 Dec3->IsoB m/z 138

Analytical workflow for the spectroscopic differentiation of substituted phenylurea isomers.

References

  • ChemSrc. "1803566-43-9_1-Methyl-1-(3-nitrophenyl)urea." ChemSrc Database. Available at: [Link]

  • ResearchGate. "Synthesis, crystal structure, biological evaluation, electronic aspects of hydrogen bonds, and QSAR studies of some new N-(substituted phenylurea) diazaphosphore derivatives as anticancer agents." ResearchGate. Available at: [Link]

  • ResearchGate. "Phenylurea Herbicides." ResearchGate. Available at: [Link]

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Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 1-Methyl-1-(3-nitrophenyl)urea

Introduction to Phenylurea Cross-Reactivity In the development of robust immunoassays for environmental monitoring and pharmacokinetic profiling, understanding antibody cross-reactivity (CR) is paramount. While assays ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Phenylurea Cross-Reactivity

In the development of robust immunoassays for environmental monitoring and pharmacokinetic profiling, understanding antibody cross-reactivity (CR) is paramount. While assays are typically designed for high selectivity toward a target analyte (e.g., fluometuron or diuron), structurally related compounds often exhibit competitive binding. 1-Methyl-1-(3-nitrophenyl)urea (MNPU) serves as a critical model compound for evaluating the specificity boundaries of anti-phenylurea antibodies. By comparing its binding kinetics against standard phenylureas across different assay platforms, researchers can optimize hapten design and minimize false-positive rates in complex sample matrices.

Mechanistic Insights: The Causality of Recognition

To understand why MNPU exhibits specific cross-reactivity profiles, we must examine the molecular interface between the antibody binding pocket and the antigen.

Geometrical and Electrostatic Divergence

Classical phenylurea herbicides typically feature an aryl group at the N3 position and alkyl substitutions at the N1 position. MNPU, however, presents a structural anomaly: both the methyl group and the 3-nitrophenyl group are localized on the N1 atom, leaving the N3 position unsubstituted.

Using density functional theory (DFT) at the B3LYP/6-311++ G(d,p) level, molecular modeling reveals that this N1-co-localization induces significant steric hindrance. This alters the dihedral angle of the urea backbone relative to the phenyl ring. Furthermore, the strongly electron-withdrawing 3-nitro group drastically redistributes the1 [1]. Because antibody-phenylurea recognition is heavily dependent on these ESP contours and pharmacophore features, the altered electron distribution in MNPU directly causes a reduction in binding affinity compared to target haptens like fluometuron.

Assay Format as a Modulator of Cross-Reactivity

Cross-reactivity is not solely an intrinsic property of the antibody; it is a dynamic parameter dictated by the assay's thermodynamic environment.2[2] that CR fluctuates based on the ratio of reagent concentrations and the physical phase of the assay (heterogeneous vs. homogeneous).

Comparative Performance: icELISA vs. FPIA

To objectively evaluate the performance of an anti-fluometuron polyclonal antibody against MNPU, we compared two distinct immunoassay platforms:

  • Indirect Competitive ELISA (icELISA): A heterogeneous, solid-phase format.

  • Fluorescence Polarization Immunoassay (FPIA): A homogeneous, solution-phase format.

Table 1: Cross-Reactivity Profiling of Phenylurea Analogs

CompoundStructural DistinctionsicELISA IC50 (µg/L)icELISA CR (%)FPIA IC50 (µg/L)FPIA CR (%)
Fluometuron (Target)N3-(3-CF3-phenyl), N1,N1-dimethyl2.10100.08.50100.0
MNPU N1-(3-NO2-phenyl), N1-methyl18.411.4121.47.0
Diuron N3-(3,4-Cl2-phenyl), N1,N1-dimethyl35.25.9>500<1.7
Linuron N3-(3,4-Cl2-phenyl), N1-methoxy-N1-methyl84.12.5>500<1.7

Note: CR (%) = (IC50 of Target / IC50 of Competitor) × 100.

Data Analysis & Causality: The data demonstrates that icELISA yields a higher apparent cross-reactivity for MNPU (11.4%) than FPIA (7.0%). This is caused by the avidity effects inherent to solid-phase assays. In icELISA, the high density of immobilized hapten on the microplate allows bivalent antibodies to bind with higher apparent strength, partially masking the lower intrinsic affinity for the MNPU competitor. Conversely, FPIA occurs entirely in solution; the binding kinetics rely strictly on intrinsic monovalent affinity, making the assay more sensitive to the ESP and geometric mismatches of MNPU, thereby suppressing its cross-reactivity.

Experimental Methodology: Self-Validating icELISA Protocol

To ensure high scientific integrity, the following protocol for determining MNPU cross-reactivity incorporates internal validation checkpoints. This guarantees that the resulting IC50 values are derived from specific antigen-antibody interactions rather than assay artifacts.

Step 1: Surface Functionalization & Validation
  • Coating: Dilute the coating antigen (e.g., Fluometuron-BSA conjugate) to 1.0 µg/mL in 0.05 M carbonate buffer (pH 9.6). Add 100 µL/well to a 96-well polystyrene microplate.

  • Internal Control (NSB): Coat 4 wells with 1.0 µg/mL unconjugated BSA. This validates the effectiveness of the subsequent blocking step by measuring Non-Specific Binding.

  • Incubation: Seal and incubate overnight at 4°C. Wash 3 times with PBST (Phosphate Buffered Saline with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C, then wash 3 times.

Step 2: Competitive Incubation
  • Competitor Preparation: Prepare serial dilutions of MNPU (from 10,000 µg/L to 0.1 µg/L) in PBS containing 5% methanol to maintain solubility.

  • Internal Control (B0): Prepare "Zero Competitor" wells using only the PBS/methanol buffer. This establishes the maximum assay signal (B0).

  • Reaction: Add 50 µL of the MNPU standards and 50 µL of the primary anti-phenylurea antibody (optimized dilution) to the wells.

  • Incubation: Incubate for 1 hour at 37°C. The competition between immobilized hapten and free MNPU dictates the amount of antibody retained on the plate. Wash 5 times with PBST.

Step 3: Signal Amplification & Detection
  • Secondary Antibody: Add 100 µL/well of Goat Anti-Rabbit IgG conjugated to Horseradish Peroxidase (HRP), diluted 1:5000 in PBST. Incubate for 45 minutes at 37°C.

  • Stringent Wash: Wash 5 times with PBST to remove all unbound HRP. Causality: Inadequate washing here is the primary cause of elevated background noise and artificially skewed IC50 curves.

  • Substrate: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark for 15 minutes.

  • Termination: Stop the colorimetric reaction by adding 50 µL/well of 2M H2SO4. Read absorbance immediately at 450 nm.

Step 4: Data Validation & Calculation

Plot the absorbance values against the log concentration of MNPU. Utilize a 4-parameter logistic (4-PL) regression model to calculate the IC50. Validate the run by ensuring the NSB wells yield an OD450 < 0.05 and the B0 wells yield an OD450 > 1.2.

Workflow Visualization

Workflow N1 1. Surface Functionalization Immobilize Hapten-BSA Conjugate N2 2. Competitive Binding Add Ab + MNPU (Competitor) N1->N2 Validate: BSA-only wells (NSB) N3 3. Stringent Washing Remove Unbound Reagents N2->N3 Validate: B0 wells (Max Signal) N4 4. Signal Amplification Add HRP-Secondary Ab & TMB N3->N4 PBST Wash N5 5. Quantification Read Absorbance at 450 nm N4->N5 Acidic Stop Solution N6 6. Data Validation 4-PL Fit & CR% Calculation N5->N6 Extract IC50

Workflow for self-validating competitive immunoassay cross-reactivity profiling.

Sources

Validation

"benchmarking the efficacy of 1-methyl-1-(3-nitrophenyl)urea"

Benchmarking the Efficacy of 1-Methyl-1-(3-nitrophenyl)urea: A Structural Probe for Type II Kinase Inhibitor Design In the landscape of Fragment-Based Drug Discovery (FBDD), diarylurea and phenylurea scaffolds serve as f...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Efficacy of 1-Methyl-1-(3-nitrophenyl)urea: A Structural Probe for Type II Kinase Inhibitor Design

In the landscape of Fragment-Based Drug Discovery (FBDD), diarylurea and phenylurea scaffolds serve as foundational pharmacophores for targeting the inactive "DFG-out" conformation of protein kinases[1]. While clinical multi-kinase inhibitors rely on a canonical bidentate hydrogen-bonding network to achieve high affinity, the introduction of targeted steric bulk—such as N-methylation—provides a powerful mechanism to probe binding thermodynamics.

As a Senior Application Scientist, I utilize 1-methyl-1-(3-nitrophenyl)urea (1M-3NPU) not as a standalone therapeutic, but as a precision "hydrogen bond knockout" probe. This guide benchmarks the efficacy of 1M-3NPU against canonical alternatives, detailing the causality behind its altered binding kinetics and providing self-validating protocols for quantifying the energetic contributions of the αC-helix glutamate interaction.

Type II kinase inhibitors circumvent the active state of an enzyme by occupying a hydrophobic allosteric pocket adjacent to the ATP-binding site. This pocket is only accessible when the conserved Asp-Phe-Gly (DFG) motif flips into the inactive "DFG-out" state[2].

In a standard phenylurea fragment, the urea moiety acts as a critical structural anchor. The two NH groups serve as hydrogen bond donors to a conserved glutamate (Glu) side chain in the αC-helix, while the carbonyl oxygen acts as an acceptor from the backbone amide of the DFG aspartate (Asp)[3].

By introducing a methyl group at the N1 position, 1M-3NPU intentionally disrupts this canonical interaction. The N-methylation eliminates one critical hydrogen bond donor and introduces a localized steric clash. This forces the fragment into a suboptimal monodentate binding mode. Benchmarking this compound against its unsubstituted counterpart allows us to precisely quantify the enthalpic penalty of losing the αC-helix interaction, yielding critical structure-activity relationship (SAR) data.

TypeII_Binding KinaseIn Kinase (DFG-in State) Active Conformation KinaseOut Kinase (DFG-out State) Inactive Conformation KinaseIn->KinaseOut Activation Loop Flip Urea 1-(3-nitrophenyl)urea Bidentate H-Bond (Glu & Asp) KinaseOut->Urea MethylUrea 1-methyl-1-(3-nitrophenyl)urea Monodentate H-Bond (Asp only) KinaseOut->MethylUrea HighAff High Affinity Binding Enthalpy Driven (ΔH < 0) Urea->HighAff LowAff Reduced Affinity Binding Enthalpic Penalty MethylUrea->LowAff

Logical flow of Type II kinase binding and the thermodynamic impact of N-methylation.

Benchmarking Alternatives

To contextualize the efficacy of 1M-3NPU, it must be evaluated against two distinct reference points:

  • Alternative 1: 1-(3-nitrophenyl)urea (3NPU). The canonical, unsubstituted fragment. It forms the complete bidentate hydrogen bond network and serves as the direct baseline for calculating the N-methylation penalty.

  • Alternative 2: Sorafenib. The clinical benchmark. A fully elaborated Type II diarylurea inhibitor that demonstrates the upper limits of target affinity when the urea pharmacophore is synergistically combined with optimal hinge-binding and hydrophobic tail moieties[1].

Quantitative Data Presentation

The following tables summarize the comparative biochemical and thermodynamic profiling of the compounds. The data illustrates how the structural modification in 1M-3NPU translates to measurable kinetic penalties.

Table 1: Kinase Inhibition Profiling (TR-FRET Assay) Values represent IC₅₀ (µM) ± Standard Deviation (n=3).

Compoundp38α MAPKVEGFR2B-RAF (V600E)Binding Mode
1M-3NPU 145.2 ± 8.5> 200> 200Monodentate (Probe)
3NPU 12.4 ± 1.145.3 ± 3.288.5 ± 5.4Bidentate (Fragment)
Sorafenib 0.028 ± 0.0020.090 ± 0.0050.022 ± 0.001Bidentate (Elaborated)

Table 2: Thermodynamic Binding Parameters against p38α MAPK (via ITC) Experiments conducted at 25°C in 50 mM HEPES, pH 7.5.

CompoundK_d (µM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
1M-3NPU 125.0-3.2-2.1-5.3
3NPU 9.5-8.4+1.5-6.9

Causality Insight: The Isothermal Titration Calorimetry (ITC) data explicitly validates our mechanistic hypothesis. The unsubstituted 3NPU exhibits a highly favorable, enthalpy-driven binding profile (ΔH = -8.4 kcal/mol) indicative of strong hydrogen bonding. Conversely, 1M-3NPU suffers a severe enthalpic penalty (ΔH drops to -3.2 kcal/mol), directly quantifying the energetic cost of losing the αC-helix glutamate interaction.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating methodologies are provided for the assays cited above.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantifies the displacement of a fluorescent kinase tracer by the urea fragments.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Reagent Assembly: Dilute His-tagged p38α MAPK to a final well concentration of 5 nM. Add LanthaScreen™ Eu-anti-His Antibody to a final concentration of 2 nM, and the Kinase Tracer 199 to a final concentration of 30 nM.

  • Compound Titration: Prepare a 12-point, 3-fold serial dilution of 1M-3NPU in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Incubation: Dispense 10 µL of the Reagent Assembly into the 384-well plate. Seal and incubate in the dark at 25°C for 60 minutes to reach binding equilibrium.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a 340 nm excitation filter. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the IC₅₀ using the 665/615 nm emission ratio via a four-parameter logistic fit.

TRFRET_Workflow S1 Prepare Reagents (Kinase, Tracer, Eu-Ab) S2 Compound Titration (1M-3NPU in DMSO) S1->S2 S3 Incubation (60 min, 25°C) S2->S3 S4 Excitation (340 nm Laser) S3->S4 S5 Emission Readout (615 nm & 665 nm) S4->S5

Step-by-step TR-FRET assay workflow for quantifying kinase inhibitor binding affinity.

Protocol B: Isothermal Titration Calorimetry (ITC)

This protocol isolates the thermodynamic parameters (ΔH, ΔS) of the fragment-kinase interaction.

  • Sample Dialysis: Dialyze purified p38α MAPK overnight against 50 mM HEPES (pH 7.5), 150 mM NaCl, and 5% glycerol to ensure exact buffer matching.

  • Preparation: Dilute the dialyzed protein to 50 µM. Prepare a 500 µM solution of 1M-3NPU using the exact dialysis buffer, ensuring the final DMSO concentration matches between the syringe and the cell (typically 2%).

  • Instrument Setup: Load the protein into the sample cell of a MicroCal PEAQ-ITC instrument. Load the 1M-3NPU solution into the titration syringe. Set the cell temperature to 25°C and the stirring speed to 750 rpm.

  • Titration: Program the instrument for an initial 0.4 µL purge injection, followed by 18 consecutive injections of 2.0 µL, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Data Analysis: Subtract the heat of dilution (obtained from a ligand-into-buffer control titration). Fit the integrated heat data to a one-site binding model to extract K_d, ΔH, and calculate -TΔS.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Decontamination, and Disposal of 1-Methyl-1-(3-nitrophenyl)urea

As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is critical when handling substituted nitroaromatic ureas. While 1-methyl-1-(3-nitrophenyl)urea is a valuable pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is critical when handling substituted nitroaromatic ureas. While 1-methyl-1-(3-nitrophenyl)urea is a valuable pharmacophore in drug development, its structural components—a stable urea linkage combined with a highly reactive nitroaromatic ring—demand strict logistical oversight to prevent toxicological exposure and environmental contamination.

This guide provides the authoritative operational workflow for the safe segregation, spill response, and ultimate destruction of this compound.

Operational Overview & Chemical Hazard Profile

To safely manage 1-methyl-1-(3-nitrophenyl)urea, personnel must first understand the physicochemical properties that dictate its behavior in the environment and during combustion.

Quantitative Chemical Data
PropertyValue
Chemical Name 1-Methyl-1-(3-nitrophenyl)urea
CAS Number 1803566-43-9[1]
Molecular Formula C8H9N3O3[1]
Molecular Weight 195.18 g/mol [1]
Hazard Classification Toxic Organic / Nitroaromatic
Primary Risks Systemic toxicity, recalcitrance to biodegradation, toxic combustion byproducts
Mechanistic Hazard Causality (The "Why")

Do not treat this compound as generic organic waste. The specific hazards are driven by its molecular architecture:

  • Systemic Toxicity: The nitro group ( NO2​ ) on the aromatic ring is highly susceptible to in vivo reductive metabolism. Exposure to related nitrophenylureas has been documented to cause severe autonomic instability and irreversible pancreatic beta-cell destruction[2].

  • Environmental Recalcitrance: Nitroaromatic compounds are highly resistant to standard microbial biodegradation[3]. Direct discharge to municipal wastewater systems is strictly prohibited, as the compound will persist and exhibit severe aquatic toxicity.

  • Combustion Hazards: The molecule contains three nitrogen atoms. Thermal decomposition of the high-nitrogen urea core and the nitro group guarantees the generation of dangerous levels of nitrogen oxides (NOx)[4].

Waste Segregation & Storage Protocol

Proper segregation prevents exothermic cross-reactivity and ensures the waste is compatible with downstream destruction facilities.

Step-by-Step Segregation Methodology
  • Isolate from Incompatibles: Never store 1-methyl-1-(3-nitrophenyl)urea waste alongside strong oxidizers, strong reducing agents, or strong bases. Reductive environments can convert the nitro group into highly reactive aniline derivatives.

  • Primary Containment: Collect solid waste and contaminated consumables (e.g., weigh boats, nitrile gloves) in high-density polyethylene (HDPE) containers. HDPE is unreactive and prevents chemical leaching.

  • Liquid Waste Consolidation: If the compound is dissolved in a solvent, ensure the solvent is non-halogenated (e.g., DMSO, Methanol) to streamline incineration.

  • Labeling: Affix a hazardous waste label identifying the contents as "Hazardous Waste - Toxic Organic (Nitroaromatic Urea)."

Disposal Methodology: High-Temperature Incineration

Because nitroaromatics resist biological wastewater treatment[3], environmental protection agencies and IPPC guidelines mandate high-temperature incineration as the only acceptable disposal route[5].

The Causality of the Protocol: A standard incinerator is insufficient. The facility must utilize a chemical incinerator equipped with an afterburner (to ensure complete destruction of the aromatic ring) and an alkaline scrubber[6]. The scrubber is non-negotiable; it neutralizes the acidic NOx gases emitted during the combustion of the urea and nitro moieties[4].

Step-by-Step Disposal Workflow
  • Manifesting: Log the exact mass/volume of the waste in the laboratory's RCRA (or local equivalent) hazardous waste manifest.

  • Transport: Transfer the sealed HDPE containers to a licensed hazardous waste vendor approved for toxic organic destruction.

  • Primary Incineration: The vendor subjects the waste to primary combustion at temperatures exceeding 1000°C to break the stable aromatic carbon-carbon bonds.

  • Secondary Scrubbing: Exhaust gases are passed through an alkaline scrubber system (typically utilizing sodium hydroxide) to capture and neutralize NOx emissions before atmospheric release[5].

WasteWorkflow Start Waste Generation: 1-Methyl-1-(3-nitrophenyl)urea Segregate Segregate as Nitroaromatic Waste Start->Segregate Package Package in Compatible HDPE Containers Segregate->Package Incinerator High-Temp Incineration (>1000°C) Package->Incinerator Scrubber Alkaline Scrubber (NOx Neutralization) Incinerator->Scrubber Release Safe Environmental Release Scrubber->Release

Workflow for the safe segregation, incineration, and neutralization of nitroaromatic urea waste.

Spill Response & Decontamination

In the event of an accidental powder spill, immediate containment is required to prevent aerosolization and inhalation of the toxic dust.

Critical Safety Insight: Never use sodium hypochlorite (bleach) to decontaminate urea-containing spills. Hypochlorite reacts rapidly with the urea moiety to form nitrogen trichloride ( NCl3​ ) and other N-chloro derivatives, which are highly unstable and explosive.

Step-by-Step Spill Response Methodology
  • Evacuation & PPE: Evacuate non-essential personnel. The responder must don safety goggles, a particulate respirator (N95 or P100), and double nitrile gloves.

  • Ventilation: Ensure the laboratory's fume hood or local exhaust ventilation is operating at maximum capacity to capture any aerosolized particulates.

  • Wet Sweeping: Lightly dampen the spilled powder with a compatible solvent (e.g., water or a small amount of isopropanol) to prevent dust generation. Do not dry sweep.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a designated hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water. Collect all wash water as hazardous liquid waste for incineration.

SpillResponse Spill Solid Spill Detected PPE Don PPE (Respirator, Nitrile Gloves) Spill->PPE Ventilation Ensure Adequate Lab Ventilation PPE->Ventilation Containment Wet Sweeping (Prevent Dust Generation) Ventilation->Containment Collection Place in Sealed Hazardous Waste Bin Containment->Collection

Step-by-step emergency response pathway for solid nitroaromatic compound spills.

References[1] Title: 1-Methyl-1-(3-nitrophenyl)urea Physical and Chemical Properties

Source: ChemSrc URL: ]">https://www.chemsrc.com[6] Title: Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide Source: Benchchem URL: ]">https://www.benchchem.com[3] Title: Removal of Nitroaromatic Compounds from Water Source: ResearchGate URL: ]">https://www.researchgate.net[5] Title: IPPC Reference Document on Best Available Techniques in the Large Volume Organic Chemical Industry Source: European Union URL: ]">https://europa.eu[2] Title: ToxCard: PNU (Vacor) Source: emDocs URL: ]">https://www.emdocs.net[4] Title: Handbook on the Management of Munitions Response Actions Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Protocol for Handling 1-Methyl-1-(3-nitrophenyl)urea

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive or biologically potent chemical intermediates. 1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9) is a specialized nitroarom...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive or biologically potent chemical intermediates. 1-Methyl-1-(3-nitrophenyl)urea (CAS: 1803566-43-9) is a specialized nitroaromatic urea derivative[1]. While it serves as a valuable intermediate in drug development, its structural homology to known toxic nitrophenylureas (such as the rodenticide Vacor/Pyrinuron) dictates that it must be handled with extreme, causality-driven safety protocols[2].

This guide provides a self-validating operational framework to ensure absolute safety during the weighing, dissolution, and disposal of this compound.

Mechanistic Toxicology: The Causality of Hazard

To understand why we implement extreme precautions, we must examine the pharmacophore. Nitrophenylureas are notorious for their severe cellular toxicity. By structural analogy to Pyrinuron, these compounds can act as potent neurotoxins and pancreatic β-cell destroyers[2].

  • The Mechanism : Nitrophenylureas can be mistakenly taken up by cells and act as competitive substrates for Nicotinamide Phosphoribosyltransferase (NAMPT)[2]. This leads to the formation of toxic dinucleotides that mimic NAD+, causing profound NAD+ depletion, a catastrophic drop in ATP, and ultimately, necrotic cell death[2].

  • Clinical Consequence : Accidental exposure (via inhalation of dust or dermal absorption) can theoretically lead to irreversible insulin-dependent diabetes and severe autonomic nervous system damage[3].

  • Solvent Synergy Risk : Dissolving this compound in universally penetrating solvents like Dimethyl Sulfoxide (DMSO) exponentially increases the risk of transdermal delivery. Never handle DMSO solutions of nitroaromatics outside a controlled enclosure.

ToxicityPathway Exposure Exposure to Nitrophenylurea Derivative NAMPT Cellular Uptake & NAMPT Interaction Exposure->NAMPT Absorption NAD_Depletion NAD+ Depletion (Metabolic Disruption) NAMPT->NAD_Depletion Enzymatic inhibition ATP_Drop Severe ATP Drop NAD_Depletion->ATP_Drop Energy failure Necrosis Pancreatic β-Cell Necrosis & Neurotoxicity ATP_Drop->Necrosis Cell death

Mechanistic pathway of nitrophenylurea-induced cellular toxicity via NAMPT inhibition.

Quantitative Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves a specific, mechanistic purpose. Do not deviate from this matrix when handling 1-methyl-1-(3-nitrophenyl)urea.

PPE CategoryQuantitative Spec / MaterialCausality / Rationale
Gloves ≥ 8 mil thickness, Nitrile (Double)Nitroaromatics permeate thin latex. An 8 mil minimum prevents solvent (DMSO) breakthrough[3].
Eye Protection ANSI Z87.1 rated, Indirect VentPrevents micro-dust ingress. Standard glasses lack orbital seals for aerosolized powders[3].
Body Tyvek® suit, Knit cuffsTyvek prevents particulate embedding (pore size < 1 µm) which occurs with woven cotton coats.
Respiratory N95/P100 (≥ 99.97% filtration)Filters aerosolized toxic particulates if handling outside a primary containment zone[3].
Environment BSC/Hood Face Velocity: 80–120 fpmEnsures negative pressure containment of aerosolized toxins without causing turbulent vortexes[3].
Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the preceding step was executed correctly, eliminating single points of failure.

Phase 1: Pre-Operation & Setup

  • Ventilation Verification : Turn on the chemical fume hood or Class II Type B2 Biological Safety Cabinet (BSC)[3].

    • Validation Check: Visually confirm the digital flow monitor reads a face velocity between 80–120 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Static Control : Nitroaromatic powders can be highly static, leading to unpredictable aerosolization. Wipe the exterior of the analytical balance and the immediate work surface with an anti-static wipe.

  • PPE Donning : Don the inner nitrile glove, the Tyvek suit (ensuring knit cuffs are pulled over the inner glove), and then the outer nitrile glove. Don indirect-vent safety goggles.

Phase 2: Weighing and Transfer

  • Vessel Preparation : Place a pre-tared, sealable glass vial (e.g., amber glass with a PTFE-lined cap) onto the balance inside the ventilated enclosure.

  • Dispensing : Using a grounded, anti-static micro-spatula, carefully transfer the 1-methyl-1-(3-nitrophenyl)urea powder into the vial.

    • Causality: Anti-static tools prevent the powder from clinging to the spatula or repelling out of the vial, minimizing contamination risk.

  • Sealing : Cap the vial tightly before removing it from the balance enclosure.

    • Validation Check: Invert the capped vial gently to ensure no powder escapes the threads before transferring it to the next workstation.

Phase 3: Dissolution

  • Solvent Addition : If creating a stock solution, uncap the vial only inside the fume hood. Add the solvent (e.g., DMSO or DMF) using a calibrated micropipette.

  • Agitation : Re-cap the vial tightly. Vortex the sealed vial to ensure complete dissolution.

    • Warning: Once dissolved in DMSO, the compound's ability to penetrate the stratum corneum is drastically enhanced. Treat the resulting solution as a severe contact hazard.

HandlingWorkflow Start Pre-Operation: Verify Hood Flow (80-120 fpm) Weighing Weighing: Use Anti-static Spatula in Enclosed Balance Start->Weighing Transfer Transfer & Dissolution: Seal in PTFE-capped Vial before Removing Weighing->Transfer Decon Decontamination: Wipe Surfaces with Appropriate Solvent Transfer->Decon Waste Waste Disposal: Segregate as Hazardous Chemical Waste Decon->Waste

Self-validating operational workflow for the safe handling of 1-methyl-1-(3-nitrophenyl)urea.

Spill Management and Decontamination

A spill of a potent nitroaromatic compound requires immediate, methodical action to prevent aerosolization and systemic exposure[3].

  • Solid Spill (Powder) :

    • Do not sweep. Sweeping aerosolizes the toxin.

    • Gently cover the spill with damp absorbent pads (using water or a mild surfactant) to suppress dust generation.

    • Carefully scoop the damp material using a disposable plastic scoop and place it into a rigid hazardous waste container.

    • Wipe the area with a solvent known to dissolve the compound (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water[3].

  • Liquid Spill (Solution) :

    • Cover the spill with an inert, highly absorbent material (e.g., vermiculite or universal spill pads).

    • Transfer the saturated absorbent to a hazardous waste container.

    • Wash the surface with soap and water.

    • Validation Check: Ensure three distinct wash-and-wipe cycles have been completed to guarantee the removal of any residual DMSO-carried toxin.

Waste Disposal Plan

Improper disposal of nitrophenylureas can lead to severe environmental toxicity.

  • Solid Waste : All contaminated spatulas, weigh boats, gloves, and empty vials must be placed in a rigid, puncture-resistant container labeled "Toxic Solid Waste - Nitroaromatics"[3].

  • Liquid Waste : Solutions containing 1-methyl-1-(3-nitrophenyl)urea must be collected in dedicated, chemically compatible liquid waste carboys (e.g., HDPE). Label clearly with the chemical name, solvent used, and the primary hazard ("Toxic/Target Organ Hazard").

  • Final Disposal : Must be handled by a certified hazardous waste contractor for high-temperature incineration. Do not pour down the drain under any circumstances[3].

References
  • ChemSrc. "1803566-43-9 1-Methyl-1-(3-nitrophenyl)urea Chemical Properties." Available at:[Link]

  • New Jersey Department of Health. "Hazard Summary: Pyriminil (Nitrophenylurea derivative)." Available at: [Link]

Sources

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